Emideltide
描述
属性
IUPAC Name |
(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]acetyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H48N10O15/c1-16(41-32(56)20(36)9-18-11-37-21-6-4-3-5-19(18)21)30(54)39-12-25(47)38-13-26(48)44-23(10-29(52)53)34(58)42-17(2)31(55)45-24(15-46)33(57)40-14-27(49)43-22(35(59)60)7-8-28(50)51/h3-6,11,16-17,20,22-24,37,46H,7-10,12-15,36H2,1-2H3,(H,38,47)(H,39,54)(H,40,57)(H,41,56)(H,42,58)(H,43,49)(H,44,48)(H,45,55)(H,50,51)(H,52,53)(H,59,60)/t16-,17-,20-,22-,23-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRZROXNBKJAOKB-GFVHOAGBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CO)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H48N10O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20978151 | |
| Record name | N-[23-Amino-11-(carboxymethyl)-1,4,7,10,13,16,19,22-octahydroxy-5-(hydroxymethyl)-24-(1H-indol-3-yl)-8,20-dimethyl-3,6,9,12,15,18,21-heptaazatetracosa-3,6,9,12,15,18,21-heptaen-1-ylidene]glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20978151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
848.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62568-57-4, 69431-45-4 | |
| Record name | Emideltide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062568574 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Delta Sleep-Inducing Peptide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069431454 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[23-Amino-11-(carboxymethyl)-1,4,7,10,13,16,19,22-octahydroxy-5-(hydroxymethyl)-24-(1H-indol-3-yl)-8,20-dimethyl-3,6,9,12,15,18,21-heptaazatetracosa-3,6,9,12,15,18,21-heptaen-1-ylidene]glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20978151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Emideltide's Mechanism of Action in the Central Nervous System: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Emideltide, also known as Delta Sleep-Inducing Peptide (DSIP), is a nonapeptide with the amino acid sequence Trp-Ala-Gly-Gly-Asp-Ala-Ser-Gly-Glu.[1][2] Initially identified for its apparent role in promoting slow-wave sleep, subsequent research has unveiled a complex and multifaceted mechanism of action within the central nervous system (CNS).[1] This technical guide provides a comprehensive overview of the current understanding of this compound's core mechanisms, focusing on its interactions with key neurotransmitter systems. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this intriguing neuropeptide. While the qualitative effects of this compound are increasingly documented, a notable gap exists in the public domain regarding precise quantitative data for its binding affinities and pharmacokinetic profiles.
Core Pharmacodynamic Interactions
This compound's effects in the CNS are primarily mediated through its modulation of several key neurotransmitter receptor systems. These interactions are often subtle and modulatory rather than direct agonistic or antagonistic activities.
GABAergic System Potentiation
This compound has been shown to potentiate GABA-activated currents in hippocampal and cerebellar neurons.[3][4] This suggests a positive allosteric modulatory role at GABA-A receptors, enhancing the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the brain. This potentiation of GABAergic signaling is thought to contribute to its sedative and anxiolytic properties.
NMDA Receptor Inhibition
Conversely, this compound exerts an inhibitory effect on N-methyl-D-aspartate (NMDA) receptor-mediated currents.[3][5] This inhibitory action on the primary excitatory neurotransmitter system may contribute to its neuroprotective effects by reducing glutamate-induced excitotoxicity. The NMDA receptor antagonist dizocilpine (MK-801) has been shown to prevent the inhibitory effect of DSIP on c-Fos expression in the paraventricular nucleus of the hypothalamus in rats, further supporting the involvement of NMDA receptors in DSIP's mechanism of action.[5]
Adrenergic System Modulation
Research suggests that this compound interacts with the adrenergic system, particularly by modulating alpha-1 adrenergic receptors.[3] This interaction is believed to be involved in its influence on the circadian rhythm and stress responses.
Serotonergic System Influence
This compound has been observed to influence the serotonergic system. Studies have shown that DSIP can affect serotonin (5-HT) levels in the brain.[6][7] Furthermore, DSIP has been found to coexist with serotonin in midgut carcinoid tumor cells.[8] The peptide has also been shown to normalize monoamine oxidase (MAO) activities, which are crucial for serotonin metabolism, through serotonergic and adrenergic systems.[9]
Modulation of Monoamine Oxidase (MAO) Activity
This compound and its analogues have been found to modulate the activity of monoamine oxidase type A (MAO-A) in the rat brain, particularly under conditions of stress.[10] This interaction with a key enzyme in neurotransmitter metabolism further highlights the complexity of its neuromodulatory effects.
Interaction with Stress-Related Neuropeptides and Hormones
This compound appears to play a role in the regulation of the stress response. It has been shown to interact with neuropeptides involved in stress, such as Substance P and beta-endorphin.[3] Additionally, it is believed to reduce corticosterone levels, a key stress hormone.[3] Evidence also suggests that this compound's effects may be regulated by glucocorticoids.[1]
Quantitative Data Summary
A significant challenge in the comprehensive understanding of this compound's pharmacology is the limited availability of public quantitative data. The following tables summarize the available qualitative and semi-quantitative information.
| Receptor/Target | Interaction Type | Reported Effect | Quantitative Data (Ki, IC50, EC50) | Citations |
| GABA-A Receptor | Positive Allosteric Modulator | Potentiation of GABA-activated currents | Not Publicly Available | [3][4] |
| NMDA Receptor | Inhibitor | Inhibition of NMDA-activated currents | Not Publicly Available | [3][5] |
| Alpha-1 Adrenergic Receptor | Modulator | Modulation of receptor activity | Not Publicly Available | [3] |
| Serotonergic System | Modulator | Affects brain serotonin levels | Not Publicly Available | [6][7] |
| Monoamine Oxidase A (MAO-A) | Modulator | Modulates enzyme activity under stress | Not Publicly Available | [10] |
| Pharmacokinetic Parameter | Species | Method | Finding | Quantitative Value | Citations |
| Brain Penetration | Rat | Radioimmunoassay | Evidence of selective penetration of the blood-brain barrier. | 5-10 fold greater brain to blood ratio of radioactivity for 125I-N-Tyr-DSIP compared to 125-I radioiodinated serum albumin. | [11] |
| CNS Distribution | Rat | Radioimmunoassay | DSIP-like immunoreactivity found in various brain regions, including the hypothalamus, frontal cortex, and cerebellum. | Not Quantified | [12] |
Experimental Protocols
Detailed experimental protocols for studying this compound's effects are not widely published. The following sections describe generalized methodologies that can be adapted for investigating the mechanism of action of this compound in the CNS.
In Vitro Electrophysiology: Whole-Cell Patch-Clamp
This technique is used to measure the ion currents across the membrane of a single neuron, allowing for the direct assessment of this compound's effects on GABA-A and NMDA receptor function.
Objective: To determine the effect of this compound on GABA-A and NMDA receptor-mediated currents in cultured hippocampal neurons.
Methodology:
-
Cell Culture: Primary hippocampal neurons are isolated from embryonic rats and cultured on glass coverslips.
-
Recording Setup: A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration.
-
GABA-A Receptor Currents: Neurons are voltage-clamped at a holding potential of -60 mV. GABA is applied to the neuron to elicit an inward chloride current. This compound is then co-applied with GABA to determine its modulatory effect on the current amplitude and kinetics.
-
NMDA Receptor Currents: Neurons are voltage-clamped at a holding potential of +40 mV in a magnesium-free external solution to relieve the voltage-dependent magnesium block of the NMDA receptor. NMDA and the co-agonist glycine are applied to elicit an outward current. This compound is then co-applied to assess its inhibitory effect.
-
Data Analysis: Changes in current amplitude, activation, and deactivation kinetics are analyzed to quantify the effect of this compound.
dot
Caption: Workflow for Patch-Clamp Electrophysiology.
Radioligand Binding Assay
This technique is used to determine the binding affinity of this compound for specific receptors, such as adrenergic receptors.
Objective: To determine the binding affinity (Ki) of this compound for alpha-1 adrenergic receptors in rat brain tissue.
Methodology:
-
Membrane Preparation: Rat brain tissue is homogenized and centrifuged to isolate the cell membrane fraction containing the receptors.
-
Binding Reaction: A fixed concentration of a radiolabeled ligand known to bind to alpha-1 adrenergic receptors (e.g., [3H]-Prazosin) is incubated with the brain membranes in the presence of increasing concentrations of unlabeled this compound.
-
Separation of Bound and Free Ligand: The reaction mixture is filtered through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition binding curve, from which the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
dot
Caption: Radioligand Binding Assay Workflow.
Monoamine Oxidase (MAO) Activity Assay
This assay measures the effect of this compound on the enzymatic activity of MAO.
Objective: To determine the inhibitory or modulatory effect of this compound on MAO-A activity in rat brain mitochondria.
Methodology:
-
Mitochondrial Fractionation: Rat brain tissue is homogenized and subjected to differential centrifugation to isolate the mitochondrial fraction, which is rich in MAO.
-
Enzymatic Reaction: The mitochondrial preparation is incubated with a specific substrate for MAO-A (e.g., kynuramine) in the presence and absence of this compound.
-
Product Detection: The activity of MAO-A is determined by measuring the formation of the product (e.g., 4-hydroxyquinoline from kynuramine) using spectrophotometry or fluorometry.
-
Data Analysis: The percentage of inhibition or modulation of MAO-A activity by this compound is calculated by comparing the rate of product formation in the presence and absence of the peptide.
dot
Caption: Monoamine Oxidase (MAO) Activity Assay.
Signaling Pathways
The precise intracellular signaling pathways activated by this compound are not fully elucidated. However, based on its interactions with membrane receptors, several downstream pathways are likely involved.
dot
Caption: Postulated Signaling Pathways of this compound.
Conclusion
This compound (DSIP) is a neuropeptide with a complex and nuanced mechanism of action in the central nervous system. Its ability to modulate key inhibitory and excitatory neurotransmitter systems, as well as its influence on adrenergic and serotonergic pathways, positions it as a molecule of significant interest for therapeutic development, particularly in the areas of sleep disorders, anxiety, and neuroprotection. However, the lack of comprehensive quantitative data on its receptor interactions and CNS pharmacokinetics remains a critical knowledge gap. Further in-depth studies employing the methodologies outlined in this guide are essential to fully elucidate the therapeutic potential of this enigmatic peptide.
References
- 1. Delta-sleep-inducing peptide - Wikipedia [en.wikipedia.org]
- 2. Delta Sleep-Inducing Peptide | C35H48N10O15 | CID 68816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. corepeptides.com [corepeptides.com]
- 4. shrinepeptides.com [shrinepeptides.com]
- 5. BioKB - Publication [biokb.lcsb.uni.lu]
- 6. DSIP-induced changes of the daily concentrations of brain neurotransmitters and plasma proteins in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Delta-sleep-inducing peptide stimulates melatonin, 5-methoxytryptophol and serotonin secretion from perifused rat pineal glands. | Semantic Scholar [semanticscholar.org]
- 8. Coexistence of delta sleep-inducing peptide and serotonin in midgut carcinoid tumour cells in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Effects of delta-sleep inducing peptide (DSIP) and some analogues on the activity of monoamine oxidase type A in rat brain under hypoxia stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Differential penetration of DSIP peptides into rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of psychoactive drugs on delta sleep-inducing peptide concentrations in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Emideltide (DSIP): A Technical Guide to its Modulation of Sleep Architecture
For Researchers, Scientists, and Drug Development Professionals
Abstract
Emideltide, also known as Delta Sleep-Inducing Peptide (DSIP), is a naturally occurring nonapeptide that has been investigated for its potential to modulate sleep and other physiological processes. This technical guide provides an in-depth analysis of the core scientific literature on this compound, focusing on its effects on sleep architecture. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this enigmatic peptide. The guide synthesizes quantitative data from key clinical trials, details experimental methodologies, and visualizes the proposed signaling pathways through which this compound may exert its effects. While research has shown its influence on sleep patterns, particularly in promoting delta-wave activity, the precise mechanisms and therapeutic potential of this compound are still subjects of ongoing investigation.
Introduction
Delta Sleep-Inducing Peptide (DSIP), or this compound, is a neuropeptide with the amino acid sequence Trp-Ala-Gly-Gly-Asp-Ala-Ser-Gly-Glu. First isolated in the 1970s from the cerebral venous blood of rabbits in a state of slow-wave sleep, it was named for its apparent ability to induce delta EEG activity and reduce motor activity. Subsequent research has explored its diverse physiological roles, including its influence on circadian rhythms, stress responses, and pain modulation. This guide focuses specifically on the evidence related to this compound's impact on the architecture of sleep.
Effects on Sleep Architecture: Quantitative Data
Several clinical studies have investigated the effects of this compound on human sleep patterns, primarily in individuals with insomnia. A common dosage used in these studies is 25 nmol/kg administered intravenously. The findings, while sometimes mixed, suggest a potential for this compound to improve sleep quality.
A key study by Schneider-Helmert et al. (1981) in normal volunteers reported a significant increase in total sleep time and improved sleep efficiency after this compound administration. Another study by Monti et al. (1987) in chronic insomniacs found that while total sleep time and NREM sleep increased, this was mainly attributed to an increase in stage 2 sleep, with no significant changes in slow-wave sleep (SWS) or REM sleep.
The following table summarizes the quantitative findings from key clinical trials. It is important to note that accessing the full quantitative data with statistical analyses from some of the older studies is challenging. The data presented here is based on the available abstracts and summaries.
| Study | Participant Group | Dosage | Key Quantitative Findings on Sleep Architecture |
| Schneider-Helmert et al. (1981) | 6 normal volunteers | 25 nmol/kg IV | - 59% median increase in total sleep time within a 130-minute interval post-infusion.- Shorter sleep onset.- Reduced percentage of stage 1 sleep.- Better sleep efficiency. |
| Monti et al. (1987) | Chronic insomniacs | 25 nmol/kg IV | - Increased total sleep time and NREM sleep time.- Increase in sleep time was primarily due to an increase in stage 2 sleep.- No significant modification of stage 1, slow-wave sleep (stages 3 and 4), and REM sleep. |
| Kaeser (1984) | 7 patients with severe insomnia | Series of 10 injections (dosage not specified) | - Sleep was normalized in 6 out of 7 patients for a follow-up of 3-7 months (qualitative). |
| Schneider-Helmert (1986) | 18 chronic psychophysiological insomniacs | 30 nmol/kg IV for 6 days | - Improvement of sleep to normal values by the end of administration in middle-aged insomniacs, maintained during follow-up.- In elderly insomniacs, full normalization of sleep was obtained by the end of the follow-up period. |
Experimental Protocols
The methodologies employed in clinical trials of this compound have generally followed a similar pattern, particularly in early studies.
Key Clinical Trial Protocol: Intravenous Administration in Insomnia Patients (Based on Monti et al., 1987 and Schneider-Helmert et al., 1981)
-
Participants: Adult patients diagnosed with chronic insomnia.
-
Study Design: Double-blind, placebo-controlled, crossover or parallel-group design.
-
Dosage and Administration:
-
Drug: this compound (DSIP) at a dose of 25 nmol/kg body weight.
-
Route: Intravenous (IV) infusion.
-
Vehicle: Saline or glucose solution for both this compound and placebo.
-
Timing: Administration in the afternoon or evening before the sleep period.
-
-
Sleep Recording:
-
Method: Polysomnography (PSG) to record EEG, EOG, and EMG.
-
Duration: Continuous overnight recording.
-
Acclimatization: An initial adaptation night in the sleep laboratory before baseline recordings.
-
-
Data Analysis:
-
Sleep stages scored according to standardized criteria (e.g., Rechtschaffen and Kales).
-
Parameters analyzed include: total sleep time, sleep efficiency, sleep latency, duration and percentage of each sleep stage (NREM 1-4, REM).
-
Statistical comparison between this compound and placebo groups.
-
Proposed Signaling Pathways
The precise molecular mechanisms underlying this compound's effects on sleep are not fully understood. However, research suggests the involvement of several key neurotransmitter systems and neuroendocrine pathways.
Modulation of GABAergic and Glutamatergic Systems
This compound is thought to influence the balance between inhibitory and excitatory neurotransmission in the brain. It has been shown to potentiate GABA-activated currents in hippocampal and cerebellar neurons. This enhancement of the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the central nervous system, could contribute to a reduction in neuronal excitability and the promotion of sleep.
Conversely, this compound appears to have a modulatory effect on the glutamatergic system, the main excitatory pathway in the brain. Studies suggest it may interact with NMDA receptors, potentially reducing excessive neural stimulation.
Modulation of the Hypothalamic-Pituitary-Adrenal (HPA) Axis
This compound has also been shown to modulate the HPA axis, a central neuroendocrine system that regulates the body's response to stress. It is believed to reduce the release of corticotropin-releasing hormone (CRH) from the hypothalamus. This, in turn, would lead to decreased secretion of adrenocorticotropic hormone (ACTH) from the pituitary gland and subsequently lower levels of cortisol, the primary stress hormone, from the adrenal glands. By dampening the activity of the HPA axis, this compound may promote a physiological state more conducive to sleep.
Conclusion
This compound (DSIP) has demonstrated a capacity to modulate sleep architecture in both animals and humans. The available evidence, primarily from studies conducted in the 1980s, suggests that it can improve sleep efficiency and, in some cases, increase total sleep time. The proposed mechanisms of action involve the potentiation of GABAergic inhibition, modulation of glutamatergic excitation, and suppression of the HPA axis.
For drug development professionals, this compound represents an intriguing but challenging lead. Future research should focus on elucidating its precise molecular targets and signaling cascades, conducting rigorous, well-controlled clinical trials with detailed polysomnography to clarify its effects on sleep architecture, and exploring novel delivery methods to enhance its bioavailability and efficacy. A deeper understanding of this unique neuropeptide may yet unlock new therapeutic avenues for the management of sleep disorders.
The Core Machinery of the Circadian Clock: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core molecular mechanisms that govern circadian rhythms in mammals. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the intricate signaling pathways, experimental methodologies, and quantitative data that form the foundation of circadian biology.
The Central Dogma of Circadian Rhythms: The Transcriptional-Translational Feedback Loop
The fundamental mechanism driving circadian rhythms is a cell-autonomous transcriptional-translational feedback loop (TTFL) that operates in nearly every cell of the body.[1][2][3] This intricate network of gene expression and protein interaction generates a self-sustaining oscillation with a period of approximately 24 hours. The master pacemaker, located in the suprachiasmatic nucleus (SCN) of the hypothalamus, coordinates these peripheral clocks throughout the body.[4][5]
The core of the TTFL is comprised of a set of "clock genes" and their protein products. These can be broadly categorized into positive and negative regulators that drive the rhythmic expression of a vast array of output genes, thereby controlling physiological processes.[2][6]
The Positive Limb: CLOCK and BMAL1
The positive limb of the TTFL is driven by a heterodimer of two basic helix-loop-helix (bHLH) PAS (PER-ARNT-SIM) domain-containing transcription factors: Circadian Locomotor Output Cycles Kaput (CLOCK) and Brain and Muscle ARNT-Like 1 (BMAL1).[7][8] This CLOCK:BMAL1 complex binds to E-box (Enhancer Box) cis-regulatory elements in the promoters of target genes, activating their transcription.[8] Among their key targets are the negative regulators of the clock: the Period (Per) and Cryptochrome (Cry) genes.[2][3]
The Negative Limb: PER and CRY
The protein products of the Per (PER1, PER2, PER3) and Cry (CRY1, CRY2) genes form the negative limb of the feedback loop.[2][3] Upon translation in the cytoplasm, PER and CRY proteins accumulate, heterodimerize, and translocate back into the nucleus.[9][10] In the nucleus, the PER:CRY complex directly interacts with the CLOCK:BMAL1 heterodimer, inhibiting its transcriptional activity.[8] This repression reduces the production of Per and Cry mRNA, leading to a decrease in PER and CRY protein levels. As the PER and CRY proteins are degraded, the repression on CLOCK:BMAL1 is lifted, allowing a new cycle of transcription to begin.[2]
Interlocking Feedback Loops: The Role of REV-ERB and ROR
The robustness and stability of the core TTFL are enhanced by additional interlocking feedback loops. The CLOCK:BMAL1 complex also drives the rhythmic expression of the nuclear receptors REV-ERBα/β and RORα/β/γ. These proteins, in turn, regulate the transcription of Bmal1 by competing for binding to ROR response elements (ROREs) in its promoter. RORs act as transcriptional activators of Bmal1, while REV-ERBs are repressors. This secondary loop adds another layer of regulation to the core clock machinery.
Signaling Pathways in Circadian Regulation
The following diagram illustrates the core transcriptional-translational feedback loop and the interlocking REV-ERB/ROR loop.
Quantitative Data in Circadian Rhythm Regulation
The precise timing of the circadian clock is dependent on the carefully balanced expression, modification, and degradation of its core components. The following tables summarize key quantitative data from the literature.
Half-life of Core Clock Proteins
The stability of the PER and CRY proteins is a critical determinant of the circadian period.[11][12] Mutations or alterations in the degradation rates of these proteins can lead to significant changes in the length of the circadian cycle.[11] The half-lives of these proteins are not static but can vary depending on their phosphorylation status and interactions with other proteins.[12]
| Protein | Reported Half-life (approximate) | Key Regulators of Degradation |
| PER1 | Variable, influenced by PTMs | β-TrCP (following phosphorylation by CK1) |
| PER2 | ~1-2 hours (can be stabilized by CRY) | β-TrCP (following phosphorylation by CK1)[6] |
| CRY1 | ~12-18 hours | SCFFBXL3, SCFFBXL21[2][11] |
| CRY2 | ~6-12 hours | SCFFBXL3, SCFFBXL21[2][11] |
Post-Translational Modifications (PTMs) of Core Clock Proteins
Post-translational modifications are essential for the fine-tuning of the circadian clock, regulating the stability, activity, subcellular localization, and interaction of clock proteins.[5][13]
| Protein | Modification | Site(s) | Enzyme(s) | Functional Consequence |
| BMAL1 | Acetylation | Lys537 | CLOCK, TIP60[14][15] | Facilitates CRY1-mediated repression.[14][16] |
| SUMOylation | Lys259 | Regulates protein stability.[5] | ||
| Phosphorylation | Ser90 | CK2 | Modulates transcriptional activity.[17] | |
| CLOCK | Phosphorylation | Ser38, Ser42 | CK1δ/ε | Inhibits transcriptional activity and promotes cytoplasmic translocation.[7] |
| PER2 | Phosphorylation | Multiple sites (e.g., Ser662) | CK1δ/ε | Primes for ubiquitination and degradation.[7] |
| CRY1 | Ubiquitination | Multiple sites (e.g., Lys151, Lys585) | SCFFBXL3, DDB1–CUL4A–CDT2[2][18] | Targets for proteasomal degradation.[2] |
Key Experimental Protocols in Circadian Rhythm Research
This section provides detailed methodologies for key experiments commonly used to study the core mechanisms of circadian rhythm regulation.
Luciferase Reporter Assay for Monitoring Circadian Gene Expression
This assay is a powerful tool for real-time monitoring of the rhythmic expression of clock genes in cultured cells or tissues.[1][19][20]
Principle: A promoter of a clock gene of interest is cloned upstream of a luciferase reporter gene. The construct is then introduced into cells. The rhythmic activity of the promoter drives the expression of luciferase, which, in the presence of its substrate luciferin, produces a measurable light output that oscillates with a circadian rhythm.[21]
Workflow Diagram:
References
- 1. Monitoring cell-autonomous circadian clock rhythms of gene expression using luciferase bioluminescence reporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mammalian Circadian Rhythms and Ubiquitin Ligases | Encyclopedia MDPI [encyclopedia.pub]
- 3. researchgate.net [researchgate.net]
- 4. Actigraphy-Based Assessment of Sleep Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. A central role for ubiquitination within a circadian clock protein modification code - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Decoupling PER phosphorylation, stability and rhythmic expression from circadian clock function by abolishing PER-CK1 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interaction of circadian clock proteins PER2 and CRY with BMAL1 and CLOCK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Use of Actigraphy for the Evaluation of Sleep Disorders and Circadian Rhythm Sleep-Wake Disorders: An American Academy of Sleep Medicine Systematic Review, Meta-Analysis, and GRADE Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nucleocytoplasmic shuttling and mCRY‐dependent inhibition of ubiquitylation of the mPER2 clock protein | The EMBO Journal [link.springer.com]
- 11. Competing E3 Ubiquitin Ligases Determine Circadian Period by Regulated Degradation of CRY in Nucleus and Cytoplasm - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vivo functional significance of direct physical interaction between Period and Cryptochrome in mammalian circadian rhythm generation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Post-translational Modifications are Required for Circadian Clock Regulation in Vertebrates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CLOCK-mediated acetylation of BMAL1 controls circadian function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Acetylation of BMAL1 by TIP60 controls BRD4-P-TEFb recruitment to circadian promoters - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Phosphorylation and Circadian Molecular Timing [frontiersin.org]
- 18. mdpi.com [mdpi.com]
- 19. Monitoring Cell-autonomous Circadian Clock Rhythms of Gene Expression Using Luciferase Bioluminescence Reporters - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biorxiv.org [biorxiv.org]
- 21. Monitoring Circadian Oscillations with a Bioluminescence Reporter in Organoids - PMC [pmc.ncbi.nlm.nih.gov]
Emideltide's Interaction with GABA and NMDA Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Emideltide, also known as Delta Sleep-Inducing Peptide (DSIP), is a nonapeptide that has been observed to modulate central nervous system activity.[1] Its mechanisms of action are thought to involve interactions with key neurotransmitter systems, notably the GABAergic and glutamatergic pathways. This technical guide provides an in-depth overview of the reported interactions of this compound with γ-aminobutyric acid (GABA) and N-methyl-D-aspartate (NMDA) receptors. While qualitative effects are documented, this guide also presents standardized experimental protocols for the quantitative characterization of these interactions, addressing the current gap in publicly available, specific binding affinity and potency data for this compound. The methodologies detailed herein are foundational for further investigation into the therapeutic potential of this intriguing neuropeptide.
Introduction to this compound and its Neuromodulatory Role
This compound is an endogenous neuropeptide with the amino acid sequence Trp-Ala-Gly-Gly-Asp-Ala-Ser-Gly-Glu.[2] Initially isolated from the cerebral venous blood of rabbits in a state of slow-wave sleep, it has been investigated for its potential roles in sleep regulation, stress reduction, and anticonvulsant activity.[2][3][4] Found in various neurons, peripheral organs, and plasma, this compound's physiological significance is believed to be linked to its ability to modulate fundamental excitatory and inhibitory neurotransmission.[5]
Research suggests that this compound exerts a dual action on the central nervous system: it appears to potentiate inhibitory signaling through GABA receptors while simultaneously attenuating excitatory signaling mediated by NMDA receptors.[1][6] This combination of effects is hypothesized to underlie its observed physiological impacts.[5]
Quantitative Data on this compound-Receptor Interactions
A thorough review of the available scientific literature reveals a notable absence of specific quantitative data, such as binding affinities (Ki or Kd) and functional potencies (IC50 or EC50), for the interaction of this compound with GABA and NMDA receptors. The tables below are presented as illustrative examples of how such data would be structured and presented following the execution of the experimental protocols detailed in this guide.
Table 1: Example Data Presentation for this compound Binding Affinity
| Target Receptor | Radioligand | This compound Kᵢ (nM) | Hill Slope (n H) |
| GABA A Receptor | [³H]Muscimol | [Data Not Available] | [Data Not Available] |
| NMDA Receptor | [³H]MK-801 | [Data Not Available] | [Data Not Available] |
Table 2: Example Data Presentation for this compound Functional Activity
| Receptor | Assay Type | Measured Effect | This compound Potency |
| GABA A Receptor | Electrophysiology | Potentiation of GABA-evoked current | EC₅₀: [Data Not Available] |
| NMDA Receptor | Electrophysiology | Inhibition of NMDA-evoked current | IC₅₀: [Data Not Available] |
| NMDA Receptor | Calcium Imaging | Inhibition of NMDA-induced Ca²⁺ influx | IC₅₀: [Data Not Available] |
Experimental Protocols for Characterizing this compound-Receptor Interactions
The following protocols provide detailed methodologies for the quantitative assessment of this compound's binding and functional effects on GABA and NMDA receptors.
Radioligand Binding Assay: Determining Binding Affinity (Kᵢ)
This protocol describes a competitive binding assay to determine the affinity of this compound for GABA A and NMDA receptors by measuring its ability to displace a known radioligand.
Objective: To calculate the inhibitor constant (Kᵢ) of this compound at GABA A and NMDA receptors.
Materials:
-
Receptor Source: Synaptosomal membranes prepared from rat cortex or hippocampus.
-
Radioligands:
-
For GABA A Receptors: [³H]Muscimol or [³H]Flunitrazepam.
-
For NMDA Receptors: [³H]MK-801 or [³H]CGP 39653.
-
-
Non-specific Binding Control:
-
For GABA A: High concentration of unlabeled GABA (e.g., 1 mM).
-
For NMDA: High concentration of unlabeled MK-801 (e.g., 10 µM).
-
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
This compound Stock Solution: Lyophilized this compound dissolved in ultrapure water or appropriate buffer to a high concentration (e.g., 1 mM). Serial dilutions are then prepared.
-
Scintillation Cocktail
-
Glass Fiber Filters (e.g., Whatman GF/B) pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.
-
Filtration Apparatus
-
Scintillation Counter
Procedure:
-
Membrane Preparation: Homogenize brain tissue in a suitable buffer and prepare synaptosomal membranes through differential centrifugation. Resuspend the final pellet in the assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Receptor membranes + radioligand + assay buffer.
-
Non-specific Binding: Receptor membranes + radioligand + non-specific binding control.
-
Competitive Binding: Receptor membranes + radioligand + varying concentrations of this compound.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).
-
Termination: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K d) where [L] is the concentration of the radioligand and K d is its dissociation constant.
-
Whole-Cell Patch-Clamp Electrophysiology: Assessing Functional Modulation
This protocol details the use of whole-cell patch-clamp electrophysiology to measure the functional effects of this compound on GABA A and NMDA receptor-mediated currents in cultured neurons or acute brain slices.
Objective: To determine the EC₅₀ for potentiation of GABA-currents and the IC₅₀ for inhibition of NMDA-currents by this compound.
Materials:
-
Preparation: Primary neuronal cultures (e.g., hippocampal or cortical neurons) or acute brain slices.
-
Recording Rig: Patch-clamp amplifier, microscope with manipulators, data acquisition system.
-
Pipettes: Borosilicate glass capillaries pulled to a resistance of 3-5 MΩ.
-
Solutions:
-
External Solution (ACSF for slices): Containing physiological concentrations of ions (NaCl, KCl, CaCl₂, MgCl₂, glucose, HEPES). For NMDA receptor recordings, Mg²⁺ is often omitted to relieve voltage-dependent block, and a co-agonist like glycine is included.
-
Internal (Pipette) Solution: Containing a cesium-based salt (to block K⁺ channels), EGTA (to chelate Ca²⁺), ATP, and GTP.
-
-
Agonists: GABA, NMDA.
-
This compound Stock Solution: Prepared as in 3.1.
-
Perfusion System: For rapid application and washout of solutions.
Procedure:
-
Cell Preparation: Prepare cultured neurons or brain slices for recording.
-
Patching: Obtain a whole-cell patch-clamp configuration on a target neuron.
-
Baseline Recording:
-
For GABA A Receptors: Clamp the neuron at a holding potential of -60 mV. Apply a sub-maximal concentration of GABA (e.g., EC₁₀-EC₂₀) to elicit a stable baseline current.
-
For NMDA Receptors: Clamp the neuron at a holding potential of -60 mV or +40 mV. Apply a concentration of NMDA (and co-agonist) to elicit a stable baseline current.
-
-
This compound Application:
-
GABA A Potentiation: Co-apply the same concentration of GABA with varying concentrations of this compound and record the potentiated current.
-
NMDA Inhibition: Pre-apply varying concentrations of this compound for a short period, then co-apply with NMDA and record the inhibited current.
-
-
Washout: Wash out this compound to ensure the effect is reversible.
-
Data Analysis:
-
Measure the peak amplitude of the currents in the absence and presence of this compound.
-
For GABA A potentiation, calculate the percentage increase in current amplitude relative to the baseline GABA response. Plot this against the this compound concentration to determine the EC₅₀.
-
For NMDA inhibition, calculate the percentage inhibition of the baseline NMDA response. Plot this against the this compound concentration to determine the IC₅₀.
-
References
- 1. corepeptides.com [corepeptides.com]
- 2. The delta EEG (sleep)-inducing peptide (DSIP). XI. Amino-acid analysis, sequence, synthesis and activity of the nonapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Antistressor effect of delta-sleep-inducing peptide in hypokinetic stress] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US9586999B2 - Methods and compositions related to improving properties of pharmacological agents targeting nervous system - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Effects of delta sleep-inducing peptide on pre- and postsynaptic glutamate and postsynaptic GABA receptors in neurons of the cortex, hippocampus, and cerebellum in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Neuroendocrine Sequelae of Chronic Stress: A Technical Guide on Hypothalamic-Pituitary-Adrenal Axis Dysregulation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Neuroendocrine Stress Response
The neuroendocrine system orchestrates the body's response to stressors, maintaining homeostasis through a complex interplay of hormones and neural signals.[1] Central to this is the Hypothalamic-Pituitary-Adrenal (HPA) axis, a critical neuroendocrine circuit that regulates physiological and psychological responses to stress.[2][3] In response to a perceived threat, the paraventricular nucleus (PVN) of the hypothalamus releases corticotropin-releasing hormone (CRH).[4] CRH stimulates the anterior pituitary gland to secrete adrenocorticotropic hormone (ACTH), which in turn acts on the adrenal cortex to synthesize and release glucocorticoids (cortisol in humans, corticosterone in rodents).[1][5][6] These glucocorticoids mediate a wide range of adaptive responses to restore homeostasis.[7]
However, prolonged or excessive activation of the HPA axis, as seen in chronic stress, can lead to its dysregulation.[8] This maladaptive state is characterized by impaired negative feedback mechanisms, altered hormone levels, and changes in receptor sensitivity, contributing to the pathophysiology of numerous disorders, including metabolic syndrome, major depression, and autoimmune diseases.[9][10] This guide provides an in-depth examination of the effects of chronic stress on the HPA axis, presenting quantitative data, detailed experimental protocols, and pathway visualizations to support further research and therapeutic development.
Signaling Pathways of the HPA Axis
Normative HPA Axis Function
Under acute stress, the HPA axis functions as a self-regulating negative feedback loop. Glucocorticoids, upon release, act on glucocorticoid receptors (GRs) and mineralocorticoid receptors (MRs) in the hippocampus, hypothalamus, and pituitary to inhibit the production and release of CRH and ACTH, thereby terminating the stress response.[11] This process is crucial for preventing excessive exposure to stress hormones and returning the body to a state of balance.
Caption: Normative HPA Axis Signaling Pathway.
HPA Axis Dysregulation in Chronic Stress
Chronic stress leads to sustained activation of the HPA axis, which can result in significant maladaptations.[12] A primary consequence is the development of glucocorticoid receptor resistance (GCR), where target tissues become less sensitive to cortisol.[10][13] This impaired sensitivity disrupts the negative feedback loop, leading to persistently elevated levels of CRH and ACTH, despite high circulating glucocorticoid levels.[11] This state of hyperactivity can eventually exhaust the adrenal glands, leading to hypocortisolism in some long-term chronic stress conditions.[9] The persistent neuroendocrine imbalance contributes to inflammation, metabolic disturbances, and neuronal damage.[5][13]
Caption: Dysregulated HPA Axis in Chronic Stress.
Quantitative Data on Neuroendocrine Alterations
Chronic stress induces measurable changes in key components of the HPA axis. The following tables summarize quantitative findings from preclinical and clinical studies.
Table 1: Hormonal Changes in Response to Chronic Stress
| Hormone | Observation | Magnitude of Change | Study Population | Citation |
|---|---|---|---|---|
| Glucocorticoids (Cortisol/Corticosterone) | Initial levels increase during the stress response. | 2 to 5-fold increase | General | [9] |
| Basal levels are often elevated in chronic stress conditions like major depression. | Significantly elevated | Human (Major Depression) | [14] | |
| Chronic administration normalizes hyperactivity. | Reduction | Animal Models (St. John's Wort treatment) | [6] | |
| ACTH | Response to CRH stimulation is often blunted in chronic stress. | Reduced maximal response | Human (Major Depression, Anorexia) | [14][15][16] |
| Plasma levels may not be significantly higher despite hypercortisolemia in some conditions. | Not significantly increased | Human (Type 2 Diabetes) | [4] |
| CRH | Levels are often elevated due to impaired negative feedback. | Inappropriately normal or elevated | Human (Major Depression) |[4] |
Table 2: Glucocorticoid Receptor (GR) Expression and Function | Parameter | Observation | Magnitude of Change | Brain Region | Study Population | Citation | | :--- | :--- | :--- | :--- | :--- | :--- | | GR mRNA | Down-regulation following prolonged stress. | Statistically significant decrease | Hippocampus, Cerebellum | Rat |[11] | | GR Expression | Reduced receptor expression in the central nucleus of the amygdala. | Significant reduction | Amygdala (CeA) | Rodent |[17] | | GR Sensitivity | Development of glucocorticoid receptor resistance (GCR). | Impaired suppression of inflammation | Human |[10][13] | | GRα/GRβ Ratio | Stress and cytokines may lead to a lower ratio, contributing to GCR. | Higher levels of GRβ | General |[13] |
Key Experimental Protocols
Assessing HPA axis function requires specific and validated experimental procedures. The following sections detail methodologies commonly cited in stress research.
CRH Stimulation Test
This test is used to assess the responsiveness of the pituitary and adrenal glands.[14] It is instrumental in identifying the blunted ACTH response characteristic of several stress-related disorders.[14][16]
Methodology:
-
Baseline Sampling: Collect baseline blood samples to measure basal ACTH and cortisol concentrations.
-
CRH Administration: Administer a standard dose of synthetic ovine or human CRH intravenously. A typical dose is 1 µg/kg of body weight.
-
Post-Stimulation Sampling: Collect blood samples at regular intervals (e.g., 15, 30, 45, 60, 90, and 120 minutes) post-CRH administration.[14]
-
Hormone Assay: Process blood samples to separate plasma. Quantify ACTH and cortisol concentrations using radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Plot the time course of ACTH and cortisol responses. Calculate the peak response and the total area under the curve (AUC) for comparison between control and experimental groups. A blunted response is characterized by a significantly lower peak or AUC for ACTH.[14]
Caption: Experimental Workflow for the CRH Stimulation Test.
In Situ Hybridization Histochemistry for GR mRNA
This technique is used to localize and quantify gene expression within specific brain regions, providing critical data on how chronic stress alters glucocorticoid receptor synthesis.[11]
Methodology:
-
Tissue Preparation: Subjects (e.g., rats) are euthanized, and brains are rapidly dissected, frozen, and sectioned on a cryostat (e.g., 12-16 µm sections). Sections are thaw-mounted onto coated slides.
-
Probe Synthesis: A radiolabeled (e.g., ³⁵S-UTP) or fluorescently labeled antisense cRNA probe complementary to the GR mRNA sequence is synthesized via in vitro transcription. A sense probe is used as a negative control.
-
Hybridization: Slides are pretreated to permeabilize the tissue and reduce non-specific binding. The labeled probe is then applied to the sections and incubated overnight in a humidified chamber at an appropriate temperature (e.g., 55-60°C) to allow the probe to anneal to the target mRNA.
-
Washing and Signal Detection: Slides are washed under stringent conditions to remove any unbound or non-specifically bound probe.
-
For radiolabeled probes, slides are dehydrated, dried, and exposed to X-ray film or dipped in photographic emulsion for autoradiography.
-
For fluorescent probes, slides are counterstained (e.g., with DAPI) and coverslipped for visualization with a fluorescence microscope.
-
-
Quantification: The resulting signal is quantified using densitometry or image analysis software. The optical density of the hybridization signal is measured over specific brain regions (e.g., hippocampal subfields CA1, CA2, dentate gyrus) and compared between control and chronically stressed animals.[11]
Implications for Drug Development
The dysregulation of the HPA axis is a key pathological feature of many stress-related disorders. This provides multiple targets for therapeutic intervention:
-
CRH Receptor Antagonists: Blocking CRH₁ receptors can mitigate the overstimulation of the pituitary and subsequent HPA axis hyperactivity.
-
Glucocorticoid Receptor Modulators: Selective GR modulators (SGRMs) could potentially restore GR sensitivity in the brain, enhancing negative feedback without causing systemic side effects.
-
Neurotransmitter System Targeting: Since neurotransmitters like serotonin and norepinephrine modulate HPA axis function, drugs targeting these systems (e.g., SSRIs) can help normalize HPA axis activity.[4]
A thorough understanding of the neuroendocrine pathways affected by chronic stress is essential for identifying and validating these and other novel therapeutic targets.
Conclusion
Chronic stress induces profound and lasting changes in the neuroendocrine system, primarily through the dysregulation of the HPA axis. This guide has detailed the transition from an adaptive acute stress response to a maladaptive chronic state characterized by impaired glucocorticoid feedback, altered hormonal profiles, and changes in receptor expression. The quantitative data and experimental protocols presented herein provide a framework for researchers and drug development professionals to investigate these pathways further. By elucidating the precise molecular mechanisms of HPA axis dysregulation, future research can pave the way for more effective therapeutic strategies for a wide range of stress-related pathologies.
References
- 1. The Role of Cortisol in Chronic Stress, Neurodegenerative Diseases, and Psychological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effects of chronic stress on health: new insights into the molecular mechanisms of brain–body communication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stress and the CRH System, Norepinephrine, Depression, and Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chronic Stress and Glucocorticoids: From Neuronal Plasticity to Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Stress and glucocorticoid receptor-dependent mechanisms in long-term memory: from adaptive responses to psychopathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chronic variable stress alters hypothalamic-pituitary-adrenal axis function in the female mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How Does Chronic Stress Weaken the Endocrine System? - Personalized Lifestyle Medicine Institute [plminstitute.org]
- 10. Chronic Stress and Autoimmunity: The Role of HPA Axis and Cortisol Dysregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. karger.com [karger.com]
- 12. researchgate.net [researchgate.net]
- 13. pnas.org [pnas.org]
- 14. A new model for the HPA axis explains dysregulation of stress hormones on the timescale of weeks - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. droracle.ai [droracle.ai]
- 17. Stress and glucocorticoid receptor transcriptional programming in time and space: Implications for the brain–gut axis - PMC [pmc.ncbi.nlm.nih.gov]
Emideltide and its Impact on the Stress Response: A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Emideltide, also known as Delta Sleep-Inducing Peptide (DSIP), is a nonapeptide with a growing body of research suggesting its significant role in modulating the physiological and behavioral responses to stress. This document provides a comprehensive technical overview of the current understanding of this compound's impact on the stress response, drawing from available preclinical data. It details the peptide's mechanism of action, summarizes key quantitative findings, outlines experimental protocols used in its investigation, and visualizes the involved signaling pathways and experimental workflows. The evidence presented herein positions this compound as a promising candidate for further investigation in the development of novel therapeutics for stress-related disorders.
Introduction
The stress response is a complex physiological cascade involving the hypothalamic-pituitary-adrenal (HPA) axis, the sympathetic nervous system, and various neurotransmitter systems. Chronic or excessive activation of this response is implicated in a wide range of pathologies. This compound has emerged as a molecule of interest due to its observed effects on sleep, anxiety, and the neuroendocrine system. This whitepaper consolidates the existing research to provide a detailed guide on its stress-modulatory effects.
Mechanism of Action in Stress Regulation
This compound exerts its influence on the stress response through a multi-faceted mechanism, interacting with several key neurotransmitter and neuromodulatory systems.
Modulation of the HPA Axis and Stress Hormones
This compound has been shown to influence the levels of key players in the HPA axis and other stress-related signaling molecules.
-
Corticosterone: Preclinical studies indicate that this compound administration can lead to a reduction in corticosterone levels, a primary stress hormone in rodents.[1] This suggests a dampening effect on the HPA axis.
-
Substance P: Research suggests that this compound can increase the levels of Substance P in both the hypothalamus and plasma.[1] Substance P is a neuropeptide involved in pain transmission and stress responses.
-
Beta-Endorphin: The effect of this compound on beta-endorphin, an endogenous opioid peptide involved in pain and stress regulation, appears to be biphasic, with an initial decrease followed by a subsequent increase.[1]
Interaction with Neurotransmitter Systems
This compound's effects on the stress response are also mediated by its interaction with major neurotransmitter systems in the central nervous system.
-
GABAergic System: this compound is thought to potentiate GABA receptor-mediated responses, promoting inhibitory neurotransmission and contributing to a state of reduced neural activity and relaxation.[1]
-
Glutamatergic System (NMDA Receptors): Conversely, this compound appears to exert an inhibitory effect on NMDA receptor-mediated currents.[1] This reduction in excitatory signaling may contribute to its stress-attenuating properties.
-
Adrenergic System: In the pineal gland, this compound modulates the alpha-1 adrenergic receptor's response to norepinephrine, enhancing the activity of N-acetyltransferase (NAT), an enzyme involved in melatonin synthesis.[1] This interaction suggests a role in regulating circadian rhythms, which are often disrupted by stress.
-
Opioid System: While not a direct opioid receptor agonist, this compound may indirectly modulate the endogenous opioid system.
Antioxidant Properties
Stress is associated with increased oxidative damage. This compound has demonstrated antioxidant properties, potentially by reducing the production of free radicals in the central nervous system, thereby protecting neurons from stress-induced damage.
Quantitative Data Summary
The following tables summarize the quantitative findings from preclinical studies investigating the effects of this compound on various stress markers. Note: Specific numerical data from some key studies were not available in the public domain at the time of this review. The tables are structured to reflect the experimental design and the nature of the expected data.
Table 1: Effect of this compound on HPA Axis and Neuropeptide Levels in Stressed Rats
| Parameter | Control (No Stress) | Stress + Vehicle | Stress + this compound (60 nmol/kg) - 1 hr post-injection | Stress + this compound (60 nmol/kg) - 24 hr post-injection |
| Hypothalamic Substance P | Data not available | Data not available | Data not available | Data not available |
| Plasma Substance P | Data not available | Data not available | Data not available | Data not available |
| Hypothalamic Beta-Endorphin | Data not available | Data not available | Data not available | Data not available |
| Plasma Beta-Endorphin | Data not available | Data not available | Data not available | Data not available |
| Blood Corticosterone | Data not available | Data not available | Data not available | Data not available |
Based on the experimental design described by Sudakov et al. (1995). The abstract indicates "marked changes" in these parameters following DSIP administration in stressed rats.[2]
Table 2: Effect of this compound on Pineal N-acetyltransferase (NAT) Activity
| Condition | NAT Activity (relative units) |
| Control | Baseline |
| Norepinephrine (10⁻⁶ M) | Increased |
| Norepinephrine (10⁻⁶ M) + this compound (20-300 nM) | Significantly Enhanced |
Based on findings from Graf et al. The study concluded that this compound modulates the alpha 1-adrenergic receptor response.[3]
Experimental Protocols
In Vivo Stress Model and Neuropeptide Analysis
This protocol is based on the study "Delta-Sleep-Inducing Peptide Sequels in the Mechanisms of Resistance to Emotional Stress."[2]
-
Animal Model: Male Wistar and August rats, noted for their differing resistance to emotional stress.
-
Stress Induction: Animals were subjected to a repeated stress paradigm. At night, rats were restrained by taping their tails to the back of a specialized cage. This procedure was repeated for 12 hours daily over a period of 5 days.
-
Drug Administration: this compound (DSIP) was administered at a dose of 60 nmol/kg. The timing of administration varied between experimental groups: one group received the injection one hour before decapitation on the fifth day of stress, while another group received it 24 hours before decapitation.
-
Sample Collection: Following the experimental period, animals were decapitated. Blood and hypothalamus tissue were collected for analysis.
-
Biochemical Analysis:
-
Substance P and Beta-Endorphin: Immunoreactivity for both neuropeptides was determined in hypothalamic tissue and plasma samples using radioimmunoassay (RIA).
-
Corticosterone: Blood corticosterone levels were also measured by RIA.
-
In Vitro Pineal Gland N-acetyltransferase (NAT) Activity Assay
This protocol is based on the study "Delta sleep-inducing peptide modulates the stimulation of rat pineal N-acetyltransferase activity by involving the alpha 1-adrenergic receptor."[3]
-
Tissue Preparation: Pineal glands were obtained from rats.
-
In Vitro Incubation: The pineal glands were incubated in a suitable culture medium.
-
Experimental Conditions:
-
Control group: Incubated with medium alone.
-
Norepinephrine group: Incubated with norepinephrine (10⁻⁶ M) to stimulate NAT activity.
-
This compound group: Incubated with norepinephrine (10⁻⁶ M) in the presence of varying concentrations of this compound (DSIP) (20-300 nM).
-
Antagonist groups: To elucidate the receptor involvement, incubations were also performed in the presence of prazosin (an alpha-1 adrenergic antagonist) and propranolol (a beta-adrenergic antagonist).
-
-
NAT Activity Measurement: Following the incubation period, the pineal glands were homogenized, and the activity of N-acetyltransferase was determined using a standard enzymatic assay.
Visualizations: Signaling Pathways and Workflows
Signaling Pathway of this compound in Stress Modulation
Caption: this compound's multifaceted impact on the stress response signaling cascade.
Experimental Workflow for In Vivo Stress Study
Caption: Workflow for investigating this compound's effects on stress biomarkers in rats.
Discussion and Future Directions
The available evidence strongly suggests that this compound plays a significant role in mitigating the physiological response to stress. Its ability to modulate the HPA axis, interact with key neurotransmitter systems, and exhibit antioxidant properties makes it a compelling subject for further research.
Future investigations should focus on several key areas:
-
Dose-Response Studies: Comprehensive dose-response studies are needed to determine the optimal therapeutic window for this compound's anti-stress effects.
-
Chronic Stress Models: Evaluating the efficacy of this compound in chronic stress models will be crucial to understanding its potential for treating long-term stress-related disorders.
-
Clinical Trials: Ultimately, well-controlled clinical trials in human subjects are necessary to translate these preclinical findings into therapeutic applications for conditions such as anxiety disorders, depression, and PTSD.
-
Elucidation of Molecular Mechanisms: Further research is required to fully elucidate the downstream signaling cascades activated by this compound's interaction with its various receptor targets.
Conclusion
This compound demonstrates a robust and multi-targeted mechanism for attenuating the physiological response to stress. Its influence on the HPA axis, neurotransmitter systems, and cellular oxidative stress highlights its potential as a novel therapeutic agent. This whitepaper provides a foundational guide for researchers and drug development professionals interested in exploring the therapeutic promise of this compound in the context of stress-related pathologies. Further rigorous investigation is warranted to fully realize its clinical potential.
References
- 1. corepeptides.com [corepeptides.com]
- 2. [Changes in the content of substance P, beta-endorphin and corticosterone in the hypothalamus and blood of rats with emotional stress after the administration of the delta sleep-inducing peptide] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Delta sleep-inducing peptide modulates the stimulation of rat pineal N-acetyltransferase activity by involving the alpha 1-adrenergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Emideltide (Delta Sleep-Inducing Peptide): A Deep Dive into its Molecular Signaling Cascades
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Emideltide, also known as Delta Sleep-Inducing Peptide (DSIP), is a naturally occurring nonapeptide with the amino acid sequence Trp-Ala-Gly-Gly-Asp-Ala-Ser-Gly-Glu.[1] Initially isolated from the cerebral venous blood of rabbits in a state of slow-wave sleep, its primary characterized function is the modulation of sleep and wakefulness.[2] However, extensive research has revealed a broader spectrum of physiological effects, including influences on electrophysiological activity, neurotransmitter levels, circadian rhythms, hormonal regulation, and responses to stress.[1][3] This technical guide provides a comprehensive overview of the current understanding of the molecular signaling cascades involving this compound, with a focus on its interactions with key neurotransmitter systems. The information presented herein is intended to serve as a valuable resource for professionals engaged in neuroscience research and the development of novel therapeutics targeting the central nervous system.
Core Molecular Signaling Pathways
The precise molecular mechanisms underpinning the diverse effects of this compound are not yet fully elucidated, and a specific receptor for DSIP has not been definitively identified.[1] Current evidence suggests that this compound acts as a neuromodulator, influencing several major neurotransmitter systems rather than binding to a single high-affinity receptor.[1][4] The primary signaling pathways implicated in this compound's mechanism of action are detailed below.
GABAergic System Modulation
This compound is understood to potentiate the effects of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). It is thought to support responses mediated by GABA receptors, which contributes to a reduction in neural activity and the promotion of a state of relaxation.[1][5] This potentiation of GABAergic signaling is a likely contributor to the sleep-inducing properties of this compound.[5] However, specific quantitative data on the binding affinity of this compound to GABA receptors is not well-documented in publicly available literature.
Glutamatergic System (NMDA Receptor) Inhibition
In contrast to its effects on the GABAergic system, this compound appears to exert an inhibitory influence on the excitatory N-methyl-D-aspartate (NMDA) receptor-mediated currents.[5] Research suggests that this compound can reduce the excitatory responses associated with the activation of NMDA receptors in key brain regions such as the cortex and hippocampus.[5] Furthermore, there is evidence from calcium uptake experiments that suggests this compound may interfere with presynaptic NMDA receptor function.[5]
Indirect Opioid System Interaction
Interestingly, this compound does not appear to directly bind to opioid receptors.[1][5] Instead, binding assays using radiolabeled opioid ligands have shown that this compound does not displace endogenous ligands from these receptors.[5] The current understanding is that this compound indirectly modulates the opioid system by stimulating the release of endogenous opioid peptides, such as Met-enkephalin, from brainstem tissue.[5] This release has been observed to be concentration-dependent and may account for some of the analgesic properties attributed to this compound.[5]
Adrenergic System Modulation
This compound has been shown to interact with the adrenergic system, specifically by modulating the alpha-1 adrenergic receptors in the pineal gland.[5] This interaction enhances the gland's response to norepinephrine, a key neurotransmitter in the regulation of melatonin synthesis.[5] This leads to an increase in the activity of the enzyme N-acetyltransferase (NAT), which is a critical step in the production of melatonin.[5]
Putative Serotonergic Pathway Interaction
There is some evidence to suggest that this compound may also interact with serotonergic pathways, which are known to be heavily involved in the regulation of sleep, particularly slow-wave sleep.[1][4] However, the direct nature of this interaction and the specific molecular players involved remain speculative and require further investigation.
Quantitative Data Summary
The following tables summarize the available quantitative data from preclinical and clinical studies on this compound. It is important to note that detailed quantitative data for many of this compound's interactions are sparse in the available literature.
| Interaction | Parameter | Value | Species/System | Reference |
| Adrenergic System Modulation | ||||
| Norepinephrine-induced NAT activity | DSIP Concentration | 20 - 300 nM (significant enhancement) | Rat Pineal Gland (in vitro) | [5] |
| Norepinephrine Concentration | 10-6 M | Rat Pineal Gland (in vitro) | [5] | |
| In Vivo Efficacy (Sleep) | ||||
| EEG Delta Activity Increase | This compound Dose | 30 nmol/kg, i.v. | Free-moving rabbits | [6] |
| NREM and Total Sleep Increase | This compound Dose | Not specified | Free-moving rats | [6] |
| Study Type | Number of Patients | Dosage | Key Findings | Reference |
| Clinical Trials for Insomnia | ||||
| Open Study | 7 | Series of 10 injections | Normalized sleep in 6 out of 7 patients. | |
| Double-blind, Placebo-controlled | 16 | 25 nmol/kg, i.v. | Higher sleep efficiency and shorter sleep latency compared to placebo (weak effect). | |
| Placebo-controlled, double-blind (7 nights) | 14 | Not specified | Substantially improved night sleep and daytime performance. |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways of this compound and a general workflow for a radioligand binding assay.
Caption: Proposed molecular signaling pathways of this compound.
Caption: General workflow for a radioligand binding assay.
Detailed Experimental Protocols
The following sections provide detailed, albeit generalized, methodologies for key experiments relevant to the study of this compound's molecular interactions. These protocols are based on standard laboratory practices and should be adapted and optimized for specific experimental conditions.
Radioligand Binding Assay for Receptor Interaction
This protocol describes a method to determine the binding affinity (Kd) and receptor density (Bmax) of a radiolabeled form of this compound (or a competitive ligand) to its putative receptor in a target tissue.
Materials:
-
Target tissue (e.g., brain homogenate)
-
Radiolabeled ligand (e.g., ³H-Emideltide or a known ligand for the target receptor)
-
Unlabeled this compound
-
Binding buffer (e.g., Tris-HCl buffer with appropriate ions)
-
Scintillation fluid
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize the target tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times to remove endogenous ligands. Resuspend the final pellet in binding buffer.
-
Assay Setup: In a series of tubes, add a constant amount of membrane preparation.
-
Total Binding: To one set of tubes, add increasing concentrations of the radiolabeled ligand.
-
Non-specific Binding: To another set of tubes, add increasing concentrations of the radiolabeled ligand along with a saturating concentration of unlabeled this compound.
-
Incubation: Incubate all tubes at a specific temperature for a time sufficient to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through a glass fiber filter to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot specific binding versus the concentration of the radiolabeled ligand and use non-linear regression analysis to determine the Kd and Bmax.[7]
In Vitro N-acetyltransferase (NAT) Activity Assay
This protocol outlines a method to measure the effect of this compound on NAT activity in pineal gland homogenates.
Materials:
-
Pineal glands
-
Homogenization buffer
-
Norepinephrine
-
This compound
-
¹⁴C-acetyl-CoA (or other suitable acetyl donor)
-
Tryptamine (or other suitable acetyl acceptor substrate)
-
Scintillation fluid
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Pineal Gland Homogenization: Homogenize pineal glands in ice-cold buffer.
-
Pre-incubation: Pre-incubate the homogenates with or without norepinephrine and with varying concentrations of this compound for a specified time.
-
Enzyme Reaction: Initiate the NAT reaction by adding ¹⁴C-acetyl-CoA and tryptamine.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period.
-
Stopping the Reaction: Stop the reaction by adding a suitable reagent (e.g., a strong acid).
-
Separation: Spot the reaction mixture onto phosphocellulose paper. Wash the paper to remove unreacted ¹⁴C-acetyl-CoA.
-
Quantification: Place the dried phosphocellulose paper in scintillation vials with scintillation fluid and measure the radioactivity of the acetylated product using a scintillation counter.
-
Data Analysis: Calculate the NAT activity (e.g., in pmol/mg protein/hour) and compare the activity in the presence and absence of this compound.[8][9]
Conclusion
This compound is a fascinating neuropeptide with a complex and multifaceted mechanism of action. While its role in promoting sleep is the most well-characterized, its modulatory effects on fundamental neurotransmitter systems, including the GABAergic, glutamatergic, opioid, and adrenergic systems, highlight its potential for broader therapeutic applications. The lack of a definitively identified receptor and the scarcity of detailed quantitative binding and functional data remain significant gaps in our understanding. Future research, employing advanced techniques in receptor identification, quantitative pharmacology, and detailed in vivo studies, will be crucial to fully unravel the intricate molecular signaling cascades of this compound and to harness its full therapeutic potential. This guide provides a solid foundation of the current knowledge to aid researchers in these future endeavors.
References
- 1. biolongevitylabs.com [biolongevitylabs.com]
- 2. paulinamedicalclinic.com [paulinamedicalclinic.com]
- 3. Delta-sleep-inducing peptide (DSIP): a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Delta Sleep-Inducing Peptide (DSIP): A Multifaceted Molecule in Scientific Exploration - Your Health Magazine [yourhealthmagazine.net]
- 5. corepeptides.com [corepeptides.com]
- 6. caymanchem.com [caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. revvity.com [revvity.com]
- 9. researchgate.net [researchgate.net]
The Impact of Amyloid-Beta on Electrophysiological Brain Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the multifaceted influence of amyloid-beta (Aβ) on the electrophysiological activity of the brain. Aβ, a key pathological hallmark of Alzheimer's disease (AD), profoundly disrupts neuronal function long before the onset of clinical symptoms. Understanding these electrophysiological alterations is paramount for developing effective diagnostic tools and therapeutic interventions. This document provides a comprehensive overview of the quantitative effects of Aβ on synaptic plasticity and neuronal network oscillations, details the experimental protocols used to elicit these findings, and illustrates the key signaling pathways involved.
Quantitative Effects of Amyloid-Beta on Synaptic Plasticity
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is the cellular basis of learning and memory. Aβ has been shown to have a complex, concentration-dependent effect on long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously.
Table 1: Influence of Aβ Isoforms and Concentrations on Long-Term Potentiation (LTP)
| Aβ Species | Concentration | Effect on LTP | Reference |
| oAβ42 | 200 pM | Enhanced LTP and memory | [1] |
| oAβ40 | 200 nM | Impaired LTP and memory | [1] |
| oAβ42 | 200 nM | Impaired LTP and memory | [1] |
| Monomeric Aβ42 | 200 nM | Impaired LTP and memory | [1] |
| Synthetic Aβ1–42 | 500 nM | Blockade of LTP | [2] |
| Endogenous Aβ (suppression) | - | Impaired LTP and memory | [1] |
oAβ refers to oligomeric amyloid-beta.
Amyloid-Beta's Disruption of Neuronal Network Oscillations
Neuronal network oscillations, or brainwaves, are rhythmic patterns of electrical activity that are crucial for various cognitive functions. Aβ has been demonstrated to alter these oscillations, particularly in the theta and gamma frequency bands, which are critical for memory formation and information processing.[3]
Table 2: Effects of Aβ on Neuronal Network Oscillations
| Oscillation Type | Aβ Application | Observed Effect | Reference |
| Theta Rhythm | Single intracerebral injection | Acute and long-term reduction in theta rhythm generation | [3] |
| Theta Rhythm | In vitro application | Reduction in theta rhythm | [3] |
| Gamma Oscillations | Aβ(1-42) (physiological concentrations) | Concentration- and time-dependent degradation | [4] |
| Sensory-induced Oscillations | Intracisternal application of Aβ oligomers | Slowing of oscillations, supplanting theta with a slower rhythm | [5] |
Alterations in Neuronal Electrical Properties Induced by Aβ
Beyond synaptic plasticity and network oscillations, Aβ oligomers (AβOs) directly impact the fundamental electrical properties of neurons.
Table 3: Changes in Neuronal Electrical Properties Induced by Aβ Oligomers
| Electrical Parameter | Change upon AβO Exposure | Reference |
| Impedance Amplitude | Decreased | [6][7] |
| Phase Angle | Increased | [6][7] |
| Characteristic Frequency | Markedly Increased | [6][7] |
| Intranuclear Resistance | Decreased | [6][7] |
| Cytoplasmic Resistance | Decreased | [6][7] |
| Nucleus Resistance | Increased | [6][7] |
| Extracellular Capacitance | Increased | [6][7] |
| Pseudo-capacitance of Cell Membrane and Nucleus | Increased | [6][7] |
Experimental Protocols
The following sections detail the methodologies employed in key studies to investigate the electrophysiological effects of Aβ.
In Vitro Electrophysiology for LTP Measurement
Objective: To assess the effect of different Aβ species and concentrations on hippocampal LTP.
Methodology:
-
Slice Preparation: Acute hippocampal slices (350-400 µm thick) are prepared from rodents (e.g., C57BL/6 mice or Wistar rats).
-
Recording: Field excitatory postsynaptic potentials (fEPSPs) are recorded from the stratum radiatum of the CA1 region using a glass microelectrode filled with artificial cerebrospinal fluid (aCSF).
-
Stimulation: Schaffer collaterals are stimulated with a bipolar tungsten electrode.
-
Baseline Recording: A stable baseline of fEPSPs is recorded for at least 20 minutes by delivering single pulses every 30 seconds.
-
Aβ Application: The Aβ peptide (e.g., oAβ40, oAβ42, or monomeric Aβ42) at the desired concentration is added to the aCSF and perfused over the slice for a specific duration.
-
LTP Induction: LTP is induced by high-frequency stimulation (HFS), typically one or more trains of 100 Hz for 1 second.
-
Post-HFS Recording: fEPSPs are recorded for at least 60 minutes following HFS to measure the potentiation.
-
Data Analysis: The slope of the fEPSP is measured and expressed as a percentage of the pre-HFS baseline.
In Vivo Electrophysiology for Network Oscillation Analysis
Objective: To measure the impact of Aβ on sensory-induced hippocampal theta oscillations in living animals.
Methodology:
-
Animal Preparation: An adult rat is anesthetized, and its head is fixed in a stereotaxic frame.
-
Electrode Implantation: A recording electrode is implanted in the hippocampus (e.g., CA1 region), and a reference electrode is placed in the cerebellum.
-
Aβ Administration: Aβ oligomers are administered via intracisternal injection.
-
Sensory Stimulation: Sensory-evoked oscillations are induced by whisker stimulation.
-
LFP Recording: Local field potentials (LFPs) are recorded before and after Aβ administration during periods of sensory stimulation.
-
Data Analysis: The power spectrum of the LFP recordings is analyzed to determine the dominant frequency and power of the oscillations.
Electrical Impedance Spectroscopy (EIS)
Objective: To evaluate changes in the electrical properties of neurons upon exposure to Aβ oligomers.
Methodology:
-
Cell Culture: Mouse hippocampal neurons (e.g., HT22 cell line) are cultured on an electrode-patterned substrate.
-
AβO Treatment: The cultured neurons are exposed to Aβ oligomers (e.g., 1.0 μM) for a specified duration.[7]
-
Impedance Measurement: Electrical impedance is measured over a range of frequencies using an impedance analyzer.
-
Data Modeling: The impedance data is fitted to an equivalent electrical circuit model (e.g., an eight-element CPE-equivalent circuit model) to extract parameters such as resistance and capacitance of different cellular compartments.[6]
-
Data Analysis: Changes in the extracted electrical parameters are compared between control and AβO-treated neurons.
Signaling Pathways and Logical Relationships
The detrimental effects of Aβ on neuronal electrophysiology are mediated by complex signaling cascades. The following diagrams illustrate some of the key pathways and logical workflows.
Caption: Processing of Amyloid Precursor Protein (APP).
Caption: Aβ Oligomer-Induced Neurotoxic Cascade.
Caption: Experimental Workflow for Electrophysiological Studies.
References
- 1. The effect of amyloid-β peptide on synaptic plasticity and memory is influenced by different isoforms, concentrations, and aggregation status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amyloid β: Linking Synaptic Plasticity Failure to Memory Disruption in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amyloid Beta-Protein and Neural Network Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amyloid-β-induced action potential desynchronization and degradation of hippocampal gamma oscillations is prevented by interference with peptide conformation change and aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amyloid Beta Peptide Slows Down Sensory-Induced Hippocampal Oscillations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amyloid-β Oligomer-Induced Electrophysiological Mechanisms and Electrical Impedance Changes in Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Methodological & Application
Emideltide Administration Protocols for In Vivo Studies: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emideltide, also known as Delta Sleep-Inducing Peptide (DSIP), is a naturally occurring nonapeptide with the amino acid sequence Trp-Ala-Gly-Gly-Asp-Ala-Ser-Gly-Glu.[1][2] Initially isolated from the cerebral venous blood of rabbits in a state of slow-wave sleep, it has garnered significant interest for its potential pleiotropic effects, including the modulation of sleep and wakefulness, mitigation of stress responses, and analgesic properties.[2][3] This document provides detailed application notes and protocols for the in vivo administration of this compound to support preclinical research and development.
Mechanism of Action
The precise mechanism of action of this compound is not fully elucidated but is thought to involve the modulation of several key neurotransmitter systems. It is believed to interact with NMDA and GABA receptors, exerting an inhibitory effect on excitatory glutamate pathways while potentiating the inhibitory effects of GABA.[4] Additionally, this compound may influence the adrenergic system and modulate the release of various neuropeptides, including those involved in stress and pain regulation.[4] Interestingly, this compound's effects often follow a bell-shaped or U-shaped dose-response curve.[2][5]
Data Presentation
Pharmacokinetic Parameters
Comprehensive pharmacokinetic data for this compound is not extensively available in a consolidated format. The peptide is known to have low molecular stability in vitro, with a half-life of about 15 minutes, suggesting it may complex with carrier proteins or exist as part of a larger precursor molecule in vivo to prevent degradation.[1] The following table summarizes hypothetical pharmacokinetic parameters based on typical peptide characteristics and available information. It is crucial to determine these parameters empirically for specific experimental conditions.
| Parameter | Intravenous (IV) Administration | Intraperitoneal (IP) Administration |
| Bioavailability (F%) | 100% | ~70-90% |
| Time to Peak (Tmax) | < 5 minutes | 15-30 minutes |
| Peak Concentration (Cmax) | High | Moderate |
| Half-life (t½) | Short (minutes) | Short (minutes to hours) |
Efficacy Data: Modulation of Sleep Parameters
The primary described effect of this compound is the modulation of sleep. The following table provides a summary of expected dose-dependent effects on key sleep parameters based on preclinical studies.
| Dose Range (rodents) | Effect on Sleep Latency | Effect on Slow-Wave Sleep (SWS) / Delta Wave Activity | Effect on REM Sleep |
| Low (e.g., 25-30 nmol/kg) | ↓ (Reduced time to fall asleep) | ↑ (Increased duration and intensity) | Variable / No significant change |
| Moderate (e.g., >85 µg/kg s.c. in mice) | Variable | ↑ (Increased duration and intensity) | May be augmented in some species (e.g., cats) |
| High (e.g., 1 mg/kg i.p. in rats) | Possible attenuation of effect | ↑ (Significant increase in delta wave activity) | Variable |
Experimental Protocols
Vehicle Formulation
The choice of vehicle is critical for ensuring the solubility and stability of this compound for in vivo administration.
Protocol 1: Phosphate-Buffered Saline (PBS)
-
Composition: Sterile, pH 7.4 PBS.
-
Preparation: Dissolve lyophilized this compound directly in sterile PBS to the desired concentration. Vortex gently to ensure complete dissolution.
-
Suitability: Intravenous and intraperitoneal injections.
Protocol 2: DMSO/PEG300/Tween 80/Saline
-
Composition: A mixture of Dimethyl sulfoxide (DMSO), Polyethylene glycol 300 (PEG300), Tween 80, and saline.
-
Preparation:
-
Dissolve this compound in a minimal amount of DMSO to create a stock solution.
-
Add PEG300 and mix until the solution is clear.
-
Add Tween 80 and mix until the solution is clear.
-
Bring the solution to the final volume with sterile saline.
-
-
Suitability: Intraperitoneal and oral administration where solubility in aqueous solutions is limited.
Administration Protocols
Protocol 2.1: Intravenous (IV) Tail Vein Injection in Mice/Rats
-
Objective: To achieve rapid and complete bioavailability of this compound.
-
Materials:
-
This compound solution in sterile PBS.
-
Sterile insulin syringes with 27-30G needles.
-
Animal restrainer.
-
Heat lamp.
-
-
Procedure:
-
Prepare the this compound solution to the final desired concentration.
-
Warm the animal's tail using a heat lamp to induce vasodilation.
-
Place the animal in a restrainer.
-
Disinfect the tail with an alcohol wipe.
-
Identify a lateral tail vein and insert the needle, bevel up, at a shallow angle.
-
Slowly inject the solution (maximum volume for mice: ~100-200 µL; for rats: ~500 µL).
-
Withdraw the needle and apply gentle pressure to the injection site.
-
Monitor the animal for any adverse reactions.
-
Protocol 2.2: Intraperitoneal (IP) Injection in Mice/Rats
-
Objective: Systemic administration with slower absorption compared to IV.
-
Materials:
-
This compound solution in the chosen vehicle.
-
Sterile syringes with 25-27G needles.
-
-
Procedure:
-
Prepare the this compound solution.
-
Restrain the animal firmly, exposing the abdomen.
-
Tilt the animal's head downwards to move the abdominal organs cranially.
-
Insert the needle, bevel up, into the lower right quadrant of the abdomen at a 30-45 degree angle to avoid the cecum and bladder.
-
Aspirate to ensure the needle has not entered a blood vessel or organ.
-
Inject the solution (maximum volume for mice: ~200-500 µL; for rats: ~1-2 mL).
-
Withdraw the needle and return the animal to its cage.
-
Monitor for any signs of distress.
-
Efficacy Evaluation: Sleep Analysis
Protocol 3.1: Electroencephalogram (EEG) Recording
-
Objective: To measure changes in brain wave activity, particularly delta waves, following this compound administration.
-
Procedure:
-
Surgically implant EEG electrodes over the desired cortical areas (e.g., frontal, parietal) and a reference electrode.
-
Allow for a post-operative recovery period.
-
Acclimate the animal to the recording chamber.
-
Record baseline EEG activity.
-
Administer this compound or vehicle.
-
Continuously record EEG for a predefined period (e.g., 2-12 hours).[6]
-
Analyze the EEG data for changes in the power of different frequency bands (delta, theta, alpha, beta, gamma).[7]
-
Protocol 3.2: Sleep Latency and Duration Measurement
-
Objective: To quantify the effect of this compound on the time to onset of sleep and the total duration of sleep stages.
-
Procedure:
-
Following EEG/EMG electrode implantation and recovery, place the animal in a sleep recording chamber.
-
Record baseline sleep-wake patterns.
-
Administer this compound or vehicle at a specific time point (e.g., beginning of the light or dark cycle).
-
Record EEG and EMG activity to score sleep stages (Wake, NREM, REM).
-
Measure the latency to the first consolidated NREM sleep bout.
-
Quantify the total time spent in each sleep stage over the recording period.
-
Pharmacokinetic Analysis
Protocol 4.1: Blood Sampling
-
Objective: To collect plasma samples for the determination of this compound concentration over time.
-
Procedure:
-
Administer this compound via the desired route.
-
Collect blood samples at predetermined time points (e.g., 2, 5, 15, 30, 60, 120 minutes) via tail vein, saphenous vein, or cardiac puncture (terminal).
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Protocol 4.2: Bioanalysis by LC-MS/MS
-
Objective: To quantify the concentration of this compound in plasma samples.
-
Procedure:
-
Sample Preparation: Perform protein precipitation followed by solid-phase extraction (SPE) to isolate this compound from plasma proteins and other interfering substances.
-
Chromatography: Use a C18 reversed-phase column with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in positive ion electrospray mode with multiple reaction monitoring (MRM) for sensitive and specific detection of this compound and an internal standard.
-
Quantification: Generate a standard curve using known concentrations of this compound to quantify the peptide in the unknown samples.
-
Visualizations
References
- 1. Delta-sleep-inducing peptide - Wikipedia [en.wikipedia.org]
- 2. Delta-sleep-inducing peptide (DSIP): a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. corepeptides.com [corepeptides.com]
- 5. Some pharmacological effects of delta-sleep-inducing peptide (DSIP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of delta sleep-inducing peptide on the EEG and power spectra in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Brain Activity Correlates With Cognitive Performance Deterioration During Sleep Deprivation [frontiersin.org]
Techniques for Measuring Emideltide Levels in Plasma: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emideltide, also known as Delta Sleep-Inducing Peptide (DSIP), is a nonapeptide with the amino acid sequence Trp-Ala-Gly-Gly-Asp-Ala-Ser-Gly-Glu.[1][2] Initially identified for its potential role in sleep regulation, subsequent research has revealed its involvement in a broader range of physiological processes, including stress responses, neurotransmitter modulation, and circadian rhythms.[3][4][5] Accurate quantification of this compound in plasma is crucial for pharmacokinetic studies, understanding its physiological and pathological roles, and for the development of potential therapeutic applications.
This document provides detailed application notes and protocols for the two primary analytical methods used to measure this compound levels in plasma: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).
Analytical Methods for this compound Quantification
The two most common techniques for the quantification of this compound in plasma are LC-MS/MS and ELISA. Each method offers distinct advantages and is suited for different research needs.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This is a highly specific and sensitive method that allows for the precise quantification of the intact peptide. It is considered the gold standard for bioanalytical studies due to its high selectivity and accuracy.[6]
-
Enzyme-Linked Immunosorbent Assay (ELISA): This is a high-throughput immunoassay that is often available in commercial kit formats. It is a sensitive and convenient method for measuring the concentration of this compound in a large number of samples.
I. Quantification of this compound in Plasma using LC-MS/MS
LC-MS/MS offers high specificity and sensitivity for peptide quantification. The following protocol is a generalized procedure adaptable for this compound, based on established methods for similar peptides.
Experimental Protocol: LC-MS/MS
1. Sample Preparation (Solid-Phase Extraction - SPE)
Solid-phase extraction is a common and effective method for extracting peptides from complex biological matrices like plasma.
-
Pre-treatment: Thaw frozen plasma samples on ice. To 100 µL of plasma, add an internal standard (a stable isotope-labeled version of this compound is recommended for optimal accuracy).
-
Protein Precipitation: Add 300 µL of acetonitrile to the plasma sample to precipitate proteins. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Solid-Phase Extraction (SPE):
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove interfering substances.
-
Elute this compound with 500 µL of 5% ammonium hydroxide in methanol.
-
-
Dry Down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the dried extract in 100 µL of mobile phase A for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for peptide separation.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 5% to 95% mobile phase B over 5-10 minutes is a good starting point.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor and Product Ions: The specific m/z transitions for this compound and the internal standard need to be determined by direct infusion. For this compound (MW: 848.8 g/mol ), potential precursor ions would be the protonated molecular ions [M+H]+ and [M+2H]2+. Product ions would be generated by fragmentation of the peptide backbone.
-
Optimization: Parameters such as collision energy and declustering potential should be optimized for each MRM transition to maximize signal intensity.
-
Data Presentation: Expected Performance of a Validated LC-MS/MS Method
| Parameter | Expected Value |
| Lower Limit of Quantification (LLOQ) | 5 - 50 pg/mL |
| Linearity (r²) | > 0.99 |
| Intra-assay Precision (%CV) | < 15% |
| Inter-assay Precision (%CV) | < 15% |
| Accuracy (% bias) | ± 15% |
| Recovery | > 80% |
Experimental Workflow: LC-MS/MS
Caption: Workflow for this compound quantification by LC-MS/MS.
II. Quantification of this compound in Plasma using ELISA
Commercially available ELISA kits provide a convenient and high-throughput method for the quantification of this compound (DSIP). These are typically competitive or sandwich immunoassays.
Experimental Protocol: Competitive ELISA
This protocol is based on the principle of competitive binding between the this compound in the sample and a labeled this compound conjugate for a limited number of antibody binding sites.
1. Sample Collection and Preparation
-
Collect whole blood into tubes containing EDTA or heparin as an anticoagulant.
-
Centrifuge at 1,000 x g for 15 minutes at 2-8°C within 30 minutes of collection.
-
Aliquot the supernatant (plasma) and store at -20°C or -80°C until use. Avoid repeated freeze-thaw cycles.
2. ELISA Procedure
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual.
-
Standard Curve: Add standards of known this compound concentrations to the appropriate wells of the antibody-coated microplate.
-
Sample Addition: Add plasma samples to the wells.
-
Competitive Reaction: Add a fixed amount of HRP-conjugated this compound to all wells. During incubation, the unlabeled this compound from the sample and the HRP-conjugated this compound compete for binding to the primary antibody.
-
Washing: After incubation, wash the plate to remove any unbound substances.
-
Substrate Addition: Add a substrate solution (e.g., TMB) that will be catalyzed by the HRP to produce a colored product.
-
Stopping the Reaction: Add a stop solution to terminate the reaction.
-
Data Acquisition: Measure the optical density (OD) at the appropriate wavelength (e.g., 450 nm). The intensity of the color is inversely proportional to the concentration of this compound in the sample.
-
Quantification: Calculate the concentration of this compound in the samples by comparing their OD values to the standard curve.
Data Presentation: Performance Characteristics of a Commercial DSIP ELISA Kit
The following data is representative of the performance of a commercially available DSIP ELISA kit.
| Parameter | Serum | EDTA Plasma | Heparin Plasma |
| Recovery (%) | 81-102 | 88-105 | 86-107 |
| Average Recovery (%) | 90 | 94 | 102 |
| Linearity (1:2 dilution) | 84-104% | 103-114% | 94-101% |
| Linearity (1:4 dilution) | 81-88% | 83-104% | 86-97% |
| Linearity (1:8 dilution) | 101-113% | 77-109% | 78-89% |
| Linearity (1:16 dilution) | 90-109% | 81-108% | 82-98% |
| Intra-Assay Precision (%CV) | < 10% | < 10% | < 10% |
| Inter-Assay Precision (%CV) | < 12% | < 12% | < 12% |
Experimental Workflow: Competitive ELISA
Caption: Workflow for this compound quantification by competitive ELISA.
This compound Signaling and Interactions
The precise signaling pathway of this compound is not fully elucidated, but it is known to interact with multiple central nervous system components. It does not appear to follow a single, linear pathway but rather acts as a modulator of various neurotransmitter and endocrine systems.[1][10]
Key interactions include:
-
GABAergic System: this compound may potentiate the activity of GABA receptors, promoting inhibitory signaling in the central nervous system.[11]
-
Glutamatergic System: It is suggested to have an inhibitory effect on NMDA receptor-mediated currents, thereby modulating excitatory neurotransmission.[1][11]
-
Neurotransmitter Modulation: this compound has been shown to influence the levels of neurotransmitters such as serotonin and dopamine.[3]
-
Endocrine System: It may modulate the secretion of various hormones, including reducing basal corticotropin levels and potentially stimulating the release of luteinizing hormone and somatoliberin.[1]
Caption: Modulatory effects of this compound on various systems.
Conclusion
The choice between LC-MS/MS and ELISA for the quantification of this compound in plasma will depend on the specific requirements of the study. LC-MS/MS offers superior specificity and is ideal for pharmacokinetic and regulatory studies. ELISA provides a high-throughput and user-friendly alternative, particularly suitable for large-scale screening and studies where a commercial kit has been validated. The protocols and data presented here provide a comprehensive guide for researchers, scientists, and drug development professionals to establish robust and reliable methods for the measurement of this compound in plasma.
References
- 1. pharmanow.live [pharmanow.live]
- 2. biolongevitylabs.com [biolongevitylabs.com]
- 3. peptidesciences.com [peptidesciences.com]
- 4. DSIP-induced changes of the daily concentrations of brain neurotransmitters and plasma proteins in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. paulinamedicalclinic.com [paulinamedicalclinic.com]
- 6. q2labsolutions.com [q2labsolutions.com]
- 7. Ultra-sensitive bioanalysis of the therapeutic peptide exenatide for accurate pharmacokinetic analyses at effective plasma concentrations utilizing UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative determination of peptide drug in human plasma samples at low pg/ml levels using coupled column liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ultra-sensitive bioanalysis of the therapeutic peptide exenatide for accurate pharmacokinetic analyses at effective plasma concentrations utilizing UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nenow.in [nenow.in]
- 11. corepeptides.com [corepeptides.com]
Emideltide (DSIP) Application Notes and Protocols for Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Emideltide, also known as Delta Sleep-Inducing Peptide (DSIP), in rodent models. This document outlines dosage calculations, detailed experimental protocols for common research applications, and visual representations of its signaling pathways and experimental workflows.
Data Presentation: this compound Dosage in Rodent Models
The following table summarizes recommended dosage ranges for this compound in rats and mice based on published research. It is crucial to note that optimal dosage may vary depending on the specific research question, animal strain, and experimental conditions. Pilot studies are recommended to determine the most effective dose for your specific model.
| Rodent Model | Application | Administration Route | Dosage Range | Observed Effects | Reference(s) |
| Rat | Stress Response | Intraperitoneal (IP) | 60 µg/kg | Attenuation of stress-induced physiological responses. | [1] |
| Sleep Regulation | Intravenous (IV) | 30 nmol/kg | Increase in non-rapid eye movement (NREM) and total sleep time. | [2] | |
| Sleep Regulation | Intracerebroventricular (ICV) | 7 nmol/kg | Significant increase in total slow-wave sleep. | [3] | |
| Neuroprotection | Intranasal | 120 µg/kg | Accelerated recovery of motor functions after focal stroke. | [4] | |
| Mouse | Analgesia | Intraperitoneal (IP) | 100 µg/kg | Increased pain threshold. | [1] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
Materials:
-
This compound (lyophilized powder)
-
Sterile saline (0.9% sodium chloride)
-
Bacteriostatic water (optional, for multi-dose solutions)
-
Solvents (if required, e.g., DMSO, PEG300, Tween 80)
-
Sterile vials
-
Sterile syringes and needles
-
Vortex mixer (optional)
-
Ultrasonic bath (optional)
Protocol for Reconstitution in Sterile Saline (Recommended for most applications):
-
Calculate the required amount of this compound and sterile saline to achieve the desired final concentration (e.g., 1 mg/mL)[1].
-
Bring the lyophilized this compound vial and sterile saline to room temperature.
-
Using a sterile syringe, slowly inject the calculated volume of sterile saline into the this compound vial, directing the stream against the side of the vial to minimize foaming.
-
Gently swirl the vial until the powder is completely dissolved. Avoid vigorous shaking.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
For immediate use, draw the required volume into a new sterile syringe.
-
For storage, the reconstituted solution should be kept at 2-8°C for short-term storage or aliquoted and stored at -20°C for long-term storage to avoid repeated freeze-thaw cycles[1].
Note on Alternative Formulations: For compounds with poor aqueous solubility, a stock solution in a solvent like DMSO can be prepared first. This stock solution is then further diluted with other vehicles such as PEG300, Tween 80, and finally saline to achieve a biocompatible injection formulation[5]. It is critical to ensure the final concentration of organic solvents is within acceptable limits for animal administration.
Protocol for Intraperitoneal (IP) Injection in a Rat Model of Stress
Objective: To assess the effect of this compound on the physiological response to an acute stressor.
Materials:
-
Reconstituted this compound solution (e.g., at a concentration that allows for an injection volume of less than 10 ml/kg)
-
Sterile syringes (1 mL or 3 mL) with 23-25 gauge needles
-
Rat restraint device (optional)
-
70% ethanol wipes
-
Animal scale
Procedure:
-
Weigh the rat to accurately calculate the injection volume.
-
Prepare the calculated dose of this compound solution in a sterile syringe.
-
Gently restrain the rat. For a two-person technique, one person can hold the rat with its head slightly down, while the other performs the injection.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.
-
Wipe the injection site with a 70% ethanol wipe and allow it to dry.
-
Insert the needle at a 30-40 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure the needle has not entered a blood vessel or internal organ. If blood or other fluid is drawn, discard the syringe and prepare a new injection.
-
Slowly inject the this compound solution.
-
Withdraw the needle and return the rat to its cage.
-
Monitor the animal for any adverse reactions.
-
Proceed with the stress-inducing paradigm at the appropriate time post-injection as determined by pilot studies.
Protocol for Intravenous (IV) Tail Vein Injection in a Mouse Model of Analgesia
Objective: To evaluate the analgesic effects of this compound using a tail-flick or hot-plate test.
Materials:
-
Reconstituted this compound solution (e.g., at a concentration that allows for an injection volume of approximately 5 ml/kg)
-
Sterile syringes (0.5 mL or 1 mL) with 27-30 gauge needles
-
Mouse restrainer
-
Heat lamp or warming pad
-
70% ethanol wipes
Procedure:
-
Weigh the mouse to accurately calculate the injection volume.
-
Prepare the calculated dose of this compound solution in a sterile syringe.
-
Place the mouse in a restrainer, leaving the tail exposed.
-
Warm the tail using a heat lamp or warming pad to induce vasodilation, making the lateral tail veins more visible.
-
Wipe the tail with a 70% ethanol wipe.
-
Identify one of the lateral tail veins.
-
With the needle bevel facing up, insert the needle into the vein at a shallow angle.
-
A successful insertion will have minimal resistance, and you may see a small flash of blood in the needle hub.
-
Slowly inject the this compound solution. If swelling occurs at the injection site, the needle is not in the vein; withdraw and re-attempt at a more proximal site.
-
After injection, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.
-
Return the mouse to its cage and monitor for any adverse effects.
-
Perform the analgesic test at the predetermined time post-injection.
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
The precise molecular mechanisms of this compound are still under investigation, but current research suggests its involvement in multiple neurotransmitter and hormonal systems. The following diagram illustrates the proposed signaling pathways.
Caption: Proposed signaling pathways of this compound (DSIP).
Experimental Workflow for a Rodent Sleep Study
The following diagram outlines a typical workflow for investigating the effects of this compound on sleep architecture in a rodent model.
Caption: Workflow for a rodent sleep study with this compound.
References
- 1. This compound (δ-Sleep Inducing Peptide) | Peptides 1 | CAS 62568-57-4 | Buy this compound (δ-Sleep Inducing Peptide) from Supplier InvivoChem [invivochem.com]
- 2. shrinepeptides.com [shrinepeptides.com]
- 3. Increased sleep following intracerebroventricular injection of the delta sleep-inducing peptide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. peptidedosages.com [peptidedosages.com]
Application Notes and Protocols for the Use of Emideltide in Electroencephalogram (EEG) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emideltide, also known as Delta Sleep-Inducing Peptide (DSIP), is a nonapeptide with the amino acid sequence Trp-Ala-Gly-Gly-Asp-Ala-Ser-Gly-Glu.[1] Initially isolated from the cerebral venous blood of rabbits in an induced state of sleep, it has been investigated for its potential to modulate sleep architecture and other physiological processes.[1] This document provides a comprehensive overview of the application of this compound in electroencephalogram (EEG) studies, summarizing available data and providing detailed protocols for its use in a research setting.
Mechanism of Action
The precise mechanism of action of this compound is not fully elucidated, but it is thought to exert its effects through the modulation of several key neurotransmitter systems. It is believed to interact with GABAergic and glutamatergic systems, potentially promoting inhibitory neurotransmission and antagonizing excitatory pathways.[2] Specifically, it may be mediated by NMDA receptors.[1] Additionally, studies suggest an interaction with α1-adrenergic receptors.[1][3] This multifaceted activity likely contributes to its observed effects on sleep and other central nervous system functions.
Data Presentation: Summary of this compound's Effects on EEG
The following tables summarize the quantitative and qualitative data from preclinical and clinical studies investigating the effects of this compound on EEG parameters.
Table 1: Preclinical (Animal) Studies
| Species | Dosage | Route of Administration | Key EEG Findings | Reference |
| Rabbits | 30 nmol/kg | Intravenous (i.v.) | Increased EEG delta activity, induction of orthodox slow-wave sleep. | [4] |
| Rats | Not specified | Not specified | Increases non-rapid eye movement (NREM) and total sleep. | [4] |
Table 2: Clinical (Human) Studies
| Study Population | Dosage | Route of Administration | Key EEG-related Findings (Objective) | Subjective Findings | Reference |
| 16 chronic insomniac patients | 25 nmol/kg | Intravenous (i.v.) | Higher sleep efficiency, shorter sleep latency (effects were statistically weak). | One measure of tiredness decreased. No change in subjective sleep quality. | [5][6] |
| 7 patients with severe insomnia | Series of 10 injections (dosage not specified) | Not specified | Sleep normalized in 6 out of 7 patients. | Improved mood and daytime performance. | [7] |
Experimental Protocols
The following protocols are based on published research and general guidelines for pharmaco-EEG studies. Researchers should adapt these protocols to their specific experimental design and institutional guidelines.
Protocol 1: Preparation and Administration of Intravenous this compound
This protocol outlines the steps for the preparation and administration of this compound for a human clinical trial, based on standard operating procedures for investigational products.[8]
Materials:
-
Lyophilized this compound powder
-
Sterile water for injection or 0.9% sodium chloride (saline)
-
Sterile syringes and needles
-
Alcohol swabs
-
Infusion container and tubing
-
Personal Protective Equipment (PPE)
Procedure:
-
Reconstitution:
-
Following aseptic techniques, reconstitute the lyophilized this compound powder with the appropriate volume of sterile water for injection or saline to achieve the desired concentration. The specific diluent and final concentration should be determined by the study protocol.
-
Gently swirl the vial to dissolve the powder completely. Do not shake vigorously.
-
-
Dose Calculation:
-
Preparation for Infusion:
-
Draw the calculated volume of the this compound solution into a sterile syringe.
-
Inject the solution into an infusion container (e.g., a saline bag) through the designated port.
-
Gently invert the container multiple times to ensure thorough mixing.
-
-
Administration:
-
Administer the this compound solution intravenously over a predetermined period as specified in the study protocol.
-
Monitor the participant for any adverse reactions during and after the infusion.
-
Protocol 2: Pharmaco-EEG and Polysomnography (PSG) Study Design
This protocol provides a general framework for conducting a pharmaco-EEG study to evaluate the effects of this compound on sleep architecture. It incorporates guidelines from the International Pharmaco-EEG Society (IPEG).
Study Design: A double-blind, placebo-controlled, crossover design is recommended to minimize bias.
Participant Selection:
-
Clearly define inclusion and exclusion criteria. For sleep studies, participants may include healthy volunteers or patients with specific sleep disorders (e.g., insomnia).
-
Obtain informed consent from all participants.
Procedure:
-
Adaptation Night: Have participants sleep in the laboratory for at least one night to adapt to the environment and equipment.[5][6]
-
Baseline Recording: Record a full night of polysomnography (PSG) to establish baseline sleep parameters before any intervention.
-
Intervention Nights:
-
On subsequent nights, administer either this compound or a placebo intravenously according to a randomized schedule.
-
The administration should occur at a standardized time before the desired sleep period.
-
-
Polysomnography (PSG) Recording:
-
Record the following physiological signals throughout the night:
-
-
Data Analysis:
-
Score the sleep recordings according to established guidelines (e.g., AASM Manual).
-
Analyze key sleep parameters, including:
-
Sleep latency
-
Total sleep time
-
Sleep efficiency
-
Wake after sleep onset (WASO)
-
Duration and percentage of each sleep stage (N1, N2, N3/slow-wave sleep, REM)
-
-
Perform spectral analysis of the EEG data to assess changes in power in different frequency bands (delta, theta, alpha, beta, gamma).
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed mechanism of action of this compound.
Caption: Workflow for a pharmaco-EEG study of this compound.
Safety and Tolerability
The available human data suggests that this compound is generally well-tolerated, with one study reporting headaches as a side effect.[10] However, it is crucial to note that comprehensive safety data in humans is limited. The U.S. Food and Drug Administration (FDA) has included DSIP on its list of bulk drug substances with potential safety risks, specifically citing the risk of immunogenicity. Therefore, any clinical investigation of this compound should include rigorous safety monitoring, including assessment for potential immune reactions.
Conclusion
This compound (DSIP) has demonstrated the ability to modulate sleep and EEG activity in both preclinical and clinical settings. While the effects in humans with insomnia appear to be modest, further research may be warranted to explore its potential in other populations or at different dosages. The protocols and information provided herein are intended to serve as a guide for researchers designing and conducting EEG studies with this compound. Given the limited safety data, a cautious and well-monitored approach is essential for any future clinical investigations.
References
- 1. Delta-sleep-inducing peptide - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Delta sleep-inducing peptide modulates the stimulation of rat pineal N-acetyltransferase activity by involving the alpha 1-adrenergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. karger.com [karger.com]
- 6. peptidesciences.com [peptidesciences.com]
- 7. A clinical trial with DSIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of a standard operating procedure for investigational product rights of administration in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sleep.org.au [sleep.org.au]
- 10. particlepeptides.com [particlepeptides.com]
Application of Emideltide in Sleep Deprivation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emideltide, also known as Delta Sleep-Inducing Peptide (DSIP), is a nonapeptide originally isolated from the cerebral venous blood of rabbits in a state of electrically-induced slow-wave sleep.[1][2] Its potential role in sleep modulation has made it a subject of interest in sleep deprivation research. Sleep deprivation is a significant stressor with wide-ranging physiological and neurological consequences, making the development of effective countermeasures a priority. This compound has been investigated for its ability to promote sleep, particularly slow-wave sleep (SWS), and potentially mitigate the negative effects of sleep loss.[1][3]
This document provides detailed application notes and protocols for the use of this compound in sleep deprivation research, based on findings from preclinical and clinical studies. It is intended to serve as a comprehensive resource for researchers designing experiments to investigate the therapeutic potential of this compound in contexts of sleep loss.
Mechanism of Action
The precise mechanism of action of this compound is not fully elucidated, but it is known to interact with several neurotransmitter systems involved in sleep-wake regulation. It does not appear to bind to a single specific receptor but rather modulates the activity of various systems.[1]
-
GABAergic System: this compound is thought to enhance the effects of GABA, the primary inhibitory neurotransmitter in the central nervous system.[1] This potentiation of GABAergic transmission contributes to a reduction in neuronal excitability, which is conducive to sleep onset and maintenance.
-
Glutamatergic System: The peptide has been shown to interact with NMDA receptors, which are involved in excitatory neurotransmission. By modulating NMDA receptor activity, this compound may help to dampen excessive neuronal firing and promote a state of neuronal synchronization characteristic of SWS.
-
Serotonergic System: There is evidence to suggest that this compound's effects on sleep architecture, particularly the increase in SWS, may be mediated through its interaction with serotonergic pathways.[1]
-
Adrenergic System: this compound may also modulate the adrenergic system, which plays a crucial role in arousal and wakefulness.[1]
Data Presentation
The following tables summarize quantitative data from key preclinical and clinical studies on the effects of this compound on sleep parameters.
Table 1: Preclinical Studies of this compound on Sleep Architecture
| Species | Model | This compound Dose | Route of Administration | Key Findings | Reference |
| Rabbit | Normal | 30 nmol/kg | Intravenous (i.v.) | Increased EEG delta activity and induced orthodox slow-wave sleep. | [4] |
| Rabbit | Stress-induced insomnia | 25 µg/kg | Intravenous (i.v.) | Augmented spindle-dominated, light non-REM sleep and prevented hyposomnia. | [1] |
| Rat | Normal | Not specified | Not specified | Increased non-rapid eye movement (NREM) and total sleep. | [4] |
| Cat | Normal | 25 µg/kg | Intravenous (i.v.) | Preferentially augmented REM sleep. | [1] |
Table 2: Clinical Study of this compound in Chronic Insomnia
| Population | This compound Dose | Route of Administration | Study Design | Key Findings | Reference |
| 16 chronic insomniac patients | 25 nmol/kg | Intravenous (i.v.) | Double-blind, matched-pairs, parallel-groups | Higher sleep efficiency and shorter sleep latency compared to placebo. No significant change in subjective sleep quality. | [3] |
Experimental Protocols
Rotating Wheel Method for Sleep Deprivation in Rats
This protocol is adapted from a study investigating the role of endogenous DSIP in sleep-related growth hormone release following sleep deprivation.[3]
Objective: To induce sleep deprivation in rats and assess the subsequent rebound in slow-wave sleep and growth hormone levels.
Materials:
-
Male rats (specific strain as per experimental design)
-
Slowly rotating wheel apparatus
-
Blood collection supplies
-
Assay kits for growth hormone analysis
-
EEG/EMG recording system (for sleep scoring)
-
This compound or DSIP antiserum (for intervention groups)
-
Vehicle control (e.g., normal rabbit serum)
Procedure:
-
Animal Preparation: Acclimatize male rats to the housing conditions and handling for at least one week prior to the experiment. If sleep staging is a primary endpoint, surgically implant electrodes for EEG and EMG recording and allow for a post-operative recovery period.
-
Baseline Measurement: Record baseline sleep patterns and collect baseline blood samples to determine normal growth hormone levels.
-
Sleep Deprivation: Place the rats on a slowly rotating wheel for a period of 4 hours. The rotation speed should be sufficient to prevent the animals from sleeping without causing undue physical stress.
-
Intervention: Immediately following the sleep deprivation period, administer the intervention. This could involve:
-
A control group receiving a vehicle injection (e.g., normal rabbit serum) into the third cerebral ventricle.
-
A test group receiving a microinjection of highly specific antiserum to DSIP into the third cerebral ventricle to block the action of endogenous this compound.
-
-
Post-Deprivation Monitoring:
-
Immediately after the intervention, return the animals to their home cages and record their sleep for several hours.
-
Collect blood samples at regular intervals to measure plasma growth hormone concentrations.
-
-
Data Analysis:
-
Score the EEG/EMG recordings to quantify the amount of slow-wave sleep (SWS), REM sleep, and wakefulness.
-
Analyze the plasma growth hormone levels.
-
Compare the post-deprivation SWS and growth hormone levels between the control and intervention groups. A significant increase in SWS and GH in the control group, which is blocked in the antiserum group, suggests a role for endogenous DSIP in the sleep rebound phenomenon.[3]
-
p-Chlorophenylalanine (PCPA)-Induced Insomnia Model in Rats
This protocol describes a chemically-induced model of insomnia that can be used to study the sleep-promoting effects of this compound. PCPA is an inhibitor of serotonin synthesis, leading to a state of insomnia.
Objective: To induce a state of insomnia in rats using PCPA and to evaluate the efficacy of this compound in restoring normal sleep patterns.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
p-Chlorophenylalanine (PCPA)
-
Sterile saline solution (0.9% NaCl)
-
This compound
-
Vehicle for this compound
-
Syringes and needles for intraperitoneal (i.p.) injection
-
EEG/EMG recording system
Procedure:
-
Animal Preparation: Acclimatize rats to the experimental environment for at least one week. For sleep analysis, surgically implant EEG and EMG electrodes and allow for recovery.
-
PCPA Administration:
-
Prepare a solution of PCPA in sterile saline.
-
Administer PCPA at a dose of 300 mg/kg via intraperitoneal (i.p.) injection once daily for two consecutive days.
-
-
Induction of Insomnia: The insomnia state is typically established after the second PCPA injection.
-
This compound Treatment:
-
Divide the animals into at least two groups: a control group receiving the vehicle and a treatment group receiving this compound.
-
Administer this compound at the desired dose and route (e.g., i.p. or intracerebroventricular). The timing of administration should be determined based on the experimental question (e.g., before the expected sleep period).
-
-
Sleep Recording: Record EEG and EMG for an extended period (e.g., 24 hours) following this compound or vehicle administration to assess the effects on sleep architecture.
-
Data Analysis:
-
Score the sleep recordings to determine the duration of different sleep stages (Wake, NREM, REM, SWS).
-
Analyze sleep parameters such as sleep latency, sleep efficiency, and the number and duration of sleep bouts.
-
Compare the sleep parameters between the PCPA + Vehicle group and the PCPA + this compound group to determine if this compound can reverse the insomnia induced by PCPA.
-
Visualizations
Caption: Putative signaling pathways of this compound in sleep regulation.
Caption: Experimental workflow for the rotating wheel sleep deprivation model.
Caption: Experimental workflow for the PCPA-induced insomnia model.
References
- 1. benchchem.com [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Evidence for a role of delta sleep-inducing peptide in slow-wave sleep and sleep-related growth hormone release in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gan-Dan-Liang-Yi-Tang alleviates p-chlorophenylalanine-induced insomnia through modification of the serotonergic and immune system - PMC [pmc.ncbi.nlm.nih.gov]
Emideltide: A Versatile Tool for Probing Neuropeptide Function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Emideltide, also known as Delta Sleep-Inducing Peptide (DSIP), is a nonapeptide with the amino acid sequence Trp-Ala-Gly-Gly-Asp-Ala-Ser-Gly-Glu.[1][2] Initially isolated from the cerebral venous blood of rabbits in an induced state of sleep, it has since been identified as a multifaceted neuropeptide with a range of physiological effects beyond sleep regulation.[1] this compound's diverse biological activities, stemming from its interactions with multiple neurotransmitter systems, make it a valuable tool for studying neuropeptide function in the central nervous system (CNS). These application notes provide detailed information on the use of this compound as a research tool, including its known receptor interactions, quantitative data, and detailed experimental protocols.
Physicochemical Properties and Formulation
This compound is a hydrophilic peptide with a molecular weight of 848.82 g/mol .[2][3] For research purposes, it is typically supplied as a lyophilized powder and should be stored at -20°C for long-term stability.[3] Reconstituted solutions in aqueous buffers can be stored at 4°C for short periods.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Amino Acid Sequence | H-Trp-Ala-Gly-Gly-Asp-Ala-Ser-Gly-Glu-OH | [1] |
| Molecular Formula | C35H48N10O15 | [2] |
| Molecular Weight | 848.82 g/mol | [2] |
| Appearance | Off-white lyophilized powder | [3] |
| Purity | >98.0% (as determined by RP-HPLC) | [3] |
| Storage | -20°C (lyophilized), 4°C (reconstituted) | [3] |
Mechanism of Action and Receptor Interactions
This compound's biological effects are mediated through its complex interactions with several key neurotransmitter systems in the CNS. It does not appear to have a single, high-affinity receptor but rather modulates the function of other receptor systems.
NMDA and GABA Receptor Modulation
This compound has been shown to interact with both N-methyl-D-aspartate (NMDA) and gamma-aminobutyric acid (GABA) receptors.[4] It is thought to exert an inhibitory effect on NMDA receptor-mediated currents, thereby reducing excitatory neurotransmission.[4] Conversely, it potentiates GABA receptor-mediated responses, enhancing inhibitory signaling.[4] This dual action on excitatory and inhibitory systems highlights its role as a modulator of neuronal activity.
Indirect Opioid System Activation
A significant aspect of this compound's function is its indirect interaction with the endogenous opioid system. Studies have demonstrated that this compound does not bind directly to opioid receptors.[5] Instead, it stimulates the release of endogenous opioid peptides, such as Met-enkephalin, from brain tissue in a concentration-dependent and calcium-dependent manner.[4][5]
Adrenergic and Serotonergic System Interactions
Research suggests that this compound can modulate the adrenergic system by interacting with alpha-1 adrenergic receptors.[4] It has also been observed to influence serotonergic pathways, which may contribute to its effects on sleep architecture.[4]
Quantitative Data
The following tables summarize the available quantitative data on this compound's biological activities.
Table 2: this compound-Induced Met-enkephalin Release from Rat Brain Synaptosomes
| This compound Concentration | Brain Region | % Increase in Met-enkephalin Release (Mean ± SEM) | Reference |
| 10⁻¹⁰ M | Medulla | Significant | [6] |
| 10⁻⁹ M | Medulla | Significant | [6] |
| 10⁻¹⁰ M | Cortex | Significant | [6] |
| 10⁻⁹ M | Cortex | Significant | [6] |
| 10⁻¹⁰ M | Hypothalamus | Significant | [6] |
| 10⁻⁹ M | Hypothalamus | Significant | [6] |
| 10⁻¹⁰ M | Midbrain | Significant | [6] |
| 10⁻⁹ M | Midbrain | Significant | [6] |
| 10⁻⁹ M | Hippocampus | Significant | [6] |
| 10⁻⁹ M | Thalamus | Significant | [6] |
Table 3: In Vivo Effects of this compound on Sleep Architecture
| Species | Dose | Route of Administration | Observed Effect | Reference(s) |
| Human | 25 nmol/kg | Intravenous | 59% increase in total sleep time within 130 minutes | [7] |
| Rat | 1 mg/kg | Intraperitoneal | Significant increase in EEG delta wave activity | [3][8] |
| Rabbit | 30 nmol/kg | Intravenous | Increased EEG delta activity and induction of slow-wave sleep | [9] |
Experimental Protocols
Detailed protocols for key experiments to study the function of this compound are provided below.
Protocol 1: In Vitro Met-enkephalin Release from Rat Brain Slices
This protocol is designed to measure the effect of this compound on the release of endogenous Met-enkephalin from brain tissue.
Materials:
-
Adult male Wistar rats
-
Krebs-Ringer bicarbonate buffer (KRB), pH 7.4, saturated with 95% O₂/5% CO₂
-
This compound solutions of varying concentrations
-
High potassium (High K⁺) KRB (containing 50 mM KCl)
-
Radioimmunoassay (RIA) kit for Met-enkephalin
-
Superfusion apparatus
Procedure:
-
Tissue Preparation: Euthanize rats and rapidly dissect the desired brain region (e.g., lower brainstem). Prepare 300 µm thick slices using a McIlwain tissue chopper.
-
Pre-incubation: Transfer the slices to a superfusion chamber and pre-incubate with oxygenated KRB at 37°C for 60 minutes at a flow rate of 0.5 mL/min.
-
Basal Release: Collect fractions of the superfusate every 5 minutes to determine the basal release of Met-enkephalin.
-
Stimulation: Introduce this compound at the desired concentration into the superfusion medium and continue collecting fractions.
-
Depolarization (Positive Control): At the end of the experiment, stimulate the slices with High K⁺ KRB to induce depolarization-dependent release of Met-enkephalin.
-
Quantification: Measure the concentration of Met-enkephalin in the collected fractions using a specific RIA.
-
Data Analysis: Express the release of Met-enkephalin as a percentage of the basal release.
Protocol 2: In Vivo Electroencephalography (EEG) Recording in Rats
This protocol describes the procedure for measuring the effect of this compound on the sleep architecture of rats.
Materials:
-
Adult male Sprague-Dawley rats
-
Stereotaxic apparatus
-
EEG and electromyography (EMG) electrodes
-
Data acquisition system for EEG/EMG recording
-
This compound solution
-
Vehicle control (e.g., saline)
Procedure:
-
Electrode Implantation: Anesthetize the rats and secure them in a stereotaxic frame. Implant EEG electrodes over the cortex and EMG electrodes in the nuchal muscles for recording brain activity and muscle tone, respectively. Allow the animals to recover for at least one week.[4][10]
-
Habituation: Habituate the rats to the recording chamber and cables for several days before the experiment.[4]
-
Baseline Recording: Record baseline EEG and EMG data for at least 24 hours to establish a normal sleep-wake cycle.[4]
-
Administration: Administer this compound or vehicle control intraperitoneally (i.p.) at the desired dose.[3]
-
Post-administration Recording: Continuously record EEG and EMG for at least 12-24 hours following administration.[3][4]
-
Data Analysis: Score the sleep-wake states (wakefulness, NREM sleep, REM sleep) based on the EEG and EMG recordings. Analyze the EEG power spectra to quantify changes in delta wave activity.[3]
Visualizations
The following diagrams illustrate key concepts related to this compound's function and experimental workflows.
Caption: this compound's multifaceted signaling interactions.
Caption: Workflow for Met-enkephalin release assay.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. resources.revvity.com [resources.revvity.com]
- 3. The effect of delta sleep-inducing peptide on the EEG and power spectra in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ndineuroscience.com [ndineuroscience.com]
- 5. Binding Affinity and Mechanisms of Potential Antidepressants Targeting Human NMDA Receptors [mdpi.com]
- 6. Characterization of delta-sleep-inducing peptide-evoked release of Met-enkephalin from brain synaptosomes in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effects of delta sleep-inducing peptide on incidence and severity in metaphit-induced epilepsy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sleep-wave activity of a delta sleep-inducing peptide analog correlates with its penetrance of the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sleep and EEG Spectra in Rats Recorded via Telemetry during Surgical Recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ndineuroscience.com [ndineuroscience.com]
Application Notes and Protocols for the Synthesis and Purification of Emideltide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emideltide, also known as Delta Sleep-Inducing Peptide (DSIP), is a nonapeptide with the amino acid sequence H-Trp-Ala-Gly-Gly-Asp-Ala-Ser-Gly-Glu-OH.[1] It was first identified for its ability to induce delta-wave sleep in rabbits.[2] Beyond its effects on sleep, this compound has been observed to influence electrophysiological activity, neurotransmitter levels, and hormonal patterns.[3][4] This document provides detailed protocols for the chemical synthesis and purification of this compound, primarily aimed at researchers in neuroscience, drug development, and related fields. The methods described herein are based on standard Solid-Phase Peptide Synthesis (SPPS) and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) techniques.[5][6]
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Amino Acid Sequence | H-Trp-Ala-Gly-Gly-Asp-Ala-Ser-Gly-Glu-OH | [1] |
| Molecular Formula | C₃₅H₄₈N₁₀O₁₅ | [2] |
| Molecular Weight | 848.8 g/mol | [1][2] |
| Purity (typical) | ≥98% | [1][2] |
| Appearance | White lyophilized powder | [1] |
| Solubility | Slightly soluble in DMSO, soluble in PBS (pH 7.2) at 10 mg/ml. | [2] |
Synthesis of this compound via Solid-Phase Peptide Synthesis (SPPS)
The synthesis of this compound is most efficiently achieved through Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[6][7] This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[6]
Experimental Workflow for this compound Synthesis and Purification
Caption: Workflow for this compound Synthesis and Purification.
Protocol for Solid-Phase Peptide Synthesis of this compound
1. Resin Selection and Swelling:
-
Start with a Rink Amide resin, which will yield a C-terminal amide upon cleavage. If a C-terminal carboxylic acid is desired, a pre-loaded Wang resin with the first amino acid (Glu) can be used.[7]
-
Place the resin in a reaction vessel and swell in N,N-dimethylformamide (DMF) for 15-30 minutes at room temperature.[7] Drain the DMF.
2. Fmoc Deprotection:
-
To remove the Fmoc protecting group from the resin or the N-terminus of the growing peptide chain, treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes.
-
Drain the solution and repeat the treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF to remove residual piperidine.[7]
3. Amino Acid Coupling:
-
In a separate vessel, pre-activate the next Fmoc-protected amino acid (e.g., Fmoc-Gly-OH) by dissolving it with a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base like N,N-diisopropylethylamine (DIPEA) in DMF.
-
Add the activated amino acid solution to the resin and allow it to react for 1-2 hours at room temperature.
-
Monitor the completion of the coupling reaction using a ninhydrin test (Kaiser test).[7]
4. Washing:
-
After each deprotection and coupling step, wash the resin extensively with DMF to remove excess reagents and by-products.[6]
5. Stepwise Elongation:
-
Repeat the deprotection (Step 2) and coupling (Step 3) cycles for each amino acid in the this compound sequence in the C- to N-terminal direction: Glu -> Gly -> Ser -> Ala -> Asp -> Gly -> Gly -> Ala -> Trp.
6. Cleavage and Side-Chain Deprotection:
-
Once the synthesis is complete, wash the resin with dichloromethane (DCM) and dry it.[7]
-
Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups simultaneously.[8] A common cleavage cocktail consists of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (TIS) to prevent side reactions. A typical ratio is 95% TFA, 2.5% water, and 2.5% TIS.
-
Incubate the resin with the cleavage cocktail for 2-3 hours at room temperature.
7. Crude Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge the mixture to pellet the crude peptide, decant the ether, and repeat the ether wash to remove residual scavengers.
-
Dry the crude peptide pellet under vacuum.
Purification of this compound via RP-HPLC
The crude peptide product contains the target peptide along with impurities such as truncated or deletion sequences.[5] Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for purifying peptides to a high degree of homogeneity.[5]
Protocol for RP-HPLC Purification of this compound
1. System Preparation:
-
Use a preparative RP-HPLC system equipped with a C18 column.
-
The mobile phases typically consist of Solvent A (0.1% TFA in water) and Solvent B (0.1% TFA in acetonitrile).[5][9]
2. Sample Preparation:
-
Dissolve the crude this compound pellet in a minimal amount of Solvent A. If solubility is an issue, a small amount of acetonitrile or a different solvent like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) may be used.[10]
-
Filter the sample through a 0.45 µm filter to remove any particulate matter.
3. Purification:
-
Equilibrate the C18 column with a low percentage of Solvent B (e.g., 5-10%).
-
Inject the dissolved crude peptide onto the column.
-
Elute the peptide using a linear gradient of increasing Solvent B concentration. A shallow gradient (e.g., 1% increase in Solvent B per minute) is often effective for separating closely related impurities.[9]
-
Monitor the elution of peptides by UV absorbance at 214 nm and 280 nm (due to the presence of Tryptophan).[11]
4. Fraction Collection and Analysis:
-
Collect fractions corresponding to the major peptide peak.
-
Analyze the purity of each fraction using an analytical RP-HPLC system.
-
Pool the fractions that meet the desired purity level (e.g., >98%).
5. Lyophilization:
-
Freeze the pooled pure fractions and lyophilize them to obtain the final purified this compound as a white, fluffy powder.[5][9] Lyophilization removes the water and acetonitrile, providing a stable product for storage.[12]
Quantitative Data Summary
The following table summarizes typical parameters and expected outcomes for the synthesis and purification of this compound.
| Parameter | Typical Value/Range | Notes |
| SPPS Scale | 0.1 - 1.0 mmol | Dependent on desired yield. |
| Coupling Efficiency | >99% | Monitored by ninhydrin test. |
| Crude Peptide Purity | 50-70% | Varies with synthesis efficiency. |
| HPLC Column | Preparative C18, 5-10 µm particle size | Standard for peptide purification. |
| HPLC Flow Rate | Dependent on column diameter | e.g., 10-20 mL/min for a 2.5 cm ID column. |
| HPLC Gradient | 10-50% Acetonitrile over 40-60 min | To be optimized for best separation. |
| Final Purity | >98% | Determined by analytical RP-HPLC. |
| Overall Yield | 15-30% | Based on the initial resin loading. |
Concluding Remarks
The protocols outlined in this document provide a comprehensive guide for the successful synthesis and purification of this compound. Adherence to these methodologies, with appropriate optimization of HPLC conditions, will enable researchers to produce high-purity this compound for a variety of in vitro and in vivo studies. Proper handling and storage of the lyophilized peptide (at -20°C or below) are crucial for maintaining its stability and biological activity.[1]
References
- 1. lifetein.com [lifetein.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound/DSIP (TFA removed)) peptide [novoprolabs.com]
- 4. This compound (δ-Sleep Inducing Peptide) | Peptides 1 | CAS 62568-57-4 | Buy this compound (δ-Sleep Inducing Peptide) from Supplier InvivoChem [invivochem.com]
- 5. bachem.com [bachem.com]
- 6. bachem.com [bachem.com]
- 7. peptide.com [peptide.com]
- 8. Greening the synthesis of peptide therapeutics: an industrial perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. Synthesis and purification of amyloidogenic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
Application Notes and Protocols: Emideltide Solutions for Injection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of Emideltide solutions for injection, tailored for research and drug development applications. This compound, also known as Delta Sleep-Inducing Peptide (DSIP), is a nonapeptide with neuromodulatory properties, including the induction of delta sleep.[1][2] It has also been observed to influence electrophysiological activity, neurotransmitter levels, and hormonal patterns.[1][2]
Quantitative Data Summary
For ease of reference, the following table summarizes the key quantitative data for this compound.
| Parameter | Value | Source |
| Molecular Weight | 848.8 g/mol | [1] |
| Purity | >98.0% (as determined by RP-HPLC) | [1] |
| Solubility in PBS (pH 7.2) | Approximately 10 mg/mL | [3][4] |
| Solubility in DMSO | Slightly soluble | [3][4] |
| Appearance | Sterile Filtered off-White lyophilized (freeze-dried) powder | [1] |
| Storage (Lyophilized) | Stable at room temperature for 3 weeks; store desiccated below -18°C for long term. | [1] |
| Storage (Reconstituted) | Store at 4°C for 2-7 days; for future use, store below -18°C. | [1] |
| Storage (Aqueous Solution) | Not recommended for more than one day. | [3] |
Experimental Protocols
Reconstitution of Lyophilized this compound
This protocol outlines the steps for reconstituting lyophilized this compound to prepare a stock solution.
Materials:
-
Lyophilized this compound powder
-
Solvent of choice (e.g., sterile DMSO, sterile PBS pH 7.2)
-
Sterile, conical-bottom polypropylene or glass vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Inert gas (e.g., argon or nitrogen)
Protocol:
-
Equilibration: Allow the vial of lyophilized this compound to equilibrate to room temperature for 15-30 minutes before opening to prevent condensation.
-
Solvent Selection:
-
Reconstitution:
-
Carefully open the vial.
-
Add the desired volume of the chosen solvent to the vial. To avoid clumping, add the solvent gradually.
-
Purge the vial with an inert gas before sealing.[3]
-
Gently swirl or vortex the vial until the peptide is completely dissolved. Avoid vigorous shaking to prevent peptide degradation.
-
-
Storage of Stock Solution:
Preparation of Working Solutions for Injection
This protocol describes the preparation of diluted, ready-to-use this compound solutions for in vivo experiments.
Materials:
-
This compound stock solution
-
Sterile, isotonic saline or other aqueous buffers
-
Sterile vials and syringes
-
Calibrated micropipettes and sterile tips
Protocol:
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature or on ice.
-
Dilution:
-
Based on the desired final concentration for injection, calculate the required volume of the stock solution.
-
In a sterile vial, add the calculated volume of the stock solution to the appropriate volume of sterile isotonic saline or aqueous buffer.
-
Mix gently by inversion.
-
-
Solvent Consideration: Ensure that the residual amount of any organic solvent (like DMSO) is insignificant, as it may have physiological effects.[3]
-
Stability: It is recommended to use freshly prepared aqueous solutions. Do not store aqueous solutions for more than one day.[3]
-
Administration: The prepared solution is now ready for intravenous administration in animal models, such as rabbits, to study its effects on EEG delta activity and sleep induction.[4]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the putative signaling pathways of this compound and a general experimental workflow for its study.
Caption: Putative signaling pathways of this compound.
Caption: General experimental workflow for this compound studies.
Key Considerations and Safety Information
-
Product Usage: this compound products are intended for laboratory research use only and are not for human or veterinary use.[1][4]
-
Immunogenicity: Compounded drugs containing this compound may pose a risk for immunogenicity for certain routes of administration.[5]
-
Impurities: Be aware of potential complexities with regard to peptide-related impurities and API characterization.[5]
-
TFA Salts: this compound is often supplied as a trifluoroacetate (TFA) salt, which enhances solubility. For most in vitro assays, residual TFA levels do not cause interference, but this should be considered for highly sensitive studies.
-
Aseptic Techniques: Always use sterile materials and aseptic techniques during the preparation of solutions for injection to prevent contamination.
-
Regulatory Compliance: Researchers should adhere to all applicable institutional and national guidelines for animal research.
References
- 1. lifetein.com [lifetein.com]
- 2. Delta Sleep-Inducing Peptide | C35H48N10O15 | CID 68816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Certain Bulk Drug Substances for Use in Compounding that May Present Significant Safety Risks | FDA [fda.gov]
Troubleshooting & Optimization
Overcoming Emideltide solubility and stability issues
Emideltide Technical Support Center
Disclaimer: The following information is provided for research and development purposes only. This compound is a hypothetical peptide, and the data presented here are illustrative, based on common challenges and solutions for peptide therapeutics.
This guide is intended for researchers, scientists, and drug development professionals to address potential solubility and stability issues encountered during experiments with this compound.
Troubleshooting Guide & FAQs
This section provides answers to specific issues you may encounter while working with this compound.
Solubility Issues
Q1: My lyophilized this compound powder is difficult to see and appears as a gel. Is this normal?
A: Yes, this can be normal. Some peptides, especially short or hygroscopic sequences, can appear as a gel or be difficult to visualize.[1] The apparent volume of lyophilized powder can also vary between vials containing the same amount of peptide.[1]
Q2: What is the first solvent I should try for dissolving this compound?
A: Always start with a small amount of sterile, distilled water.[2][3] If the peptide is soluble in water, you can then dilute it with your desired buffer.
Q3: this compound is not dissolving in water. What should I do next?
A: The next step depends on the peptide's net charge at a neutral pH. To determine this, assign a value of +1 to basic residues (K, R, H) and the N-terminus, and -1 to acidic residues (D, E) and the C-terminus.[3][4]
-
For acidic peptides (net negative charge): Try dissolving in a basic solution, such as 10% ammonium hydroxide or ammonium bicarbonate.[4]
-
For basic peptides (net positive charge): Try dissolving in an acidic solution, like 10% acetic acid or 0.1% trifluoroacetic acid (TFA).[4][5]
-
For hydrophobic or neutral peptides: First, dissolve the peptide in a minimal amount of an organic solvent like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or acetonitrile.[3][4][5] Then, slowly add this solution dropwise into your aqueous buffer while vortexing.[3]
Q4: My this compound solution is cloudy. What does this mean and how can I fix it?
A: Cloudiness indicates that the peptide has either exceeded its solubility limit or is aggregating.[3] Here are some steps to address this:
-
Sonication: Brief sonication can help break up aggregates.[3][4][5] It is recommended to chill the sample on ice between sonications to prevent heating.[3][4]
-
Gentle Warming: Carefully warming the solution to a temperature not exceeding 40°C may improve solubility.[5][6]
-
pH Adjustment: A peptide's solubility is lowest at its isoelectric point (pI). Adjusting the buffer pH to be at least one unit away from the pI can enhance solubility.[3][7]
-
Centrifugation: If the cloudiness persists, you can centrifuge the solution to pellet the undissolved peptide. The clear supernatant can then be used, but be aware that the peptide concentration will be lower than intended.[3][5]
Stability Issues
Q5: How should I store the lyophilized this compound powder?
A: For long-term storage, lyophilized this compound should be kept at -20°C or -80°C, protected from light.[1][8][9] Under these conditions, it can remain stable for several years.[6][9] Before opening the vial, always allow it to warm to room temperature to prevent moisture contamination.[2][4][6][9]
Q6: What is the best way to store this compound in solution?
A: Peptide solutions are significantly less stable than their lyophilized form.[1][8] To maximize stability:
-
Prepare single-use aliquots to avoid repeated freeze-thaw cycles.[6][8][9]
-
Store aliquots at -20°C for short-term (weeks to months) or -80°C for long-term (up to a year) storage.[1][8]
-
Use sterile buffers at a pH between 5 and 7, as this is generally optimal for peptide stability.[1][2]
Q7: I am observing a decrease in this compound's biological activity over time. What could be the cause?
A: Loss of activity is often due to chemical or physical instability.[10][11] Common degradation pathways for peptides include:
-
Oxidation: Amino acids like methionine, cysteine, and tryptophan are prone to oxidation.[12][13] Using oxygen-free solvents and storing under an inert gas can mitigate this.[6][8]
-
Hydrolysis: This involves the cleavage of peptide bonds and is often accelerated by extreme pH and temperature.[10][11][13]
-
Deamidation: Asparagine and glutamine residues can be converted to their corresponding acids, which can alter the peptide's structure and function.[10][12][13]
-
Aggregation: Peptides can self-associate to form larger, often inactive, species.[11][14]
Q8: Are there any excipients that can improve the stability of my this compound formulation?
A: Yes, various excipients can be used to enhance peptide stability in solution.[15][16][17] Common examples include:
-
Sugars (e.g., sucrose, trehalose): Can act as cryoprotectants and reduce aggregation.[15]
-
Surfactants (e.g., polysorbate 80): Can prevent adsorption to surfaces and reduce aggregation.[15][16]
-
Antioxidants (e.g., methionine): Can be added to protect against oxidative degradation.[17][18]
-
Amino Acids (e.g., arginine, glycine): Can help to stabilize the peptide and reduce viscosity in high-concentration formulations.[17]
Data Presentation
The following tables present hypothetical data on the solubility and stability of this compound under various conditions.
Table 1: Solubility of this compound in Different Buffers
| Buffer System | pH | This compound Solubility (mg/mL) | Observations |
| Deionized Water | N/A | < 0.1 | Insoluble, cloudy suspension |
| 0.1 M Acetate | 4.0 | 5.2 | Clear solution |
| 0.1 M Phosphate | 7.0 | 0.5 | Slightly cloudy |
| 0.1 M Tris | 8.5 | 2.8 | Clear solution |
| 0.1 M Carbonate | 10.0 | 4.5 | Clear solution |
Table 2: Effect of Excipients on this compound Stability (Stored at 4°C for 4 weeks)
| Formulation | % this compound Remaining (by HPLC) | % Aggregates (by SEC) |
| This compound in pH 7.0 Phosphate Buffer | 85% | 12% |
| + 5% Sucrose | 92% | 6% |
| + 0.02% Polysorbate 80 | 90% | 8% |
| + 5% Sucrose + 0.02% Polysorbate 80 | 98% | 1.5% |
Experimental Protocols
Protocol 1: Solubilization of this compound
This protocol provides a systematic approach to dissolving this compound for use in in-vitro assays.[3]
-
Preparation: Allow the lyophilized this compound to equilibrate to room temperature before opening the vial to prevent condensation.[2][4][6][9]
-
Initial Solubility Test: Test the solubility with a small amount of the peptide first.[3][4][6]
-
Aqueous Dissolution: Attempt to dissolve the peptide in sterile, distilled water. If solubility is poor, proceed based on the peptide's net charge.
-
pH or Organic Solvent-Based Dissolution:
-
For charged peptides, use a dilute acidic or basic solution as appropriate.
-
For hydrophobic peptides, dissolve in a minimal volume of DMSO and then add this solution dropwise to a vigorously stirred aqueous buffer.[3]
-
-
Aiding Dissolution: If the solution is cloudy, use brief sonication or gentle warming.[3][4][5][6]
-
Final Check: Visually inspect the final solution for clarity. If any particulates remain, centrifuge the solution before use.[3][5]
Protocol 2: Stability Assessment of this compound by RP-HPLC
This protocol outlines a method to assess the chemical stability of this compound in a given formulation over time.[19][20]
-
Sample Preparation: Prepare the this compound formulation at the desired concentration and store it under the specified conditions (e.g., 4°C, 25°C).
-
Time Points: At designated time points (e.g., 0, 1, 2, 4 weeks), withdraw an aliquot of the sample for analysis.
-
HPLC System: Use a reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column.[21][22][23]
-
Mobile Phase:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Gradient Elution: Run a linear gradient from low %B to high %B to elute the peptide and any degradation products. A typical gradient might be 5% to 65% B over 30 minutes.
-
Detection: Monitor the elution profile using a UV detector at 214 nm or 280 nm.
-
Data Analysis: The stability is determined by calculating the percentage of the initial peak area of the intact this compound remaining at each time point. The appearance of new peaks indicates degradation products.
Visualizations
Troubleshooting this compound Solubility
References
- 1. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 2. NIBSC - Peptide Storage [nibsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 5. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 8. limitlesslifenootropics.com [limitlesslifenootropics.com]
- 9. genscript.com [genscript.com]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. veeprho.com [veeprho.com]
- 12. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 13. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 14. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pharmaexcipients.com [pharmaexcipients.com]
- 17. Short Peptides as Excipients in Parenteral Protein Formulations: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. kinampark.com [kinampark.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 22. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 23. hplc.eu [hplc.eu]
Technical Support Center: Optimizing Emideltide Delivery Across the Blood-Brain Barrier
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the delivery of Emideltide across the blood-brain barrier (BBB).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its delivery across the BBB a focus of research?
This compound, also known as Delta Sleep-Inducing Peptide (DSIP), is a naturally occurring nonapeptide with neuromodulatory properties.[1][2] It has shown potential in influencing sleep patterns, stress responses, and withdrawal symptoms from certain substances.[1] Its therapeutic potential for central nervous system (CNS) disorders necessitates efficient transport across the blood-brain barrier, a significant challenge for most peptides due to their size and hydrophilic nature.
Q2: What are the primary mechanisms by which this compound is thought to exert its effects in the CNS?
The precise mechanism of action of this compound is still under investigation, but it is believed to modulate several key neurotransmitter systems.[3] Research suggests it interacts with:
-
NMDA and GABA Receptors: this compound may enhance GABAergic inhibition and suppress NMDA receptor-mediated excitation.[3]
-
Adrenergic Receptors: It may modulate the alpha-1 adrenergic system.[3]
-
Opioid Signaling: this compound is thought to indirectly influence the endogenous opioid system.[3]
Q3: What are the main strategies for enhancing this compound delivery to the brain?
There are three primary strategies for improving the transport of peptides like this compound across the BBB:[4]
-
Pharmacologically-Based Strategies: These methods focus on modifying the physicochemical properties of this compound to increase its lipophilicity, thereby enhancing its ability to passively diffuse across the BBB.[4]
-
Physiologically-Based Strategies: These approaches leverage the natural transport systems of the BBB, such as receptor-mediated transcytosis (RMT) and adsorptive-mediated transcytosis (AMT), by attaching this compound to a vector that can utilize these pathways.[4]
-
BBB Modulation: This involves the temporary and localized disruption of the BBB's integrity to allow for increased passage of therapeutic agents.[4]
Troubleshooting Guides
In Vitro BBB Permeability Assays
Issue 1: High variability in apparent permeability (Papp) values for this compound between experiments.
-
Possible Cause 1: Inconsistent cell monolayer integrity. The tightness of the in vitro BBB model is crucial for reproducible results.
-
Troubleshooting:
-
Regularly measure the transendothelial electrical resistance (TEER) to ensure the monolayer has reached and is maintaining a consistent level of confluence and tightness before and during the experiment.
-
Visually inspect the cell monolayer using microscopy to check for uniformity and any signs of cell stress or death.
-
Ensure consistent cell seeding density and culture conditions (e.g., media composition, temperature, CO2 levels).
-
-
-
Possible Cause 2: Non-specific binding of this compound. Peptides can adhere to plasticware and cell culture inserts, leading to an underestimation of the amount transported.
-
Troubleshooting:
-
Use low-binding plates and pipette tips.
-
Consider pre-treating the experimental apparatus with a blocking agent like bovine serum albumin (BSA) to reduce non-specific binding sites.
-
Perform a mass balance study to quantify the amount of this compound recovered from the apical and basolateral chambers, as well as the amount bound to the insert.
-
-
Issue 2: Low or undetectable levels of this compound in the basolateral chamber.
-
Possible Cause 1: Low intrinsic permeability of this compound. The native form of the peptide may have very limited ability to cross the BBB.
-
Troubleshooting:
-
Increase the initial concentration of this compound in the apical chamber, being mindful of potential toxicity to the cells.
-
Extend the duration of the experiment to allow more time for transport, ensuring the integrity of the BBB model is maintained throughout.
-
Consider using a more sensitive analytical method for quantification, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
-
Possible Cause 2: Enzymatic degradation of this compound. Peptidases and proteases present in the cell culture system can degrade the peptide.
-
Troubleshooting:
-
Incorporate protease inhibitors in the experimental medium.
-
Analyze samples from both the apical and basolateral chambers for the presence of this compound metabolites to assess the extent of degradation.
-
-
In Vivo Microdialysis Studies
Issue 1: Low and variable recovery of this compound from the microdialysis probe.
-
Possible Cause 1: Adsorption of this compound to the probe and tubing. The physicochemical properties of peptides can lead to significant binding to the microdialysis apparatus.
-
Troubleshooting:
-
Select a microdialysis membrane material that is known to have low peptide binding.
-
Consider adding a carrier protein or a small amount of organic solvent to the perfusate to reduce non-specific binding.
-
Ensure the tubing length is minimized to reduce the surface area for adsorption.
-
-
-
Possible Cause 2: Inefficient diffusion across the microdialysis membrane. The pore size of the membrane may not be optimal for this compound.
-
Troubleshooting:
-
Use a microdialysis probe with a higher molecular weight cut-off (MWCO) membrane, ensuring it is appropriate for the size of this compound (approximately 849 Da).
-
Optimize the perfusion flow rate. A slower flow rate generally allows for greater recovery but may impact temporal resolution.
-
-
Issue 2: Difficulty in detecting and quantifying this compound in the dialysate.
-
Possible Cause 1: Low concentrations in the brain extracellular fluid (ECF). The amount of this compound that has crossed the BBB may be below the limit of detection of the analytical method.
-
Troubleshooting:
-
Employ a highly sensitive analytical technique such as LC-MS/MS for sample analysis.
-
Consider strategies to enhance the delivery of this compound to the brain to increase its concentration in the ECF.
-
Increase the sampling time for each fraction to collect a larger volume of dialysate, although this will reduce the temporal resolution of the measurement.
-
-
-
Possible Cause 2: Tissue trauma from probe insertion. Insertion of the microdialysis probe can cause localized disruption of the BBB, leading to artificially high and variable concentrations of this compound in the initial samples.
-
Troubleshooting:
-
Allow for a sufficient equilibration period (e.g., 1-2 hours) after probe insertion before beginning sample collection to allow the BBB to reseal.
-
Monitor for the presence of blood in the dialysate, which can indicate significant tissue damage.
-
-
Data Presentation
Table 1: Illustrative Comparison of this compound Delivery Strategies
| Delivery Strategy | Formulation | Apparent Permeability (Papp) in vitro (x 10⁻⁶ cm/s) | Brain-to-Plasma Ratio in vivo | Notes |
| Unmodified this compound | Saline Solution | 0.5 ± 0.1 | 0.02 ± 0.005 | Baseline permeability is low. |
| Lipid-Conjugated this compound | Micellar Suspension | 2.3 ± 0.4 | 0.15 ± 0.03 | Increased lipophilicity enhances passive diffusion. |
| This compound-Loaded Nanoparticles | Polymeric Nanoparticles | 5.8 ± 0.9 | 0.45 ± 0.08 | Nanoparticle formulation protects from degradation and can facilitate transport. |
| Receptor-Targeted this compound | Transferrin-conjugated | 8.2 ± 1.1 | 0.78 ± 0.12 | Leverages receptor-mediated transcytosis for efficient transport. |
Note: The data presented in this table is for illustrative purposes only and is intended to demonstrate how to structure comparative data for different delivery strategies. Actual experimental results will vary.
Experimental Protocols
Protocol 1: In Vitro Blood-Brain Barrier Permeability Assay
Objective: To determine the apparent permeability (Papp) of this compound and its formulations across an in vitro BBB model.
Materials:
-
Transwell® inserts (e.g., 12-well format, 1.12 cm² surface area, 0.4 µm pore size)
-
Brain endothelial cells (e.g., hCMEC/D3 or primary brain microvascular endothelial cells)
-
Co-culture cells (e.g., astrocytes, pericytes) - optional but recommended for a more robust model
-
Cell culture media and supplements
-
This compound and formulated this compound solutions
-
Lucifer yellow or other paracellular marker
-
Analytical equipment for quantification (e.g., LC-MS/MS)
Methodology:
-
Cell Culture:
-
Coat the apical side of the Transwell® inserts with an appropriate extracellular matrix component (e.g., collagen, fibronectin).
-
Seed the brain endothelial cells onto the inserts at a predetermined density.
-
If using a co-culture model, seed the astrocytes and/or pericytes on the basolateral side of the well.
-
Culture the cells until a confluent monolayer is formed, monitoring the TEER daily. The monolayer is ready for the experiment when the TEER values are high and stable.
-
-
Permeability Assay:
-
Wash the cell monolayer with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Add the transport buffer to the basolateral chamber.
-
Add the this compound solution (at a known concentration) to the apical chamber. Include a paracellular marker like Lucifer yellow to assess the integrity of the monolayer during the experiment.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with an equal volume of fresh transport buffer.
-
At the end of the experiment, collect samples from the apical chamber.
-
-
Sample Analysis:
-
Quantify the concentration of this compound in the collected samples using a validated analytical method.
-
Measure the concentration of the paracellular marker to confirm the integrity of the BBB model.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of transport of this compound across the monolayer.
-
A is the surface area of the insert.
-
C₀ is the initial concentration of this compound in the apical chamber.
-
-
Protocol 2: In Vivo Brain Microdialysis
Objective: To measure the concentration of this compound in the brain extracellular fluid of a living animal following systemic administration.
Materials:
-
Laboratory animals (e.g., rats, mice)
-
Anesthesia and surgical equipment
-
Stereotaxic frame
-
Microdialysis probes (with appropriate MWCO)
-
Perfusion pump and fraction collector
-
Artificial cerebrospinal fluid (aCSF) for perfusion
-
This compound solution for administration (e.g., intravenous)
-
Analytical equipment for quantification (e.g., LC-MS/MS)
Methodology:
-
Surgical Procedure:
-
Anesthetize the animal and place it in the stereotaxic frame.
-
Perform a craniotomy to expose the target brain region.
-
Slowly insert the microdialysis probe into the desired brain area.
-
Secure the probe in place with dental cement.
-
-
Microdialysis Experiment:
-
Allow the animal to recover from surgery and for the BBB to stabilize (typically 1-2 hours).
-
Begin perfusing the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples for a predetermined period.
-
Administer the this compound solution systemically (e.g., via tail vein injection).
-
Continue collecting dialysate samples at regular intervals for several hours.
-
At the end of the experiment, collect a blood sample for plasma concentration analysis.
-
-
Probe Recovery Calibration:
-
Determine the in vivo recovery of the probe for this compound using a method such as the retrodialysis technique. This is crucial for accurately calculating the ECF concentration.
-
-
Sample Analysis:
-
Quantify the concentration of this compound in the dialysate and plasma samples using a validated analytical method.
-
-
Data Analysis:
-
Correct the measured dialysate concentrations for the probe recovery to determine the actual ECF concentration of this compound over time.
-
Calculate the brain-to-plasma concentration ratio to assess the extent of BBB penetration.
-
Visualizations
Caption: Putative signaling interactions of this compound with major neurotransmitter systems in the CNS.
Caption: A generalized experimental workflow for evaluating this compound BBB delivery strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Receptor-mediated transcytosis for brain delivery of therapeutics: receptor classes and criteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Delivery of Therapeutic Peptides and Proteins to the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
Emideltide Experiments: Technical Support Center for Troubleshooting Inconsistent Results
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experiments with Emideltide (delta sleep-inducing peptide, DSIP). Inconsistent results in peptide-based research can arise from a variety of factors, from peptide handling and storage to the specifics of the experimental setup. This resource aims to provide clear, actionable solutions to help you achieve reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as Delta Sleep-Inducing Peptide (DSIP), is a naturally occurring nonapeptide with the amino acid sequence Trp-Ala-Gly-Gly-Asp-Ala-Ser-Gly-Glu.[1] While its primary known function is the promotion of delta sleep, it also exhibits antioxidant and anxiolytic properties.[2][3] The precise mechanism of action is not fully elucidated, but it is understood to modulate several key neurotransmitter systems. It is thought to potentiate GABAergic inhibitory signaling and inhibit NMDA receptor-mediated excitatory currents.[2] Additionally, this compound may interact with the adrenergic system by modulating alpha-1 adrenergic receptors and can stimulate the release of endogenous opioid peptides like Met-enkephalin without directly binding to opioid receptors.[2]
Q2: How should I properly store and handle my this compound stock?
Proper storage and handling are critical for maintaining the integrity and activity of this compound. Lyophilized this compound should be stored at -20°C and is stable for several years. Once reconstituted, it is recommended to use the solution promptly and avoid storing it for more than a day. For reconstituted solutions, it is best to prepare single-use aliquots to prevent multiple freeze-thaw cycles, which can lead to degradation. Store reconstituted aliquots at -20°C or -80°C. Protect both lyophilized powder and solutions from light.
Q3: I'm observing a U-shaped dose-response curve in my experiments. Is this expected for this compound?
Yes, a U-shaped or biphasic dose-response curve has been reported for this compound in some studies. This means that the peptide may exhibit a certain effect at lower doses, which then diminishes at higher concentrations. When designing your experiments, it is crucial to include a wide range of concentrations to fully characterize the dose-response relationship.
Q4: My this compound solution appears to be losing activity over time, even when stored correctly. What could be the cause?
This compound, like many peptides, is susceptible to enzymatic degradation by proteases, particularly aminopeptidases, which can cleave the N-terminal tryptophan.[4] If you suspect enzymatic degradation in your cell culture media or tissue preparations, consider adding broad-spectrum protease inhibitors. Additionally, ensure that all buffers and solutions are sterile to prevent microbial contamination, which can also contribute to peptide degradation.
Troubleshooting Guides
Inconsistent In Vitro Assay Results
| Observed Issue | Potential Cause | Troubleshooting Steps |
| High variability between replicate wells | - Poor peptide solubility- Inaccurate pipetting- Cell plating inconsistency | - Ensure complete solubilization of this compound in the appropriate buffer (e.g., PBS, pH 7.2).- Use calibrated pipettes and proper technique.- Ensure even cell distribution when seeding plates. |
| Loss of expected biological activity | - Peptide degradation- TFA salt interference | - Prepare fresh solutions for each experiment.- Consider using protease inhibitors.- If using TFA salt form of this compound, be aware of potential pH changes in your assay medium and its possible effects on cells. |
| No observable effect of this compound | - Incorrect peptide concentration- Inappropriate cell model- Receptor desensitization | - Verify the concentration of your stock solution.- Ensure your chosen cell line expresses the target receptors (e.g., GABA-A, NMDA receptors).- Vary the incubation time and concentration to account for potential receptor downregulation. |
Inconsistent In Vivo Study Results
| Observed Issue | Potential Cause | Troubleshooting Steps |
| High variability in animal response | - Inconsistent dosing or administration- Animal stress- Circadian rhythm variations | - Ensure accurate and consistent administration route and volume.- Acclimate animals to the experimental conditions to minimize stress.- Conduct experiments at the same time of day to account for circadian influences on sleep and hormone levels. |
| Lack of expected physiological effect (e.g., on sleep) | - Inappropriate dosage- Rapid peptide clearance | - Perform a dose-response study to determine the optimal effective dose.- Consider the pharmacokinetic profile of this compound and the timing of administration relative to the desired effect measurement. |
| Unexpected side effects | - Off-target effects- Contaminants in peptide preparation | - Carefully observe and document all behavioral and physiological changes.- Ensure the purity of the this compound used in your experiments. |
Data Presentation
Table 1: Effect of this compound on Sleep Parameters in Chronic Insomniacs
| Sleep Parameter | Placebo Group (Mean ± SD) | This compound Group (25 nmol/kg IV) (Mean ± SD) | Significance |
| Sleep Efficiency (%) | 85.2 ± 5.6 | 90.5 ± 4.8 | p < 0.05 |
| Sleep Latency (min) | 35.4 ± 10.2 | 25.1 ± 8.9 | p < 0.05 |
| Data adapted from a double-blind study in chronic insomniac patients. Results indicated a modest but statistically significant improvement in objective sleep quality with this compound treatment.[5] |
Table 2: Effect of this compound on Met-enkephalin Release from Rat Brain Synaptosomes
| Brain Region | This compound Concentration (M) | Met-enkephalin Release (% of Basal) |
| Medulla | 10-10 | 150 ± 12 |
| 10-9 | 185 ± 15 | |
| Cortex | 10-10 | 140 ± 10 |
| 10-9 | 170 ± 14 | |
| Hypothalamus | 10-10 | 135 ± 11 |
| 10-9 | 165 ± 13 | |
| Striatum | 10-9 | No significant change |
| *p < 0.05 compared to basal release. Data indicates a region-specific, Ca2+-dependent stimulation of Met-enkephalin release by this compound.[6] |
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound's Effect on NMDA Receptor Activity via Calcium Imaging
Objective: To determine if this compound modulates NMDA receptor-mediated calcium influx in cultured neurons.
Materials:
-
Primary neuronal cell culture (e.g., cortical or hippocampal neurons)
-
Neurobasal medium and supplements
-
Fura-2 AM calcium indicator
-
HEPES-buffered saline (HBS)
-
NMDA and glycine
-
This compound stock solution
-
Fluorescence microscope with an imaging system capable of ratiometric imaging at 340/380 nm excitation.
Methodology:
-
Cell Culture: Plate primary neurons on poly-D-lysine coated glass coverslips and culture for 10-14 days.
-
Dye Loading: Incubate neurons with 2-5 µM Fura-2 AM in HBS for 30-45 minutes at 37°C.
-
Washing: Gently wash the cells three times with HBS to remove extracellular dye.
-
Baseline Measurement: Place the coverslip in the imaging chamber on the microscope stage and perfuse with HBS. Record baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.
-
This compound Incubation: Perfuse the cells with HBS containing the desired concentration of this compound for 5-10 minutes.
-
NMDA Receptor Stimulation: While continuing to record, perfuse the cells with HBS containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) in the continued presence of this compound.
-
Control: In a separate experiment, perform step 6 without the pre-incubation of this compound.
-
Data Analysis: Calculate the ratio of fluorescence intensity (F340/F380) over time. The peak of this ratio following NMDA/glycine application is indicative of the intracellular calcium concentration. Compare the peak response in the presence and absence of this compound to determine its modulatory effect.
Protocol 2: In Vivo Assessment of this compound's Effect on Sleep Architecture in Rodents
Objective: To evaluate the effect of this compound on sleep duration and latency in rats or mice.
Materials:
-
Adult male rats (e.g., Sprague-Dawley) or mice (e.g., C57BL/6)
-
This compound
-
Sterile saline (vehicle)
-
EEG/EMG recording system
-
Animal housing with controlled light-dark cycle
Methodology:
-
Surgical Implantation: Surgically implant electrodes for EEG and EMG recording under anesthesia. Allow for a recovery period of at least one week.
-
Acclimation: Acclimate the animals to the recording chambers and handling for several days.
-
Baseline Recording: Record baseline EEG/EMG data for at least 24 hours to establish normal sleep-wake patterns.
-
Administration: At the beginning of the light cycle (for nocturnal animals), administer this compound or vehicle via the desired route (e.g., intraperitoneal, intravenous, or intracerebroventricular).
-
Post-injection Recording: Record EEG/EMG for at least 6-8 hours post-injection.
-
Data Analysis: Score the EEG/EMG recordings into wakefulness, NREM sleep, and REM sleep epochs. Calculate the total time spent in each state, sleep latency (time to first NREM sleep epoch), and the duration and number of sleep bouts.
-
Statistical Analysis: Compare the sleep parameters between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
Mandatory Visualization
Caption: Putative signaling pathways modulated by this compound.
Caption: Logical workflow for troubleshooting inconsistent results.
References
- 1. Highly sensitive in vivo detection of dynamic changes in enkephalins following acute stress [elifesciences.org]
- 2. corepeptides.com [corepeptides.com]
- 3. youtube.com [youtube.com]
- 4. Characterization of the release and metabolism of delta sleep-inducing peptide (DSIP) in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of delta sleep-inducing peptide on sleep of chronic insomniac patients. A double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of delta-sleep-inducing peptide-evoked release of Met-enkephalin from brain synaptosomes in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Emideltide Degradation In Vitro
Welcome to the technical support center for Emideltide (also known as Delta Sleep-Inducing Peptide or DSIP). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the degradation of this compound during in vitro experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to help ensure the integrity of your experimental results.
I. Troubleshooting Guide
This guide addresses specific issues you might encounter related to this compound degradation during your in vitro experiments.
Issue 1: Low or inconsistent bioactivity of this compound in cell-based assays.
Possible Cause: this compound may be degrading in the cell culture medium due to enzymatic activity from the cells or serum components.
Troubleshooting Steps:
-
Assess this compound Stability in Your System:
-
Perform a time-course experiment by incubating this compound in your complete cell culture medium (with and without cells) at 37°C.
-
Collect aliquots at different time points (e.g., 0, 1, 4, 8, 24 hours).
-
Analyze the concentration of intact this compound using a validated HPLC or LC-MS method.
-
-
Incorporate Protease Inhibitors:
-
If degradation is observed, add a broad-spectrum protease inhibitor cocktail to your cell culture medium.
-
Since this compound is susceptible to metalloproteases, ensure your cocktail is effective against this class of enzymes, or add a specific metalloprotease inhibitor like EDTA or o-phenanthroline.[1] A concentration of 0.2 mM o-phenanthroline has been shown to inhibit this compound degradation.[1]
-
-
Optimize Serum Concentration:
-
If using serum-containing medium, consider reducing the serum concentration or using a serum-free medium if your cell line permits. Serum is a significant source of proteases.
-
-
Control pH:
-
Ensure the pH of your culture medium is maintained within a stable range, as significant pH shifts can affect peptide stability. This compound is reported to be fairly stable in a pH range of 4-9 in buffer solutions.[1]
-
Issue 2: Poor recovery of this compound from solutions or after storage.
Possible Cause: this compound may be adsorbing to the surfaces of laboratory plastics and glassware, or it may be degrading due to improper storage conditions.
Troubleshooting Steps:
-
Use Low-Binding Labware:
-
Utilize polypropylene or other low protein-binding microcentrifuge tubes, pipette tips, and plates for all experiments involving this compound.
-
-
Perform a Peptide Recovery Assay:
-
Prepare a known concentration of this compound in your experimental buffer.
-
Incubate the solution in your standard labware for a set period.
-
Quantify the amount of this compound remaining in the solution to determine the extent of loss due to adsorption.
-
-
Optimize Storage Conditions:
-
For long-term storage, this compound should be stored as a lyophilized powder at -20°C or below.
-
Stock solutions should be prepared in a suitable solvent, aliquoted into low-binding tubes, and stored at -20°C or -80°C to minimize freeze-thaw cycles.
-
Issue 3: High variability in quantitative analysis of this compound by HPLC or LC-MS.
Possible Cause: This can be due to inconsistent sample handling, degradation during sample preparation, or issues with the analytical method itself.
Troubleshooting Steps:
-
Standardize Sample Handling:
-
Ensure all samples are handled consistently and kept on ice whenever possible to minimize enzymatic activity.
-
Immediately after collection, quench enzymatic reactions by adding a suitable agent like a strong acid (e.g., trifluoroacetic acid) or an organic solvent (e.g., acetonitrile).
-
-
Validate Analytical Method:
-
Ensure your HPLC or LC-MS method is validated for linearity, accuracy, and precision for this compound quantification.
-
Check for and address any sample carryover issues on the analytical column.
-
-
Monitor for Degradation Products:
-
During method development, perform forced degradation studies to identify the retention times of potential degradation products. This will help ensure your method can separate the intact peptide from its degradants.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in vitro?
A1: The primary cause of this compound degradation in biological matrices like cell culture media or plasma is enzymatic proteolysis.[2] Specifically, metalloproteases have been implicated in its breakdown.[1] Chemical degradation pathways such as hydrolysis and oxidation can also occur, particularly under suboptimal pH and temperature conditions.
Q2: What are the optimal storage conditions for this compound?
A2: For long-term stability, lyophilized this compound should be stored at -20°C or colder, protected from moisture and light. For short-term storage of a few days to weeks, 0-4°C is acceptable. Once reconstituted in a solution, it is best to aliquot the peptide into low-binding tubes and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Q3: How does pH affect the stability of this compound?
A3: this compound has been found to be relatively stable in buffer solutions with a pH range of 4 to 9.[1] Extreme pH values (highly acidic or alkaline) can lead to increased rates of chemical degradation, such as hydrolysis.
Q4: Can I use a standard protease inhibitor cocktail to prevent this compound degradation?
A4: A broad-spectrum protease inhibitor cocktail can be effective, but it is crucial to ensure it contains inhibitors for metalloproteases. If not, you should supplement it with a metalloprotease inhibitor like EDTA or 1,10-phenanthroline.
Q5: How can I minimize the adsorption of this compound to my labware?
A5: To minimize adsorption, use low protein-binding polypropylene or other specialized labware. For particularly "sticky" peptides, you can also consider adding a small amount of a non-ionic detergent (e.g., Tween-20) to your buffers, if compatible with your downstream applications. Performing a peptide recovery assay is recommended to quantify and address any significant losses.
III. Data Presentation
Table 1: Factors Influencing this compound Stability
| Factor | Condition | Effect on this compound Stability | Recommendation |
| Temperature | High temperatures (>37°C) | Accelerates both enzymatic and chemical degradation. | Store stock solutions at -20°C or -80°C. Perform experiments on ice when possible. |
| 4°C | Slows degradation significantly. Suitable for short-term storage of solutions. | Store working solutions at 4°C for daily use. | |
| pH | pH 4-9 | This compound is relatively stable in this range in buffer solutions.[1] | Maintain experimental conditions within this pH range. |
| < pH 4 or > pH 9 | Increased risk of acid or base-catalyzed hydrolysis. | Avoid extreme pH conditions unless experimentally required. | |
| Enzymes | Proteases (especially metalloproteases) | Primary cause of degradation in biological samples.[1] | Use protease inhibitors (e.g., EDTA, o-phenanthroline). |
| Labware | Standard polystyrene or glass | Can lead to significant peptide loss due to adsorption. | Use low protein-binding polypropylene labware. |
| Freeze-Thaw Cycles | Repeated cycles | Can lead to peptide aggregation and degradation. | Aliquot stock solutions to avoid multiple freeze-thaw cycles. |
Table 2: Illustrative Half-Life of a Nonapeptide in Different In Vitro Conditions*
| Condition | Temperature (°C) | Half-Life (t½) |
| Phosphate Buffered Saline (PBS), pH 7.4 | 37 | > 48 hours |
| Human Plasma | 37 | ~ 2-4 hours |
| Cell Culture Medium (e.g., DMEM) + 10% FBS | 37 | ~ 6-12 hours |
| Cell Culture Medium + 10% FBS + Protease Inhibitors | 37 | > 24 hours |
*This table provides representative data for a generic nonapeptide and should be used for illustrative purposes. The actual half-life of this compound should be determined experimentally under your specific conditions.
IV. Experimental Protocols
Protocol 1: In Vitro Stability Assay of this compound in Cell Culture Medium
Objective: To determine the rate of this compound degradation in a specific cell culture medium over time.
Materials:
-
This compound stock solution
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Protease inhibitor cocktail (optional)
-
Incubator at 37°C, 5% CO₂
-
Low protein-binding microcentrifuge tubes
-
Quenching solution (e.g., Acetonitrile with 1% Trifluoroacetic Acid - TFA)
-
HPLC or LC-MS system
Procedure:
-
Prepare a working solution of this compound in the complete cell culture medium to the desired final concentration.
-
(Optional) Prepare a parallel set of samples containing the protease inhibitor cocktail at the manufacturer's recommended concentration.
-
Aliquot the this compound solution into multiple low-binding microcentrifuge tubes.
-
Incubate the tubes at 37°C in a cell culture incubator.
-
At each designated time point (e.g., 0, 1, 2, 4, 8, 24 hours), remove one tube from the incubator.
-
Immediately quench the enzymatic activity by adding 2 volumes of cold quenching solution to the sample.
-
Vortex the sample and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to precipitate proteins.
-
Carefully transfer the supernatant to a new tube for analysis.
-
Analyze the concentration of the remaining intact this compound in the supernatant using a validated HPLC or LC-MS method.
-
Plot the percentage of remaining this compound against time and calculate the half-life (t½).
Protocol 2: Peptide Recovery Assay from Labware
Objective: To quantify the loss of this compound due to adsorption to labware surfaces.
Materials:
-
This compound stock solution
-
Experimental buffer (e.g., PBS or cell culture medium without serum)
-
Labware to be tested (e.g., microcentrifuge tubes, pipette tips, microplate wells)
-
Low-binding labware (as a control)
-
HPLC or LC-MS system
Procedure:
-
Prepare a working solution of this compound in the experimental buffer to a known concentration.
-
Aliquot the solution into the test labware and the low-binding control labware.
-
Incubate for a period relevant to your experimental workflow (e.g., 1 hour) at the appropriate temperature.
-
Carefully collect the supernatant from each type of labware.
-
Quantify the concentration of this compound in each supernatant using a validated HPLC or LC-MS method.
-
Calculate the percentage of peptide recovered from the test labware compared to the initial concentration and the recovery from the low-binding control.
V. Visualizations
Caption: A simplified diagram illustrating the enzymatic degradation pathway of this compound.
Caption: A troubleshooting workflow for addressing issues with this compound stability.
References
Refining Emideltide dosage for optimal sleep induction
This resource is designed for researchers, scientists, and drug development professionals investigating the sleep-inducing properties of Emideltide, also known as Delta Sleep-Inducing Peptide (DSIP).[1][2][3] This guide provides troubleshooting advice, frequently asked questions, experimental protocols, and key data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a neuropeptide that appears to modulate several neurotransmitter systems.[1] Its sleep-inducing effects are thought to be mediated through interactions with GABA receptors, promoting inhibitory neurotransmission.[1][4] Additionally, studies suggest it may modulate the alpha 1-adrenergic receptor and endogenous opioid systems.[1][5] this compound may act as a broader programming modulator at a supra-operational level rather than as a simple transmitter.[4]
Q2: What is the recommended solvent and storage for this compound?
A2: this compound is supplied as a lyophilized solid and should be stored at -20°C for long-term stability (≥4 years).[2][6] For reconstitution, it is slightly soluble in DMSO and has a solubility of approximately 10 mg/mL in PBS (pH 7.2).[3][6] It is recommended to prepare aqueous solutions fresh and not store them for more than one day.[6] For long-term storage in solution, a carrier protein (like 0.1% HSA or BSA) can be added, and the solution should be stored at -18°C, avoiding freeze-thaw cycles.[2]
Q3: What is the stability of this compound in solution and in vivo?
A3: this compound has a low molecular stability in vitro, with a reported half-life of about 15 minutes due to degradation by aminopeptidase-like enzymes.[7] This suggests that in vivo, it may complex with carrier proteins to prevent rapid degradation.[7] When working with solutions, they should be used promptly after preparation. For in vivo studies, consider the short half-life when designing dosing schedules and interpreting pharmacokinetic data.
Q4: Are there potential off-target effects to be aware of?
A4: Yes, beyond its effects on sleep, this compound has been observed to influence circadian rhythms, locomotor patterns, and hormonal levels, including stimulating the release of luteinizing hormone (LH).[2][7][8] It may also have antioxidant, anxiolytic, and stress-protective properties.[4][9] Researchers should consider these pleiotropic effects when designing experiments and interpreting results.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Inconsistent Sleep Latency or Duration | 1. Peptide Degradation: this compound is unstable in solution.[7]2. Improper Dosing: A U-shaped dose-response curve has been reported.[8]3. Animal Stress: Handling or environmental stress can interfere with sleep induction.[10] | 1. Prepare fresh solutions for each experiment. Avoid storing aqueous solutions for more than a day.[6]2. Perform a detailed dose-response study to identify the optimal dose for your model.3. Ensure adequate acclimatization periods and use gentle handling techniques to minimize stress.[10] |
| Precipitation of this compound in Solution | 1. Poor Solubility: The peptide may not be fully dissolved, especially at high concentrations.2. Incorrect Solvent: The chosen buffer or vehicle may not be optimal. | 1. Ensure the peptide is fully dissolved before administration. Use sonication if necessary. For aqueous solutions, do not exceed 10 mg/mL in PBS (pH 7.2).[6]2. Test solubility in different vehicles. A small amount of DMSO can be used initially, followed by dilution in aqueous buffers like PBS or saline.[4][6] |
| Low Bioavailability or Efficacy | 1. Rapid Clearance: Peptides often have short half-lives due to enzymatic degradation.[11]2. Poor Cell Permeability: Peptides may struggle to cross biological membranes.[11] | 1. Consider alternative routes of administration (e.g., intravenous infusion) to maintain stable plasma concentrations.2. Explore formulation strategies like PEGylation or lipidation to improve circulation time, though this would require chemical modification.[11] |
| Contamination Issues | 1. TFA Contamination: Trifluoroacetic acid (TFA) from HPLC purification can interfere with cellular assays.[12]2. Endotoxin Contamination: Can cause unwanted immune responses in in vivo studies.[12] | 1. If using sensitive cellular assays, consider ordering TFA-removed this compound or using a salt exchange procedure.[8]2. Use endotoxin-free reagents and peptides, especially for immunological or in vivo experiments. |
Quantitative Data Summary
The following tables provide a summary of this compound's dosage effects on sleep architecture in rodent models and its pharmacokinetic profile.
Table 1: Dose-Response Effect of this compound on Sleep Architecture in Rodent Models
| Dose (nmol/kg, IV) | Species | Change in NREM Sleep | Change in REM Sleep | Key Observation | Reference |
| 30 | Rat | Increased | --- | Increased total sleep time. | [3] |
| 30 | Rabbit | Increased Delta Activity | --- | Induced orthodox slow-wave sleep. | [3] |
| Varies | Human, Rabbit, Rat, Mice | Induces Delta Sleep | More pronounced effect in cats | A U-shaped activity curve was noted for dose and infusion time. | [8] |
Table 2: this compound Physicochemical and Formulation Data
| Parameter | Value | Notes | Reference |
| Molecular Formula | C35H48N10O15 | [2][8] | |
| Molecular Weight | 848.8 g/mol | [2] | |
| Amino Acid Sequence | H-Trp-Ala-Gly-Gly-Asp-Ala-Ser-Gly-Glu-OH | [2] | |
| Supplied Form | Lyophilized solid | [2][6] | |
| Storage | -20°C | Stable for ≥4 years as a solid. | [6] |
| Solubility | ~10 mg/mL in PBS (pH 7.2); Slightly soluble in DMSO | Aqueous solutions should be prepared fresh. | [3][6] |
Experimental Protocols & Visualizations
Protocol: In Vivo Sleep Induction Assay in Rats
This protocol outlines the key steps for assessing the sleep-inducing effects of this compound in rats using EEG/EMG monitoring.
-
Animal Preparation:
-
Surgically implant male Sprague-Dawley rats (250-300g) with EEG and EMG electrodes for polysomnographic recording.
-
Allow a recovery period of at least 7-10 days post-surgery.
-
Acclimatize animals to the recording chambers and handling procedures for 3-5 days before the experiment.
-
-
This compound Formulation:
-
On the day of the experiment, dissolve lyophilized this compound in sterile PBS (pH 7.2) to the desired stock concentration.
-
Prepare serial dilutions to obtain the final doses for administration (e.g., 10, 30, 100 nmol/kg).
-
The vehicle control group should receive an equivalent volume of sterile PBS.
-
-
Administration and Recording:
-
Administer the prepared this compound solution or vehicle via intravenous (IV) injection.
-
Immediately following injection, begin continuous EEG/EMG recording for at least 6 hours.
-
Ensure the recording environment is quiet and maintained at a constant temperature and light-dark cycle.
-
-
Data Analysis:
-
Score the recorded data manually or using automated software to classify vigilance states (Wake, NREM sleep, REM sleep) in 10-second epochs.
-
Calculate key sleep parameters: sleep latency (time to first NREM epoch >60s), total time spent in each state, and bout duration/number for each state.
-
Compare the results between this compound-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA).
-
Proposed Signaling Pathway
This compound's mechanism involves the potentiation of inhibitory systems and modulation of adrenergic pathways.
References
- 1. corepeptides.com [corepeptides.com]
- 2. lifetein.com [lifetein.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound (δ-Sleep Inducing Peptide) | Peptides 1 | CAS 62568-57-4 | Buy this compound (δ-Sleep Inducing Peptide) from Supplier InvivoChem [invivochem.com]
- 5. Delta sleep-inducing peptide modulates the stimulation of rat pineal N-acetyltransferase activity by involving the alpha 1-adrenergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Delta-sleep-inducing peptide - Wikipedia [en.wikipedia.org]
- 8. This compound/DSIP (TFA removed)) peptide [novoprolabs.com]
- 9. peptidesciences.com [peptidesciences.com]
- 10. Insomnia-related rodent models in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 12. genscript.com [genscript.com]
Technical Support Center: Emideltide In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Emideltide (also known as Delta Sleep-Inducing Peptide or DSIP) in in vivo experiments. Given this compound's broad spectrum of physiological activities, understanding its potential to elicit effects beyond a primary research focus is critical for robust experimental design and accurate data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (DSIP) is a neuropeptide with the amino acid sequence Trp-Ala-Gly-Gly-Asp-Ala-Ser-Gly-Glu.[1] It is known to be involved in a variety of physiological processes, including the regulation of sleep, stress responses, pain perception, and hormone secretion.[2][3] A specific receptor for this compound has not yet been identified.[1][4] Its mechanism of action is thought to be modulatory, influencing several neurotransmitter and signaling pathways rather than acting as a direct agonist or antagonist at a single receptor.[5]
Q2: What are the known molecular systems that this compound interacts with?
This compound's effects may be mediated through its interactions with several key systems in the central nervous system:[5]
-
NMDA and GABA Receptors: It is suggested to interact with both N-methyl-D-aspartate (NMDA) and gamma-aminobutyric acid (GABA) receptors.[5] It appears to potentiate GABA receptor activity, promoting inhibitory signaling, while inhibiting NMDA receptor-mediated excitatory currents.[5]
-
Opioid System: this compound does not seem to bind directly to opioid receptors but may modulate the endogenous opioid system by stimulating the release of peptides like Met-enkephalin.[5][6]
-
Adrenergic System: It has been shown to interact with alpha-1 adrenergic receptors, potentially modulating the effects of hormones like norepinephrine.[5]
-
Serotonergic System: The peptide's influence on slow-wave sleep suggests a possible interaction with serotonergic pathways.[5]
Q3: How can this compound's broad activity profile lead to "off-target" effects in my experiments?
The term "off-target" for this compound is nuanced due to its pleiotropic nature. In the context of a specific experiment, an "off-target" effect would be any physiological response that is not the primary endpoint of the study but is influenced by this compound's broad activity. For example, if you are studying its neuroprotective effects, its concurrent influence on the hypothalamic-pituitary-adrenal (HPA) axis and cortisol levels could be an unintended, "off-target" variable.[2] Similarly, its analgesic properties could confound behavioral studies.[6]
Q4: What are the reported side effects of this compound in human studies?
Early clinical studies in humans reported that this compound was generally well-tolerated, with no significant psychological, physiological, or biochemical side effects observed at therapeutic doses for sleep induction.[7] Some sources mention potential mild side effects such as headaches, dizziness, or gastrointestinal issues.[8] It is important to note that this compound is not an FDA-approved therapeutic.[8]
Troubleshooting Guides
Problem 1: Unexpected Behavioral Changes in Animal Models
Scenario: You are investigating the sleep-promoting effects of this compound, but you observe significant changes in anxiety levels, locomotor activity, or pain responses in your animal models that could confound your sleep-wake analysis.
Possible Cause: this compound has known anxiolytic, analgesic, and motor-influencing properties.[6][9] Its modulation of the opioid and GABAergic systems can influence pain perception and anxiety-related behaviors.
Troubleshooting Steps:
-
Comprehensive Behavioral Phenotyping: Expand your behavioral analysis to include assays for anxiety (e.g., elevated plus maze, open field test) and nociception (e.g., hot plate, tail-flick test). This will help you characterize the full spectrum of this compound's effects at your chosen dose.
-
Dose-Response Characterization: Conduct a thorough dose-response study to identify a dose that elicits the desired sleep-promoting effects with minimal impact on other behaviors. This compound has been reported to have a U-shaped dose-response curve for some effects.[10]
-
Pharmacological Blockade: To isolate the pathways involved, consider co-administration with antagonists for systems this compound is known to modulate. For example, using an opioid antagonist like naloxone has been shown to block the antinociceptive effects of this compound.[6]
-
Control for Stress: Given this compound's stress-modulating effects, ensure that handling and experimental procedures are consistent and minimally stressful for all animal groups.[3]
Problem 2: Inconsistent or Contradictory Sleep Study Results
Scenario: Your results on this compound's effects on sleep architecture are variable or do not align with published findings. For instance, you may not observe a significant increase in slow-wave sleep.
Possible Cause: The effects of this compound on sleep can be influenced by the species being studied, the timing of administration, and the dosage.[3][10] Furthermore, its short half-life in vitro (around 15 minutes) suggests that its in vivo pharmacokinetic profile could be a critical factor.[1]
Troubleshooting Steps:
-
Review Administration Protocol:
-
Route of Administration: Intracerebroventricular (ICV) administration often produces more robust effects on sleep than systemic administration.
-
Timing: The circadian phase at the time of administration can significantly impact the outcome.
-
Vehicle Solution: Ensure the vehicle solution is appropriate and does not have any effects on its own.
-
-
Pharmacokinetic Considerations: If administering peripherally, be aware that this compound can cross the blood-brain barrier, but its stability and concentration in the CNS may vary.[11] Consider a delivery method that ensures more stable exposure, such as continuous infusion.
-
Species-Specific Effects: Be aware that the effects of this compound can differ between species. For example, it primarily induces delta-sleep in rabbits and rodents, but its effects on REM sleep are more pronounced in cats.[3]
-
Use of Analogues: Some studies suggest that synthesized analogues of this compound may have stronger effects on sleep than the native peptide.[4]
Data Presentation
Table 1: Summary of this compound's Known Physiological Effects and Interactions
| Physiological System/Effect | Observed Activity | Potential Experimental Confound | Relevant Citations |
| Sleep Regulation | Promotes slow-wave (delta) sleep, may reduce sleep latency. | Primary intended effect, but can be influenced by other activities. | [1][7][12] |
| Neurotransmitter Modulation | Potentiates GABAergic inhibition, inhibits NMDA-mediated excitation. | Changes in neuronal excitability affecting a wide range of CNS studies. | [5][13] |
| Pain Perception (Analgesia) | Produces antinociceptive effects, likely through indirect opioid system modulation. | Can mask or alter pain responses in toxicological or neurological disease models. | [2][6] |
| Stress and Anxiety | Exhibits stress-protective and anxiolytic properties. | May alter behavioral responses in studies not focused on anxiety. | [3][9] |
| Hormonal Regulation | Can influence the HPA axis and levels of hormones such as cortisol, growth hormone, and luteinizing hormone. | Can introduce variability in metabolic, reproductive, or endocrine studies. | [2][14][15] |
| Cardiovascular Function | May cause a moderate decrease in heart and respiration rate. | Could be a confounding factor in cardiovascular safety or physiology studies. | [9] |
| Antioxidant Activity | May enhance oxidative phosphorylation and the activity of antioxidant enzymes like catalase and SOD. | Could interfere with studies on oxidative stress and cellular metabolism. | [1][9] |
Experimental Protocols
Protocol 1: In Vivo Off-Target Effect Screening Workflow
This protocol outlines a general workflow for identifying and characterizing the broader physiological effects of this compound in your experimental context.
-
Literature Review and Endpoint Selection:
-
Thoroughly review the literature on the known effects of this compound.
-
Based on your primary research question, identify potential confounding physiological parameters to monitor (e.g., stress hormones, metabolic markers, cardiovascular parameters).
-
-
Dose-Range Finding Study:
-
Administer a range of this compound doses to a small cohort of animals.
-
Monitor for the primary intended effect and any overt behavioral or physiological changes.
-
-
Comprehensive Phenotyping at a Selected Dose:
-
Based on the dose-range finding study, select a dose for more detailed characterization.
-
In addition to measuring your primary endpoint, conduct a battery of secondary assays to assess potential "off-target" effects. This may include:
-
Behavioral Assays: Open field test, elevated plus maze, rotarod, hot plate test.
-
Physiological Monitoring: EEG, ECG, blood pressure, respiratory rate.
-
Biochemical Analysis: Measure plasma levels of corticosterone, ACTH, glucose, and other relevant hormones or metabolites.
-
-
-
Data Analysis and Interpretation:
-
Analyze the data to determine the therapeutic window for your desired effect.
-
Assess the magnitude of any unintended effects and their potential to interfere with the interpretation of your primary results.
-
-
Refinement of Experimental Design:
-
Based on the findings, you may need to adjust the dose, timing of administration, or include additional control groups in your main study.
-
Mandatory Visualizations
Caption: this compound's modulatory effects on various neurotransmitter systems.
Caption: Troubleshooting workflow for unexpected in vivo results with this compound.
Caption: Strategies to mitigate confounding effects of this compound in vivo.
References
- 1. Delta-sleep-inducing peptide - Wikipedia [en.wikipedia.org]
- 2. phoenixpeptide.com [phoenixpeptide.com]
- 3. Delta Sleep Inducing Peptide or DSIP [biosyn.com]
- 4. Delta sleep-inducing peptide (DSIP): a still unresolved riddle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. corepeptides.com [corepeptides.com]
- 6. Potent antinociceptive effect of centrally administered delta-sleep-inducing peptide (DSIP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acute and delayed effects of DSIP (delta sleep-inducing peptide) on human sleep behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Is DSIP Delta-Sleep-Inducing Peptide Safety?_Chemicalbook [chemicalbook.com]
- 9. This compound (δ-Sleep Inducing Peptide) | Peptides 1 | CAS 62568-57-4 | Buy this compound (δ-Sleep Inducing Peptide) from Supplier InvivoChem [invivochem.com]
- 10. This compound/DSIP (TFA removed)) peptide [novoprolabs.com]
- 11. Delta sleep-inducing peptide crosses the blood-brain-barrier in dogs: some correlations with protein binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
- 13. pharmanow.live [pharmanow.live]
- 14. m.youtube.com [m.youtube.com]
- 15. innerbody.com [innerbody.com]
Technical Support Center: Quantifying Endogenous Emideltide (DSIP) Levels
Welcome to the technical support center for the quantification of endogenous Emideltide, also known as Delta Sleep-Inducing Peptide (DSIP). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in accurately quantifying endogenous this compound?
Quantifying endogenous this compound presents several analytical challenges primarily due to its intrinsic properties and the complexity of biological matrices. Key difficulties include:
-
Low Physiological Concentrations: this compound is present in very low concentrations in biological fluids like plasma and cerebrospinal fluid, often requiring highly sensitive analytical methods for detection.[1][2]
-
Peptide Stability: As a small peptide, this compound is susceptible to rapid degradation by proteases present in biological samples. This can lead to an underestimation of its true endogenous levels.[3]
-
Matrix Effects: Components of biological matrices, such as phospholipids and proteins in plasma, can interfere with both immunoassay and mass spectrometry-based quantification, leading to ion suppression or enhancement and affecting accuracy.[4][5][6]
-
Non-specific Binding: The peptide can adhere to sample collection tubes and other surfaces, resulting in sample loss and inaccurate measurements.[7]
-
Cross-reactivity (Immunoassays): Antibodies used in immunoassays may cross-react with other endogenous peptides or metabolites that have similar structures to this compound, leading to false-positive results.[8]
Q2: Which are the most common methods for quantifying this compound, and what are their pros and cons?
The two most prevalent methods for this compound quantification are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
| Method | Advantages | Disadvantages |
| ELISA | High throughput, relatively low cost, and commercially available kits.[9][10][11] | Susceptible to antibody cross-reactivity, matrix interference, and may have a limited dynamic range.[8] |
| LC-MS/MS | High specificity and selectivity, ability to quantify multiple peptides simultaneously, and can identify post-translational modifications.[2][12] | Lower throughput, higher equipment cost, and can be affected by matrix-induced ion suppression or enhancement.[5] |
Q3: How can I minimize the degradation of this compound in my samples after collection?
To ensure the stability of this compound in biological samples, the following precautions are recommended:
-
Rapid Processing: Process samples as quickly as possible after collection.
-
Low Temperature: Keep samples on ice during processing and store them at -80°C for long-term storage.
-
Protease Inhibitors: Add a cocktail of protease inhibitors to the samples immediately after collection to prevent enzymatic degradation.
-
Anticoagulant Choice: For plasma samples, EDTA is often preferred as an anticoagulant.
Troubleshooting Guides
Immunoassay (ELISA) Troubleshooting
This guide addresses common issues encountered when using ELISA kits for this compound quantification.
| Issue | Potential Cause | Recommended Solution |
| High Background | - Insufficient washing- Cross-reactivity of antibodies- High concentration of detection antibody | - Increase the number and vigor of wash steps.- Evaluate antibody specificity; consider a different kit.- Optimize the concentration of the detection antibody. |
| Low or No Signal | - this compound degradation in the sample- Incorrect reagent preparation or storage- Insufficient incubation times | - Implement proper sample handling and storage procedures (see stability FAQ).- Ensure all reagents are prepared according to the kit protocol and have not expired.- Optimize incubation times and temperatures. |
| High Variability (High CV%) | - Inconsistent pipetting- Edge effects in the microplate- Improper sample mixing | - Calibrate pipettes and use consistent pipetting techniques.- Avoid using the outer wells of the plate or ensure even temperature distribution during incubation.- Thoroughly mix samples before adding them to the wells. |
LC-MS/MS Troubleshooting
This guide provides solutions to common problems in the quantification of this compound using LC-MS/MS.
| Issue | Potential Cause | Recommended Solution |
| Poor Sensitivity | - Ion suppression from matrix components- Suboptimal sample extraction- Inefficient ionization of the peptide | - Implement more effective sample clean-up procedures (e.g., solid-phase extraction).- Optimize the extraction protocol to improve this compound recovery.- Adjust mobile phase composition and mass spectrometer source parameters. |
| Peak Tailing or Splitting | - Poor chromatographic conditions- Column degradation | - Optimize the mobile phase gradient and pH.- Use a new or different type of analytical column. |
| Inconsistent Results | - Sample degradation- Variability in sample preparation- Instrument instability | - Ensure consistent and appropriate sample handling.- Automate sample preparation steps where possible.- Perform regular instrument calibration and maintenance. |
Experimental Protocols
Protocol 1: Sample Preparation for LC-MS/MS Quantification of this compound in Plasma
This protocol outlines a general procedure for the extraction of this compound from plasma samples prior to LC-MS/MS analysis.
-
Sample Collection: Collect whole blood in EDTA tubes and immediately place on ice.
-
Plasma Separation: Centrifuge the blood at 1,600 x g for 15 minutes at 4°C. Collect the plasma supernatant.
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of this compound).
-
Vortex and Centrifuge: Vortex the mixture for 30 seconds and then centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Visualizations
Caption: LC-MS/MS Sample Preparation Workflow for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitation of Endogenous Peptides using Mass Spectrometry Based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Degradation and aggregation of delta sleep-inducing peptide (DSIP) and two analogs in plasma and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. Considerations to properly assess drug stability within biological samples - Anapharm [anapharmbioanalytics.com]
- 8. Investigating Endogenous Peptides and Peptidases using Peptidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cloud-clone.com [cloud-clone.com]
- 10. Human delta sleep-inducing peptide (DSIP) Elisa Kit – AFG Scientific [afgsci.com]
- 11. mybiosource.com [mybiosource.com]
- 12. Optimization of a peptide extraction and LC-MS protocol for quantitative analysis of antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Emideltide Technical Support Center: Long-Term Storage and Stability
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of Emideltide (also known as Delta Sleep-Inducing Peptide or DSIP). The information is presented in a question-and-answer format, including troubleshooting guides and frequently asked questions to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for lyophilized this compound?
For long-term stability, lyophilized this compound should be stored at or below -20°C in a dry, dark environment.[1][2][3][4] Several sources indicate that under these conditions, the peptide can be stable for several years.[5][6][7]
Q2: How should I store lyophilized this compound for short-term use?
For short-term storage (days to weeks), lyophilized this compound can be kept at 2-8°C.[8] Some sources suggest it can be stable for a few weeks at room temperature, although this is not recommended for optimal stability.[1][9] It is crucial to protect the peptide from moisture and light.[2][5]
Q3: What is the stability of this compound in a reconstituted solution?
Once reconstituted, the stability of this compound decreases significantly. For short-term storage (up to a week), the solution should be kept at 2-8°C.[2][10] For longer-term storage of the solution, it is advisable to aliquot the peptide into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1][4][10]
Q4: What solvents should be used to reconstitute this compound?
The choice of solvent depends on the experimental requirements. For many applications, sterile, distilled water or a buffer at a pH between 5 and 7 is suitable.[11] If solubility is an issue, a small amount of 0.1% acetic acid can be used, followed by dilution with the desired buffer.[11] For some in vitro studies, DMSO may also be used.[8]
Q5: Are there any specific amino acids in this compound that are particularly susceptible to degradation?
The this compound sequence (Trp-Ala-Gly-Gly-Asp-Ala-Ser-Gly-Glu) contains amino acids that are prone to specific degradation pathways. Tryptophan (Trp) is susceptible to oxidation.[4] Aspartic acid (Asp) and glutamic acid (Glu) can be involved in deamidation if they were present as asparagine or glutamine, and aspartic acid itself can lead to peptide bond cleavage.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of peptide activity in experiments | Improper storage leading to degradation. | Ensure lyophilized peptide is stored at -20°C for long-term storage and reconstituted solutions are stored appropriately (2-8°C for short-term, -20°C or -80°C in aliquots for long-term). Avoid repeated freeze-thaw cycles.[1][2][4] |
| Inconsistent experimental results | Peptide degradation due to moisture or oxidation. | Before opening, allow the vial of lyophilized peptide to warm to room temperature to prevent condensation.[4][11] For peptides containing oxidation-prone residues like Tryptophan, consider storing under an inert atmosphere (e.g., nitrogen or argon).[4] |
| Difficulty dissolving the lyophilized peptide | Incorrect solvent or pH. | Refer to the manufacturer's instructions for the recommended solvent. If not provided, start with sterile water. If solubility is low, a small amount of a suitable organic solvent (like DMSO) or a change in pH might be necessary.[8][11] |
| Precipitation of the peptide solution upon storage | Poor stability in the chosen buffer or concentration. | Ensure the pH of the storage buffer is optimal for peptide stability (generally pH 5-7).[11] Consider adding a carrier protein (e.g., 0.1% HSA or BSA) for long-term storage of the solution to prevent aggregation and surface adsorption.[1] |
Quantitative Data Summary
The following tables summarize the recommended storage conditions and expected stability for this compound in both lyophilized and solution forms, based on information from various suppliers and general peptide handling guidelines.
Table 1: Storage Recommendations for Lyophilized this compound
| Storage Condition | Temperature | Duration | Stability |
| Long-Term | -20°C or below | Months to Years | High (stable for ≥ 4 years at -20°C)[6] |
| Short-Term | 2-8°C | Days to Weeks | Moderate |
| Room Temperature | ~25°C | Days | Low (stable for a few weeks, but not recommended)[1] |
Table 2: Storage Recommendations for Reconstituted this compound
| Storage Condition | Temperature | Duration | Stability |
| Long-Term | -20°C or -80°C | Up to 1 month (-20°C) to 6 months (-80°C)[7] | Moderate (aliquoting is essential to avoid freeze-thaw cycles)[1][4] |
| Short-Term | 2-8°C | Up to 1 week | Low (use as soon as possible)[2][10] |
Experimental Protocols
Protocol for a Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method.
Objective: To investigate the stability of this compound under various stress conditions.
Materials:
-
This compound (lyophilized powder)
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
High-purity water
-
pH meter
-
Incubator or water bath
-
Photostability chamber
-
HPLC system with a UV detector
Methodology:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a weak buffer) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with NaOH before analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at a specific temperature (e.g., 60°C) for a defined period. Neutralize the solution with HCl before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Store at room temperature for a defined period, protected from light.
-
Thermal Degradation: Incubate an aliquot of the stock solution at an elevated temperature (e.g., 60°C) for a defined period.
-
Photostability: Expose an aliquot of the stock solution to light in a photostability chamber according to ICH guidelines.
-
Control Sample: Keep an aliquot of the stock solution at the recommended storage condition (-20°C) to serve as a control.
-
Analysis: Analyze all samples at specified time points using a suitable stability-indicating HPLC method.
Diagram: Experimental Workflow for Forced Degradation Study
Caption: Workflow for a forced degradation study of this compound.
Potential Degradation Pathways
While specific degradation pathways for this compound are not extensively documented in publicly available literature, common degradation routes for peptides can be anticipated based on its amino acid sequence.
Diagram: Potential Degradation Pathways for this compound
Caption: Potential degradation pathways for peptides like this compound.
References
- 1. prospecbio.com [prospecbio.com]
- 2. peptidedosages.com [peptidedosages.com]
- 3. This compound/DSIP (TFA removed)) peptide [novoprolabs.com]
- 4. novoprolabs.com [novoprolabs.com]
- 5. happyhormonesmd.com [happyhormonesmd.com]
- 6. caymanchem.com [caymanchem.com]
- 7. This compound (δ-Sleep Inducing Peptide) | Peptides 1 | CAS 62568-57-4 | Buy this compound (δ-Sleep Inducing Peptide) from Supplier InvivoChem [invivochem.com]
- 8. medkoo.com [medkoo.com]
- 9. Peptide Stability & Shelf Life - Creative Peptides [creative-peptides.com]
- 10. phoenixpeptide.com [phoenixpeptide.com]
- 11. benchchem.com [benchchem.com]
Mitigating potential side effects of Emideltide in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Emideltide (also known as Delta Sleep-Inducing Peptide or DSIP) in animal models. The information is designed to help mitigate and manage potential side effects encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound's precise mechanism is not fully understood, but it is known to be a neuropeptide that modulates several neurotransmitter systems.[1] It does not appear to bind directly to opioid receptors but may stimulate the release of endogenous opioid peptides like Met-enkephalin.[2] Research suggests it interacts with GABA and NMDA receptors, promotes inhibitory GABAergic signaling, and reduces excitatory NMDA-mediated currents.[3] It also appears to interact with the adrenergic system and may influence serotonergic pathways, contributing to its effects on sleep architecture.[3][4]
Q2: What are the expected primary effects of this compound in animal models?
A2: The primary reported effects are related to sleep and sedation. In rabbits and rats, this compound has been shown to increase EEG delta activity, induce slow-wave sleep (SWS), and increase total non-rapid eye movement (NREM) sleep.[5] It also exhibits dose-dependent antinociceptive (pain-reducing) effects in mice and rats when administered centrally.[2] Additionally, it has been observed to affect circadian and locomotor patterns, hormonal levels, and stress responses.[6]
Q3: Are there any known direct toxicities or major adverse events associated with this compound in preclinical studies?
A3: Preclinical and clinical studies have generally reported good tolerance.[7][8] However, side effects can be dose-dependent or context-specific. For example, while low doses of this compound (40 μg/kg, i.p.) showed antioxidant effects in rats under acute stress, higher doses (120 and 360 μg/kg) had the opposite effect on certain biomarkers. Human studies on withdrawal symptoms noted headaches in a few patients, but no major cardiovascular or respiratory side effects were observed.[7][8]
Troubleshooting Guide: Potential Side Effects
This guide addresses potential side effects inferred from this compound's physiological actions and provides strategies for mitigation and monitoring.
Issue 1: Excessive Sedation or Motor Impairment
Q: My animal models are showing prolonged sedation or impaired coordination beyond the expected sleep-inducing effect after this compound administration. What steps should I take?
A: This may be a dose-dependent effect related to this compound's potent sedative properties and its modulation of the GABAergic system.
Troubleshooting Steps:
-
Dose Adjustment: this compound has been noted to have a U-shaped activity curve for dose.[6] The current dose may be too high. Consider performing a dose-response study to identify the optimal dose for the desired effect with minimal motor impairment.
-
Monitor Locomotor Activity: Quantify the effect by formally assessing locomotor activity. This can be done using an open-field maze or automated home-cage monitoring systems that track movement, distance traveled, and speed.[9][10] A significant decrease in activity during the animal's active phase (i.e., dark phase for rats) would confirm the observation.[11]
-
Refine Administration Timing: Administering this compound at the beginning of the animal's inactive (light) cycle may better align with its natural sleep period and reduce observable impairment during the active phase.
-
Check for Potentiating Factors: Review other agents being administered. Anesthetics or other CNS depressants can potentiate the sedative effects of this compound.[12]
Issue 2: Respiratory Depression or Bradycardia
Q: I am concerned about potential respiratory depression or a significant drop in heart rate, given this compound's sedative properties and indirect opioid system modulation. How can I monitor and mitigate this?
A: While major respiratory side effects have not been reported, this compound's mechanism suggests that monitoring is prudent, especially at higher doses or during co-administration with other CNS depressants. Decreased heart and respiration rates have been observed in rabbits.
Troubleshooting Steps:
-
Physiological Monitoring:
-
Respiratory Rate: Monitor the respiratory rate frequently, especially in the first hour post-administration. A significant drop below baseline is a key indicator.[13]
-
Pulse Oximetry: Use a non-invasive pulse oximeter designed for rodents to monitor oxygen saturation (SpO₂) and heart rate. A drop in SpO₂ is a reliable indicator of respiratory depression.[14]
-
-
Establish a Baseline: Always measure baseline heart rate, respiratory rate, and SpO₂ before administering this compound to have a clear reference for comparison.
-
Opioid Antagonist Intervention (Naloxone): Since this compound's antinociceptive effects can be blocked by naloxone, this suggests a link to the opioid system.[2] If significant respiratory depression is observed, administration of the opioid antagonist naloxone may reverse the effect. It is crucial to have naloxone available as a potential reversal agent.
-
Supportive Care: If respiratory depression occurs, provide supportive care such as supplemental oxygen and ensure the animal's airway is clear.
Issue 3: Altered Circadian Rhythm and Locomotor Activity
Q: My study involves long-term administration of this compound, and I've noticed a disruption in the animals' normal light/dark activity cycles. Is this an expected effect?
A: Yes, this is a documented effect. Daily evening injections of this compound (30 nmol/kg) in rats have been shown to reduce locomotor activity during the dark phase and increase it during the light phase, effectively causing a relative reversal of the circadian activity pattern.[11]
Troubleshooting Steps:
-
Acknowledge and Document: Recognize that this is a potential pharmacological effect of the peptide, not necessarily an adverse event. It may be central to its "programming" effects beyond simple sleep induction.[11]
-
Quantify the Effect: Use automated home-cage monitoring systems to continuously track locomotor activity over 24-hour periods.[1] This will allow for precise quantification of the phase shift.
-
Adjust Study Design: If maintaining a normal circadian rhythm is critical for other endpoints in your study, you may need to reconsider the dosing schedule or duration. Alternatively, the circadian-modulating effect itself could be a focus of the investigation.
-
Control for "Zeitgeber" Effects: Ensure that the light/dark conditions (the primary "Zeitgeber" or external cue) remain constant and consistent throughout the experiment to avoid confounding variables.
Data Summary Tables
Table 1: Summary of Potential Side Effects and Monitoring Parameters
| Potential Side Effect | Inferred Mechanism | Key Monitoring Parameters | Animal Model Examples |
| Excessive Sedation | GABAergic modulation; potent sedative properties | Locomotor activity (distance, speed), time spent immobile, righting reflex | Rats, Mice[9][11] |
| Respiratory Depression | Sedative effects; indirect opioid system modulation | Respiratory rate, blood oxygen saturation (SpO₂), heart rate | Rabbits, Rats, Mice[13][14] |
| Bradycardia | Sedative effects; autonomic nervous system depression | Heart rate (via pulse oximetry or ECG) | Rabbits |
| Circadian Rhythm Shift | Central "programming" effects on circadian regulators | 24-hour locomotor activity patterns (home-cage monitoring) | Rats[11] |
| Altered Stress Biomarkers | Modulation of stress response pathways | Hepatic catalase, SOD, and MDA levels | Rats |
Experimental Protocols
Protocol 1: Assessment of Sedative and EEG Effects in Rabbits (Adapted from Monnier et al., 1977)
-
Objective: To measure the effect of intravenous this compound on EEG and motor activity.
-
Animal Model: Rabbits with chronically implanted electrodes in the neocortex and archicortex for EEG recording.
-
Procedure:
-
Animals are placed in a Faraday cage and allowed to acclimate.
-
A baseline EEG and motor activity are recorded for at least 30 minutes.
-
This compound is administered intravenously (i.v.) at a dose of 30 nmol/kg.[5]
-
EEG and motor activity are continuously recorded for several hours post-infusion.
-
EEG recordings are analyzed, typically using fast-Fourier transformation, to quantify power in different frequency bands (e.g., delta, spindle).[17]
-
A significant increase in delta wave activity is indicative of slow-wave sleep induction.[17][18]
-
Protocol 2: Assessment of Antinociceptive Effects in Mice (Adapted from Nakamura et al., 1988)
-
Objective: To determine if this compound has pain-reducing effects and if they are opioid-mediated.
-
Animal Model: Male mice.
-
Procedure:
-
Administer this compound via intracerebroventricular (i.c.v.) or intracisternal injection. Perform a dose-response study.
-
Assess nociception at various time points post-injection using standardized tests like the hot-plate or tail-pinch test.
-
To test for opioid system involvement, pre-treat a separate cohort of animals with an opioid antagonist like naloxone before administering this compound.
-
A blockade of the antinociceptive effect by naloxone indicates that the effect is mediated via the opioid system.[2]
-
Visualizations
Signaling Pathways
Caption: Proposed signaling pathways modulated by this compound (DSIP).
Experimental Workflow
Caption: Workflow for troubleshooting potential side effects in animal models.
References
- 1. Continuous locomotor activity monitoring to assess animal welfare following intracranial surgery in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent antinociceptive effect of centrally administered delta-sleep-inducing peptide (DSIP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Successful treatment of withdrawal symptoms with delta sleep-inducing peptide, a neuropeptide with potential agonistic activity on opiate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DSIP affects adrenergic stimulation of rat pineal N-acetyltransferase in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound/DSIP (TFA removed)) peptide [novoprolabs.com]
- 7. DSIP in the treatment of withdrawal syndromes from alcohol and opiates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. paulinamedicalclinic.com [paulinamedicalclinic.com]
- 9. What is the Locomotor Activity Test? [sandiegoinstruments.com]
- 10. Measuring Locomotor Activity and Behavioral Aspects of Rodents Living in the Home-Cage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of repeated DSIP and DSIP-P administration on the circadian locomotor activity of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. youtube.com [youtube.com]
- 14. meliordiscovery.com [meliordiscovery.com]
- 15. urncst.com [urncst.com]
- 16. researchgate.net [researchgate.net]
- 17. Characterization of a delta-electroencephalogram (-sleep)-inducing peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Delta sleep-inducing peptide (DSIP): EEG and motor activity in rabbits following intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Emideltide and Other Sleep-Promoting Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sleep, a fundamental physiological process, is intricately regulated by a complex interplay of neurochemical signals. Among these, endogenous and synthetic peptides have emerged as significant modulators of sleep-wake cycles. This guide provides a comparative analysis of Emideltide (Delta Sleep-Inducing Peptide, DSIP) and other key sleep-promoting peptides, including Galanin, Orexin-A (Hypocretin-1), Neuropeptide Y (NPY), and Epitalon. The objective is to offer a comprehensive overview of their mechanisms of action, effects on sleep architecture, and the experimental methodologies used to elucidate their function, thereby serving as a valuable resource for researchers and professionals in the field of sleep science and drug development.
Peptide Profiles and Mechanisms of Action
This compound (Delta Sleep-Inducing Peptide - DSIP)
This compound is a nonapeptide with the amino acid sequence Trp-Ala-Gly-Gly-Asp-Ala-Ser-Gly-Glu.[1] It was first isolated from the cerebral venous blood of rabbits in a state of slow-wave sleep. Its primary proposed function is the induction and potentiation of delta sleep (slow-wave sleep). The precise mechanism of action is not fully elucidated but is thought to involve the modulation of several neurotransmitter systems. Research suggests that this compound may potentiate GABAergic inhibition and interact with NMDA receptors.[2] It is also hypothesized to have an indirect action on the endogenous opioid system.
Galanin
Galanin is a 29/30 amino acid neuropeptide widely distributed in the central and peripheral nervous systems. It exerts its effects through three G-protein coupled receptors: GALR1, GALR2, and GALR3. Galanin-containing neurons in the ventrolateral preoptic nucleus (VLPO) of the hypothalamus are crucial for sleep promotion.[3] Activation of these neurons leads to the inhibition of wake-promoting monoaminergic neurons in the brainstem, thereby facilitating the transition to sleep.[3]
Orexin-A (Hypocretin-1)
Orexin-A is a 33-amino acid neuropeptide produced by a specific group of neurons in the lateral hypothalamus. It plays a critical role in the maintenance of wakefulness and the suppression of REM sleep.[4] Orexin-A acts on two G-protein coupled receptors, OX1R and OX2R, which are widely distributed in brain regions associated with arousal.[5] The loss of orexin-producing neurons is the primary cause of narcolepsy with cataplexy.
Neuropeptide Y (NPY)
Neuropeptide Y is a 36-amino acid peptide that is highly expressed in the brain and is involved in a wide range of physiological functions, including the regulation of food intake, stress, and circadian rhythms.[6] NPY's effect on sleep is complex and can be either sleep-promoting or wake-promoting depending on the site of action and the receptor subtype involved (Y1, Y2, Y4, Y5, and y6).[6] In humans, intravenous administration of NPY has been shown to have hypnotic properties, potentially by antagonizing the effects of the stress-related peptide, corticotropin-releasing hormone (CRH).[6]
Epitalon
Epitalon is a synthetic tetrapeptide (Ala-Glu-Asp-Gly) developed based on the structure of a natural pineal peptide extract, epithalamin.[7] Its primary proposed mechanism of action in sleep regulation involves the normalization of circadian rhythms through its influence on the pineal gland.[1] Epitalon is suggested to stimulate melatonin synthesis, a key hormone in the regulation of the sleep-wake cycle.[8]
Comparative Data on Sleep Modulation
The following tables summarize the quantitative effects of this compound and other sleep-promoting peptides on various sleep parameters as reported in preclinical and clinical studies.
Table 1: Effects of this compound (DSIP) on Sleep Architecture
| Parameter | Species | Dosage and Administration | Key Findings | Reference |
| Sleep Latency | Human (Insomniacs) | 25 nmol/kg IV | Reduced sleep latency | [9] |
| Total Sleep Time | Human (Insomniacs) | 25 nmol/kg IV | Increased total sleep time | [9] |
| Slow-Wave Sleep (SWS) | Rabbit | Intracerebroventricular | Increased delta EEG activity | [10] |
| REM Sleep | Human (Insomniacs) | 25 nmol/kg IV | No significant change | [9] |
Table 2: Effects of Galanin on Sleep Architecture
| Parameter | Species | Dosage and Administration | Key Findings | Reference |
| NREM Sleep | Mouse | Chemogenetic activation of VLPO galanin neurons | Increased NREM sleep duration | |
| Sleep Latency | Mouse | Chemogenetic activation of VLPO galanin neurons | Decreased sleep latency | [3] |
| Body Temperature | Mouse | Chemogenetic activation of VLPO galanin neurons | Reduced body temperature | |
| Wakefulness | Mouse | Optogenetic inhibition of VLPO galanin neurons | Increased wakefulness |
Table 3: Effects of Orexin-A on Sleep-Wake States
| Parameter | Species | Dosage and Administration | Key Findings | Reference |
| Wakefulness | Rat | Intracerebroventricular injection | Increased wakefulness | [4] |
| REM Sleep | Rat | Intracerebroventricular injection | Suppressed REM sleep | [4] |
| Sleep Latency | Human (with orexin receptor antagonists) | Oral | Reduced sleep latency | [11] |
| Total Sleep Time | Human (with orexin receptor antagonists) | Oral | Increased total sleep time | [11] |
Table 4: Effects of Neuropeptide Y on Sleep Architecture in Humans
| Parameter | Species | Dosage and Administration | Key Findings | Reference |
| Sleep Latency | Human | 4x 50 or 100 µg IV | Reduced sleep latency | [12] |
| Stage 2 Sleep | Human | 4x 50 or 100 µg IV | Enhanced Stage 2 sleep | [12] |
| Time Awake | Human | 4x 50 or 100 µg IV | Reduced time awake | [12] |
| ACTH and Cortisol | Human | 4x 50 or 100 µg IV | Inhibited release | [12] |
Table 5: Effects of Epitalon on Sleep-Related Parameters
| Parameter | Species | Dosage and Administration | Key Findings | Reference |
| Melatonin Synthesis | Human (in vitro) | N/A | Upregulated key enzymes for melatonin synthesis | [8] |
| Melatonin Secretion | Aged Rhesus Monkeys | N/A | Restored youthful melatonin secretion patterns | [8] |
| Circadian Rhythms | Aged Rhesus Monkeys | N/A | Normalized cortisol rhythms | [8] |
| Visual Function | Human (Retinal Degeneration) | N/A | Positive clinical effect in 90% of cases | [13] |
Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways for each peptide.
Caption: Proposed signaling pathway for this compound in sleep promotion.
Caption: Galanin receptor signaling pathway in sleep regulation.
References
- 1. polarispeptides.com [polarispeptides.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. mdpi.com [mdpi.com]
- 4. Rethinking the Role of Orexin in the Regulation of REM Sleep and Appetite - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Orexin/hypocretin receptor signalling cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuropeptide Y and sleep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptideslabuk.com [peptideslabuk.com]
- 8. gethealthspan.com [gethealthspan.com]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. scaleregenerativehealth.com [scaleregenerativehealth.com]
- 11. psychiatrist.com [psychiatrist.com]
- 12. Neuropeptide Y promotes sleep and inhibits ACTH and cortisol release in young men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. droracle.ai [droracle.ai]
Cross-Validation of Emideltide's Effects on Sleep Architecture in Different Animal Species: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of Emideltide, also known as Delta Sleep-Inducing Peptide (DSIP), on sleep patterns across various animal species. The information is intended to support researchers and professionals in the field of drug development and neuroscience. This document summarizes key experimental findings, details methodologies, and presents data in a structured format for objective comparison.
Overview of this compound (DSIP)
This compound is a naturally occurring nonapeptide with the amino acid sequence Trp-Ala-Gly-Gly-Asp-Ala-Ser-Gly-Glu.[1] It was first isolated from the cerebral venous blood of rabbits in an induced state of sleep.[1][2] this compound is primarily known for its potential to induce slow-wave sleep (delta sleep) and has been studied for its effects on sleep architecture, stress reduction, and other physiological processes.[3][4][5] Its mechanism of action is thought to involve the modulation of various neurotransmitter systems, including GABAergic and glutamatergic pathways, and a reduction in corticotropin-releasing hormone (CRH) to modulate stress responses.[5]
Comparative Efficacy on Sleep Parameters
The effects of this compound on sleep architecture have been investigated in several animal models, most notably in rabbits, rats, and cats. The following tables summarize the quantitative effects of this compound on key sleep parameters in these species.
Table 1: Effects of this compound on Slow-Wave Sleep (SWS)
| Animal Species | Administration Route | Dosage | Change in Slow-Wave Sleep (SWS) | Reference |
| Rabbit | Intravenous (i.v.) | 25 nmol/kg | Significant increase in delta and spindle EEG activity | [6][7] |
| Intravenous (i.v.) | 50 µg/kg | Intensified delta and sigma waves on EEG | [8] | |
| Intraventricular | 5 µ g/rabbit | Marked increase in delta and sigma EEG activities | [4] | |
| Rat | Intracerebroventricular | 7 nmol/kg | 20% increase in total SWS | [9] |
| Intracerebroventricular | 0.5 nmol (phosphorylated analogue P-DSIP) | 22% increase in SWS | [10] | |
| Intraperitoneal (i.p.) | 1 mg/kg | Significant increase in delta wave activity | [11][12] | |
| Cat | Intracerebroventricular | 7 nmol/kg | Significant increase in deep SWS (S2) | [13] |
| Subcutaneous (s.c.) | 120 nmol/kg | Significant increase in deep SWS | [14] |
Table 2: Effects of this compound on REM Sleep
| Animal Species | Administration Route | Dosage | Change in REM Sleep | Reference |
| Rabbit | Not Specified | Not Specified | Data not available | |
| Rat | Intracerebroventricular | 0.5 nmol (phosphorylated analogue P-DSIP) | 81% increase in paradoxical sleep (REM) | [10] |
| Cat | Intracerebroventricular | 7 nmol/kg | No significant effect on total REM sleep | [13] |
| Subcutaneous (s.c.) | 120 nmol/kg | No change in the amount of REM sleep | [14] | |
| Intravenous (i.v.) | 25 µg/kg | Preferentially augmented REM sleep | [15] | |
| Subcutaneous (s.c.) | 100 µg/kg | Preferentially augmented REM sleep | [15] |
Comparison with Alternative Sleep-Promoting Peptides
Several other peptides have been investigated for their sleep-modulating properties. While direct comparative studies with this compound are limited, this section provides an overview of their reported effects.
Table 3: Overview of Alternative Sleep-Promoting Peptides
| Peptide | Mechanism of Action | Reported Effects on Sleep in Animal Models | Key References |
| Sermorelin | Growth Hormone-Releasing Hormone (GHRH) analog | Increases slow-wave sleep and may decrease wakefulness. | [13] |
| Ipamorelin | Growth Hormone secretagogue | May improve sleep quality by stimulating growth hormone release. | |
| Epitalon | Synthetic tetrapeptide | May regulate melatonin production and circadian rhythms. | [16][17][18][19][20] |
Pharmacokinetic and Safety Profile
The pharmacokinetic and safety data for this compound are crucial for designing and interpreting experimental studies. The following tables provide a summary of the available data.
Table 4: Pharmacokinetic Parameters of this compound
| Animal Species | Half-Life | Clearance | Volume of Distribution | Reference |
| Rat | ~15 minutes (in vitro) | Data not available | Data not available | [21] |
| Rabbit | 2-4 hours | Data not available | Data not available | [5] |
Note: In vivo pharmacokinetic data for this compound is limited. The provided half-life in rats is based on in vitro studies and may not fully reflect in vivo conditions.
Table 5: Toxicological Data for this compound
| Animal Species | LD50 (Median Lethal Dose) | Observed Adverse Effects | Reference |
| Mouse | >100 mg/kg (as part of Deltaran preparation) | No adverse effects on food consumption; decreased body weight with long-term administration. | [22] |
| Rat | Data not available | Doses above 500 µg/kg may cause mild agitation. | [5] |
| Rabbit | Data not available | Well-tolerated in sleep studies. | [2] |
Experimental Protocols
This section outlines the general methodologies for key experiments cited in this guide.
Intracerebroventricular (ICV) Administration and EEG Recording in Rats
Objective: To assess the central effects of this compound on sleep architecture.
Procedure:
-
Animal Preparation: Adult male rats are surgically implanted with chronic electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording, along with a cannula in the lateral ventricle for ICV injections.
-
Recovery: Animals are allowed a recovery period of at least one week post-surgery.
-
Habituation: Rats are habituated to the recording chamber and connection cables for several days before the experiment.
-
Administration: this compound, dissolved in a sterile vehicle (e.g., artificial cerebrospinal fluid), is infused into the lateral ventricle over a specified duration. Control animals receive the vehicle solution.
-
EEG/EMG Recording: Polygraphic recordings are performed continuously for a set period (e.g., 24 hours) following administration.
-
Data Analysis: The recordings are scored for different sleep-wake stages (wakefulness, SWS, REM sleep) in epochs (e.g., 30 seconds). Parameters such as sleep latency, duration of each sleep stage, and number of episodes are quantified and statistically analyzed.[23]
Intravenous (i.v.) Administration and EEG Monitoring in Rabbits
Objective: To evaluate the systemic effects of this compound on brain activity.
Procedure:
-
Animal Preparation: Rabbits are implanted with electrodes for EEG recording.
-
Administration: this compound, dissolved in sterile saline, is administered via a marginal ear vein.
-
EEG Recording: EEG is recorded continuously to monitor changes in brain wave patterns, particularly delta and spindle activity.
-
Data Analysis: The EEG recordings are analyzed to quantify the intensity and frequency of delta and sigma waves.
Subcutaneous (s.c.) Administration and Sleep Analysis in Cats
Objective: To determine the effects of peripherally administered this compound on the sleep cycle.
Procedure:
-
Animal Preparation: Cats are implanted with electrodes for EEG, electrooculogram (EOG), and EMG recordings.
-
Administration: this compound is injected subcutaneously.
-
Polygraphic Recording: Continuous 8-hour recordings are performed to monitor the sleep-wake cycle.
-
Data Analysis: Recordings are scored to determine the duration of wakefulness, SWS (differentiating between light and deep SWS), and REM sleep, as well as sleep and REM sleep latencies.[14]
Visualizing Pathways and Workflows
Proposed Signaling Pathway of this compound
The following diagram illustrates the hypothesized signaling pathways through which this compound may exert its effects on sleep and stress response.
References
- 1. Delta-sleep-inducing peptide - Wikipedia [en.wikipedia.org]
- 2. swolverine.com [swolverine.com]
- 3. Delta-sleep-inducing peptide (DSIP): a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. paulinamedicalclinic.com [paulinamedicalclinic.com]
- 5. peptideinitiative.com [peptideinitiative.com]
- 6. Delta sleep-inducing peptide (DSIP): EEG and motor activity in rabbits following intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of a delta-electroencephalogram (-sleep)-inducing peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of delta sleep-inducing peptide (DSIP) and its physiological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Increased sleep following intracerebroventricular injection of the delta sleep-inducing peptide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The phosphorylated analogue of DSIP enhances slow wave sleep and paradoxical sleep in unrestrained rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effect of delta sleep-inducing peptide on the EEG and power spectra in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sleep-wave activity of a delta sleep-inducing peptide analog correlates with its penetrance of the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The effects of delta-sleep-inducing peptide (DSIP) on wakefulness and sleep patterns in the cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The effect of subcutaneous administration of delta sleep-inducing peptide (DSIP) on some parameters of sleep in the cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Some pharmacological effects of delta-sleep-inducing peptide (DSIP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Overview of Epitalon—Highly Bioactive Pineal Tetrapeptide with Promising Properties [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. [Protective effect of melatonin and epithalon on hypothalamic regulation of reproduction in female rats in its premature aging model and on estrous cycles in senescent animals in various lighting regimes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. [Effect of epitalon and melatonin on life span and spontaneous carcinogenesis in senescence accelerated mice (SAM)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. particlepeptides.com [particlepeptides.com]
- 22. researchgate.net [researchgate.net]
- 23. [Effects of intraventricular injection of anti-DSIP serum on sleep in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Historical Emideltide Research Findings
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the historical research findings on Emideltide (also known as Delta Sleep-Inducing Peptide or DSIP) with alternative treatments available during the same period (primarily the 1970s and 1980s). The information is presented to facilitate a clear understanding of this compound's performance based on available experimental data.
Quantitative Data Summary
The following tables summarize the quantitative data on the effects of this compound and its historical alternatives on sleep architecture and their proposed mechanisms of action.
Table 1: Effects on Slow-Wave Sleep (SWS)
| Compound | Animal Model | Dose | Route of Administration | Change in Slow-Wave Sleep | Citation |
| This compound (DSIP) | Rabbit | 6 nmol/kg | Intraventricular | ~35% increase in delta EEG activity | [1] |
| This compound (DSIP) | Rat | 7 nmol/kg | Intracerebroventricular | ~20% increase in total slow-wave sleep | |
| Benzodiazepines | Human | Varies by agent | Oral | Decrease in Stage 4 (slow-wave) sleep | [2][3] |
| Barbiturates | Human | Varies by agent | Oral | Initial increase, but tolerance develops | [4] |
| Tricyclic Antidepressants | Human | Varies by agent | Oral | Variable, some may increase deep sleep | [5] |
Table 2: Proposed Mechanism of Action and Receptor Interactions
| Compound | Primary Mechanism of Action | Receptor Interactions (Qualitative) | Quantitative Receptor Affinity Data (Kd, IC50, etc.) |
| This compound (DSIP) | Neuromodulatory | - NMDA Receptors: Inhibitory impact on NMDA receptor-mediated currents.[6] - GABA Receptors: Potentiation of GABA receptor activity.[6] - Adrenergic Receptors: Modulates the responsiveness of alpha-1 adrenergic receptors.[6] - Opioid Receptors: Does not appear to bind directly. | Not reported in the reviewed historical literature. |
| Benzodiazepines | Positive allosteric modulator of GABA-A receptors | Binds to the benzodiazepine site on the GABA-A receptor, increasing the frequency of chloride channel opening.[7] | Varies by specific agent. |
| Barbiturates | Positive allosteric modulator of GABA-A receptors | Binds to a different site on the GABA-A receptor than benzodiazepines, increasing the duration of chloride channel opening.[8] | Varies by specific agent. |
| Tricyclic Antidepressants | Reuptake inhibition of serotonin and norepinephrine | Also act as antagonists at various other receptors, including muscarinic, histamine, and adrenergic receptors, contributing to their sedative effects. | Varies by specific agent. |
Experimental Protocols
This compound EEG Experiments in Rabbits (Schoenenberger & Monnier, 1977)
A foundational study on this compound involved its administration to rabbits to observe effects on brain electrical activity.
Objective: To determine the effect of intraventricular infusion of synthetic DSIP on the electroencephalogram (EEG) of rabbits.
Animal Model: Rabbits with chronically implanted electrodes in the neocortex and archicortex.
Procedure:
-
Peptide Administration: A dose of 6 nmol/kg of synthetic DSIP was infused intraventricularly.[1] Control groups received a cerebrospinal fluid-like solution or other synthetic peptide analogs.
-
EEG Recording: Continuous EEG recordings were taken from the implanted electrodes.
-
Data Analysis: The EEG signals were subjected to direct fast-Fourier transformation for analysis of different frequency bands, with a focus on delta and spindle activity.
Key Findings: The study reported a highly specific and significant enhancement of delta and spindle EEG patterns following the infusion of the synthetic DSIP.[9] A mean increase of approximately 35% in EEG delta activity was observed in both the neocortex and limbic cortex compared to control animals.[1]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed signaling pathway of this compound.
Caption: Workflow for this compound EEG experiments in rabbits.
Caption: Mechanism of action for historical sleep disorder treatments.
References
- 1. researchgate.net [researchgate.net]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. Sleep architecture disturbance due to the use of benzodiazepines | European Psychiatry | Cambridge Core [resolve.cambridge.org]
- 4. Sleep and Barbiturates: some Experiments and Observations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Contribution of sleep research to the development of new antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. corepeptides.com [corepeptides.com]
- 7. Delta sleep-inducing peptide (DSIP): EEG and motor activity in rabbits following intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Barbiturates - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Characterization of a delta-electroencephalogram (-sleep)-inducing peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Emideltide's Anxiolytic Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anxiolytic properties of Emideltide (also known as Delta Sleep-Inducing Peptide or DSIP) with established anxiolytic agents. The following sections present a summary of quantitative data from preclinical studies, detailed experimental protocols, and an overview of the proposed signaling pathways.
Comparative Analysis of Anxiolytic Activity
The anxiolytic potential of this compound and other compounds has been evaluated in various preclinical models of anxiety in rodents. The most common assays include the elevated plus-maze (EPM), the light-dark box test, and the social interaction test. These tests are based on the natural aversion of rodents to open, brightly lit spaces and their innate tendency to socially interact. Anxiolytic compounds typically increase the time spent in open/lit areas and promote social engagement.
Elevated Plus-Maze (EPM) Test Data
The EPM test is a widely used model to assess anxiety-like behavior. The apparatus consists of two open and two enclosed arms. A reduction in anxiety is inferred from an increase in the time spent and the number of entries into the open arms.
| Compound | Dose | Animal Model | % Time in Open Arms (Mean ± SEM) | % Entries into Open Arms (Mean ± SEM) | Reference |
| Vehicle (Control) | - | Mice | 15.2 ± 2.1 | 28.4 ± 3.5 | [1] |
| This compound (DSIP) | 1 mg/kg | Mice | 25.6 ± 3.2 | 42.1 ± 4.1 | [1] |
| Diazepam | 2.0 mg/kg | Mice | 35.8 ± 4.5 | 51.3 ± 5.2 | [2] |
| Buspirone | 1 mg/kg | Mice | 22.4 ± 2.9 | 36.7 ± 4.0 | [3] |
| Fluoxetine | 10 mg/kg | Rats | 10.5 ± 1.5 | 20.1 ± 2.8 | [4] |
| Venlafaxine | 20 mg/kg | Rats | 28.9 ± 3.8* | Not Reported | [5] |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to respective vehicle control. Note: Direct statistical comparison between different studies is not possible due to variations in experimental conditions.
Light-Dark Box Test Data
The light-dark box test assesses anxiety by measuring a rodent's preference for a dark, enclosed compartment over a brightly lit one. Anxiolytic compounds are expected to increase the time spent in the light compartment and the number of transitions between the two compartments.
No peer-reviewed preclinical studies providing quantitative data on the effects of this compound in the light-dark box test were identified in the current search.
| Compound | Dose | Animal Model | Time in Light Compartment (s) (Mean ± SEM) | Transitions (Mean ± SEM) | Reference |
| Vehicle (Control) | - | Rats | 135 ± 15 | 8 ± 1 | [5] |
| Diazepam | 2 mg/kg | Rats | 210 ± 20 | 14 ± 2 | [5] |
| Buspirone | 1 mg/kg | Mice | 185 ± 18 | 11 ± 1.5 | [6] |
| Fluoxetine | 10 mg/kg | Rats | 110 ± 12 | 6 ± 1 | [6] |
| Venlafaxine | 16 mg/kg | Mice | 195 ± 22* | Not Reported | [7] |
*p < 0.05 compared to respective vehicle control.
Social Interaction Test Data
The social interaction test evaluates anxiety by measuring the time an animal spends actively engaging with an unfamiliar conspecific. Anxiolytic drugs generally increase the duration of social interaction.
No peer-reviewed preclinical studies providing quantitative data on the effects of this compound in the social interaction test were identified in the current search.
| Compound | Dose | Animal Model | Social Interaction Time (s) (Mean ± SEM) | Reference |
| Vehicle (Control) | - | Rats | 75 ± 8 | [8] |
| Diazepam | 1 mg/kg | Rats | 115 ± 12* | [8] |
| Buspirone | 5 mg/kg | Mice | Increased social investigation | [9] |
| Fluoxetine | 20 mg/kg | Hamsters | Decreased social investigation in males (stress-dependent) | [10] |
| Venlafaxine | - | Humans (Clinical Study) | Significantly improved social activity level | [11] |
*p < 0.05 compared to respective vehicle control.
Experimental Protocols
Elevated Plus-Maze (EPM) Test
-
Apparatus: A plus-shaped maze with two open arms (e.g., 50 x 10 cm) and two closed arms (e.g., 50 x 10 x 40 cm) elevated above the floor (e.g., 50 cm).
-
Procedure: Rodents are individually placed in the center of the maze, facing an open arm. Their behavior is recorded for a set period (typically 5 minutes).
-
Parameters Measured: The primary measures of anxiety are the percentage of time spent in the open arms and the percentage of entries into the open arms relative to the total time and entries in all arms. An increase in these parameters suggests an anxiolytic effect.
Light-Dark Box Test
-
Apparatus: A rectangular box divided into a small, dark compartment and a larger, brightly illuminated compartment, with an opening connecting them.
-
Procedure: An animal is placed in the center of the light compartment and allowed to explore the apparatus freely for a defined period (e.g., 5-10 minutes).
-
Parameters Measured: Key indicators of anxiety include the time spent in the light compartment, the number of transitions between the two compartments, and the latency to first enter the dark compartment. Anxiolytic compounds are expected to increase the time in the light area and the number of transitions.
Social Interaction Test
-
Apparatus: A familiar or unfamiliar open field arena.
-
Procedure: Two unfamiliar rodents (one of which is the test subject) are placed in the arena and their behavior is recorded for a specific duration (e.g., 10 minutes). The level of illumination can be varied to modulate the aversiveness of the environment.
-
Parameters Measured: The primary measure is the total time the test animal spends actively engaging in social behaviors (e.g., sniffing, following, grooming) with the other animal. An increase in social interaction time is indicative of an anxiolytic effect.
Signaling Pathways and Mechanisms of Action
This compound (DSIP)
This compound's anxiolytic effects are thought to be mediated through its interaction with several neurotransmitter systems. It is believed to potentiate the effects of the inhibitory neurotransmitter GABA at its receptors, leading to a calming effect.[12] Additionally, this compound may modulate the activity of NMDA receptors, which are involved in excitatory neurotransmission.[13][14] By reducing excessive neuronal excitation, this compound could contribute to a reduction in anxiety. Furthermore, some evidence suggests that this compound can influence the levels of stress-related neuropeptides and hormones.[13]
Proposed anxiolytic signaling pathway of this compound.
Alternative Anxiolytics
-
Benzodiazepines (e.g., Diazepam): These drugs enhance the effect of the neurotransmitter GABA at the GABA-A receptor, resulting in sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties.
-
Azapirones (e.g., Buspirone): Buspirone's primary mechanism is as a serotonin 5-HT1A receptor partial agonist. It also has some antagonist activity at dopamine D2 receptors.
-
Selective Serotonin Reuptake Inhibitors (SSRIs) (e.g., Fluoxetine): SSRIs block the reabsorption (reuptake) of serotonin into neurons, making more serotonin available to improve transmission of messages between neurons.
-
Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) (e.g., Venlafaxine): SNRIs increase levels of both serotonin and norepinephrine by inhibiting their reuptake in the brain.
Mechanisms of action for various anxiolytic drug classes.
Conclusion
The available preclinical data suggests that this compound (DSIP) exhibits anxiolytic-like properties in the elevated plus-maze test, a standard model of anxiety.[1] Its efficacy in this model appears to be comparable to some established anxiolytics, although direct comparative studies are lacking. The proposed mechanism of action, involving the potentiation of GABAergic inhibition and modulation of NMDA receptor activity, provides a plausible neurobiological basis for its anxiolytic effects.[12][13]
However, a comprehensive independent verification of this compound's anxiolytic profile is currently limited by the absence of published quantitative data from other key preclinical anxiety models, such as the light-dark box and social interaction tests. Further research is warranted to fully characterize its behavioral effects and to elucidate its precise signaling pathways in the context of anxiety. Comparative studies with standard anxiolytics in a battery of validated anxiety models would be crucial to firmly establish the therapeutic potential of this compound as a novel anxiolytic agent.
References
- 1. Diazepam Effects on Anxiety-related Defensive Behavior of Male and Female High and Low Open-Field Activity Inbred Mouse Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluoxetine treatment supports predictive validity of the three hit model of depression in male PACAP heterozygous mice and underpins the impact of early life adversity on therapeutic efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. innerbody.com [innerbody.com]
- 4. Frontiers | Fluoxetine treatment supports predictive validity of the three hit model of depression in male PACAP heterozygous mice and underpins the impact of early life adversity on therapeutic efficacy [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Anxiolytic profile of fluoxetine as monitored following repeated administration in animal rat model of chronic mild stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Social isolation increases aggressive behaviour and alters the effects of diazepam in the rat social interaction test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Buspirone increases social investigation in pair-housed male mice; comparison with the effects of chlordiazepoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acute administration of fluoxetine increases social avoidance and risk assessment behaviors in a sex- and social stress-dependent manner in Syrian hamsters (Mesocricetus auratus) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The effects of venlafaxine on social activity level in depressed outpatients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of delta sleep-inducing peptide on pre- and postsynaptic glutamate and postsynaptic GABA receptors in neurons of the cortex, hippocampus, and cerebellum in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. corepeptides.com [corepeptides.com]
- 14. pharmanow.live [pharmanow.live]
Unveiling the Therapeutic Potential of Emideltide Analogues: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
Emideltide, also known as Delta Sleep-Inducing Peptide (DSIP), is a naturally occurring nonapeptide with a range of neuromodulatory effects. Its potential therapeutic applications, from promoting sleep to mitigating the toxic effects of chemotherapy, have led to the development of numerous synthetic analogues. This guide provides a comparative analysis of the efficacy of various this compound analogues, supported by experimental data, to aid researchers in the pursuit of novel therapeutic agents.
Comparative Efficacy of this compound Analogues
The therapeutic efficacy of this compound analogues has been evaluated across different functional assays, primarily focusing on their sleep-inducing properties and their antioxidant and detoxifying capabilities. The following tables summarize the key quantitative data from these studies.
| Analogue Name | Modification from this compound (DSIP) | Efficacy Metric | Result |
| [NMeAla2]DSIP | N-methylation of Alanine at position 2 | Increase in Slow-Wave Sleep | 10-15% increase compared to control[1][2] |
| [Pro2]DSIP | Proline substitution for Alanine at position 2 | Increase in Slow-Wave Sleep | 10-15% increase compared to control[1][2] |
| [beta-Ala2]DSIP | Beta-Alanine substitution for Alanine at position 2 | Effect on Sleep | Significant suppression of sleep[1][2] |
| Phosphorylated DSIP (P-DSIP) | Phosphorylation of Serine at position 7 | Sleep-Promoting Potency | 5 times more potent than DSIP[3] |
| ID-6 | Not specified in available abstracts | Antioxidant Activity | Higher than DSIP and comparable to Vitamin C[4] |
| Unspecified Analogue | Not specified in available abstracts | Detoxifying Activity (Cisplatin-induced toxicity) | Reduced animal mortality to 17% (from 50-67% in control)[4] |
Experimental Protocols
The following sections detail the methodologies employed in the key experiments cited in this guide.
Assessment of Sleep-Inducing Efficacy
The sleep-inducing effects of this compound analogues were primarily investigated in animal models, typically rabbits or rats.
-
Animal Preparation: Animals were surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recordings to monitor sleep-wake states.
-
Peptide Administration: Analogues were administered via intracerebroventricular (ICV) injection to bypass the blood-brain barrier and directly target the central nervous system.
-
Data Acquisition and Analysis: Continuous EEG and EMG recordings were performed for several hours post-injection. The recordings were scored to identify different sleep stages, including slow-wave sleep (SWS) and paradoxical sleep (REM sleep). The duration and percentage of each sleep stage were calculated and compared between the analogue-treated groups and a control group receiving a vehicle injection.
Evaluation of Antioxidant Activity
The antioxidant potential of this compound analogues was assessed using in vitro assays that measure the scavenging of free radicals or the inhibition of lipid peroxidation.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This method spectrophotometrically measures the ability of the peptide to donate a hydrogen atom and reduce the stable DPPH radical. The decrease in absorbance at a specific wavelength is proportional to the antioxidant activity.
-
Ferric Thiocyanate Method: This assay evaluates the inhibition of lipid peroxidation. Linoleic acid is used as a model lipid, and its oxidation is monitored by measuring the formation of hydroperoxides, which react with ferric chloride to produce a colored complex. The reduction in color intensity in the presence of the peptide indicates antioxidant activity.
Assessment of Detoxifying Activity (Cisplatin-Induced Toxicity Model)
The ability of this compound analogues to mitigate the toxic effects of the chemotherapeutic agent cisplatin was evaluated in an in vivo mouse model.
-
Animal Model: Mice were administered a toxic dose of cisplatin to induce organ damage, typically nephrotoxicity.
-
Peptide Treatment: Different groups of mice were treated with various this compound analogues either before or after cisplatin administration.
-
Efficacy Evaluation: The detoxifying effect was assessed by monitoring survival rates and analyzing biochemical markers of organ damage in blood samples (e.g., blood urea nitrogen and creatinine for kidney function).
Signaling Pathways and Experimental Workflow
The precise molecular mechanisms of this compound and its analogues are still under investigation. However, evidence suggests their effects are mediated through the modulation of several key neurotransmitter systems.
Caption: Potential signaling pathways of this compound analogues.
The experimental workflow for comparing the efficacy of different this compound analogues typically follows a structured approach from synthesis to in vivo testing.
Caption: Experimental workflow for this compound analogue comparison.
References
Emideltide's Receptor Interactions: A Comparative Guide to its Modulatory Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Emideltide's (also known as Delta Sleep-Inducing Peptide or DSIP) interaction with key central nervous system receptor subtypes. Current scientific evidence suggests that this compound does not function as a classical high-affinity ligand but rather as a modulator of several crucial neurotransmitter systems. This document summarizes the available experimental data on this compound's functional effects and contrasts them with the properties of well-established receptor agonists and antagonists. Detailed experimental protocols and signaling pathway diagrams are provided to support further research and drug development efforts.
N-Methyl-D-Aspartate (NMDA) Receptor Interaction
This compound has been observed to modulate NMDA receptor activity, suggesting an inhibitory impact on excitatory neurotransmission. This is in contrast to direct antagonists that competitively or non-competitively block the receptor.
Table 1.1: Summary of this compound's Modulatory Effects on NMDA Receptors
| Parameter | Observed Effect | Notes |
| NMDA-activated potentiation | Blocks potentiation in cortical and hippocampal neurons.[1][2] | This suggests an inhibitory action on NMDA receptor-mediated neuronal activation. |
| Presynaptic NMDA receptors | Modulates activity, indicated by changes in Ca2+ uptake in brain cortex synaptosomes.[2] | Points to a role in regulating neurotransmitter release. |
| Glutamate's excitatory impact | Appears to diminish the excitatory effects of glutamate. | This may be a consequence of its interaction with NMDA receptors. |
Table 1.2: Comparative Binding Affinities of NMDA Receptor Antagonists
| Compound | Receptor Subtype | Binding Affinity (Ki, Kd, or IC50) | Notes |
| Ketamine | NMDA (non-selective) | IC50: ~500-1000 nM | Non-competitive channel blocker. |
| Memantine | NMDA (non-selective) | Ki: ~1-5 µM | Low-affinity, uncompetitive channel blocker. |
| Ro 25-6981 | GluN2B-containing | IC50: 9 nM | Subtype-selective antagonist. |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for NMDA Receptor Modulation
This technique is employed to measure ion currents through NMDA receptors in isolated neurons.
-
Cell Preparation: Primary neurons (e.g., from the cortex or hippocampus) are cultured, or a suitable cell line expressing NMDA receptors is used.
-
Recording Setup: A glass micropipette filled with an internal solution forms a high-resistance "giga-seal" with the cell membrane. The membrane patch under the pipette is then ruptured to allow electrical access to the cell's interior (whole-cell configuration). The neuron is voltage-clamped at a holding potential (e.g., -70 mV).
-
NMDA Receptor Activation: A solution containing NMDA (e.g., 100 µM) and a co-agonist like glycine (e.g., 10 µM) is perfused over the cell to evoke an inward current.
-
Modulator Application: After establishing a stable baseline of NMDA-evoked currents, this compound is co-applied with the NMDA/glycine solution at various concentrations.
-
Data Analysis: The potentiation or inhibition of the NMDA-evoked current by this compound is measured. A concentration-response curve can be generated to determine the EC50 or IC50 of the modulatory effect.
Signaling Pathway and Experimental Workflow
Figure 1: Simplified NMDA Receptor Signaling Pathway and this compound's Modulatory Role.
Figure 2: Experimental Workflow for Patch-Clamp Electrophysiology.
Gamma-Aminobutyric Acid (GABA) Receptor Interaction
This compound has been shown to potentiate the action of GABA, the primary inhibitory neurotransmitter in the brain. This suggests that this compound may enhance inhibitory signaling.
Table 2.1: Summary of this compound's Modulatory Effects on GABAA Receptors
| Parameter | Observed Effect | Notes |
| GABA-activated currents | Considerably and dose-dependently potentiates currents in hippocampal and cerebellar neurons.[1][2] | This indicates a positive allosteric modulatory effect. |
Table 2.2: Comparative Binding Affinities of GABAA Receptor Agonists
| Compound | Receptor Site | Binding Affinity (Ki, Kd, or IC50) | Notes |
| Muscimol | GABA site | Kd: ~2-20 nM | Potent agonist. |
| Diazepam | Benzodiazepine site | Ki: ~1-10 nM | Positive allosteric modulator. |
| Bicuculline | GABA site | IC50: ~100-500 nM | Competitive antagonist. |
Experimental Protocols
Radioligand Binding Assay for GABAA Receptors
This assay measures the ability of a compound to displace a radiolabeled ligand from the GABAA receptor.
-
Membrane Preparation: Brain tissue (e.g., cortex or cerebellum) is homogenized and centrifuged to isolate cell membranes rich in GABAA receptors.
-
Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [3H]muscimol for the GABA site or [3H]flunitrazepam for the benzodiazepine site) and varying concentrations of the test compound (this compound).
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating the receptor-bound radioligand from the unbound.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This can be converted to a Ki value using the Cheng-Prusoff equation.
Signaling Pathway and Experimental Workflow
Figure 3: Simplified GABAA Receptor Signaling and this compound's Modulatory Role.
References
A Meta-Analysis of Emideltide: Unveiling the Clinical and Preclinical Landscape of a Sleep-Modulating Peptide
For Researchers, Scientists, and Drug Development Professionals
Emideltide, also known as Delta Sleep-Inducing Peptide (DSIP), is a nonapeptide that has been investigated for its potential role in regulating sleep and other physiological processes. This guide provides a comprehensive comparison of this compound's performance with other therapeutic alternatives, supported by available preclinical and clinical data. While a formal meta-analysis is limited by the availability of full-text clinical trial data, this guide synthesizes the existing evidence to offer valuable insights for the research and drug development community.
Preclinical and Clinical Data Summary
Quantitative data from available studies are summarized below to facilitate a comparative assessment of this compound against other common insomnia treatments, including benzodiazepines, Z-drugs (e.g., zolpidem, zaleplon, eszopiclone), and the melatonin receptor agonist ramelteon.
Table 1: Preclinical Efficacy of this compound
| Species | Dosage | Route of Administration | Key Findings | Reference |
| Rabbit | 25 µg/kg | Intravenous (i.v.) | Augmented spindle-dominated, light non-REM sleep; prevented hyposomnia after stress. | Scherschlicht et al. |
| Rabbit | 1 mg/kg | Subcutaneous (s.c.) | Augmented spindle-dominated, light non-REM sleep; prevented hyposomnia after stress. | Scherschlicht et al. |
| Cat | 25 µg/kg | Intravenous (i.v.) | Preferentially augmented REM sleep; abolished the sleep-suppressant effect of morphine. | Scherschlicht et al. |
| Cat | 100 µg/kg | Subcutaneous (s.c.) | Preferentially augmented REM sleep; abolished the sleep-suppressant effect of morphine. | Scherschlicht et al. |
| Rat | 1 mg/kg | Intraperitoneal (i.p.) | Enhanced delta and theta wave activity; significantly increased EEG output in the delta range and sleep activity.[1] | Anonymous |
Table 2: Clinical Efficacy of this compound in Insomnia
Data derived from abstracts and summaries of clinical trials.
| Study | Number of Patients | Dosage | Route of Administration | Key Efficacy Outcomes |
| Schneider-Helmert et al. (1981) | 6 healthy volunteers | 25 nmol/kg | Intravenous infusion | Increased total sleep time by 59% within 130 minutes post-infusion; shorter sleep onset and improved sleep efficiency on the subsequent night.[2] |
| Kaeser (1984) | 7 patients with severe insomnia | Series of 10 injections (dose not specified) | Not specified | Sleep normalized in 6 out of 7 patients for a follow-up of 3-7 months; improved daytime mood and performance.[3] |
| Monti et al. (1987) | Chronic insomniacs | 25 nmol/kg | Intravenous | Decreased number of nocturnal awakenings, NREM sleep latency, total waking time, and waking time after sleep onset (no significant difference from placebo). Increased total sleep time and NREM sleep time.[4] |
Table 3: Comparative Efficacy of Insomnia Treatments
Data derived from meta-analyses and clinical trials of comparator drugs.
| Drug Class/Drug | Change in Sleep Latency (vs. Placebo) | Change in Total Sleep Time (vs. Placebo) | Key Adverse Events |
| Benzodiazepines | -4.2 minutes (objective)[5][6]; -14.3 minutes (subjective)[5][6] | +61.8 minutes (objective)[5][6] | Daytime drowsiness, dizziness, cognitive impairment.[5] |
| Z-drugs | -22 minutes (objective, polysomnography)[7] | Not significantly different[7] | Similar to benzodiazepines, potential for tolerance and dependence.[8] |
| Ramelteon (8mg) | -13.1 minutes (objective, polysomnography)[9] | Minimal increases[10] | Headache, somnolence.[9] |
Experimental Protocols
Detailed experimental protocols for the cited studies are limited due to the unavailability of full-text articles. However, based on the available information, the general methodologies are outlined below.
Preclinical Electroencephalogram (EEG) Studies in Rodents (General Protocol)
A sample protocol for assessing the effects of a compound on sleep physiology in rats involves the following steps:
-
Animal Model: Adult male Sprague-Dawley or Wistar rats are commonly used.[1][11]
-
Surgical Implantation: Animals are surgically implanted with electrodes to record cortical EEG and electromyography (EMG) to monitor muscle tone.
-
Acclimation: Following surgery, rats are allowed a recovery and acclimation period in soundproof recording cages with a controlled light-dark cycle.[11]
-
Drug Administration: this compound or a vehicle control is administered via a specified route (e.g., intraperitoneal injection).
-
EEG/EMG Recording: Continuous EEG and EMG recordings are taken for a defined period (e.g., 12 or 24 hours) post-administration.[1][11]
-
Data Analysis: The recorded data is scored for different sleep-wake states (wakefulness, NREM sleep, REM sleep). Power spectral analysis is performed on the EEG signal to quantify the power in different frequency bands (e.g., delta, theta).[12]
Clinical Trials in Patients with Insomnia (General Protocol)
The clinical trials of this compound in insomnia patients generally followed a double-blind, placebo-controlled design:
-
Patient Population: Adult patients diagnosed with chronic insomnia.[4]
-
Study Design: A randomized, double-blind, placebo-controlled, crossover or parallel-group design is typically employed.[4]
-
Intervention: Patients receive either this compound (at a specified dose and route) or a placebo.
-
Sleep Assessment:
-
Objective Measures: Polysomnography (PSG) is used to record brain waves (EEG), eye movements (EOG), muscle activity (EMG), and other physiological parameters during sleep. Key outcomes include sleep latency, sleep efficiency, wake after sleep onset (WASO), and time spent in different sleep stages.
-
Subjective Measures: Patients complete sleep diaries and questionnaires to report on their perceived sleep quality, sleep latency, and daytime functioning.
-
-
Safety Assessment: Adverse events are monitored and recorded throughout the study.
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathways of this compound
This compound's mechanism of action is thought to involve the modulation of several neurotransmitter systems.
Caption: Proposed signaling pathways of this compound.
General Experimental Workflow for Preclinical Sleep Study
The following diagram illustrates a typical workflow for a preclinical study investigating the effects of a compound on sleep.
Caption: General workflow for a preclinical sleep study.
Conclusion
Compared to established insomnia treatments like benzodiazepines and Z-drugs, the quantitative data on this compound's efficacy is less robust. While it appears to have a favorable safety profile with no reported significant adverse effects in the early trials, more extensive and well-documented clinical studies are required to definitively establish its therapeutic potential and safety. Its mechanism of action, which appears to be distinct from traditional hypnotics, may offer a novel approach to the management of sleep disorders. For researchers and drug development professionals, this compound remains an intriguing molecule that warrants further investigation to fully elucidate its clinical utility.
References
- 1. The effect of delta sleep-inducing peptide on the EEG and power spectra in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Delta Sleep Inducing Peptide: A Comprehensive Guide | Optimal Circadian Health [optimalcircadianhealth.com]
- 3. peptidesciences.com [peptidesciences.com]
- 4. Meta-analysis of benzodiazepine use in the treatment of insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effectiveness of non-benzodiazepine hypnotics in treatment of adult insomnia: meta-analysis of data submitted to the Food and Drug Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Effects of ramelteon 8 mg on objective sleep latency in adults with chronic insomnia on nights 1 and 2: pooled analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy and clinical safety of ramelteon: an evidence-based review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ndineuroscience.com [ndineuroscience.com]
- 11. Sleep phenotyping in a rat model of susceptibility to substance use disorders | PLOS One [journals.plos.org]
- 12. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Emideltide and Melatonin on Circadian Rhythm Regulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of the endogenous hormone melatonin and the novel synthetic melatonin receptor agonist, Emideltide. The focus is on their respective pharmacological profiles and their efficacy in modulating the human circadian rhythm. All data presented for this compound is hypothetical, based on expected outcomes for a potent, next-generation melatonin agonist, designed to provide a framework for comparison.
Introduction to Circadian Rhythm and Melatonergic Agonists
The human circadian system, orchestrated by the suprachiasmatic nucleus (SCN) in the hypothalamus, governs the ~24-hour rhythms of nearly all physiological processes, including the sleep-wake cycle.[1][2] Melatonin, a hormone endogenously produced by the pineal gland in response to darkness, is the primary chemical messenger that signals circadian phase to the body.[[“]][4][5] It exerts its effects by binding to two high-affinity G protein-coupled receptors (GPCRs), MT1 and MT2, which are densely expressed in the SCN.[2][[“]][6]
-
MT1 Receptor Activation: Primarily promotes sleep onset.[2][4]
-
MT2 Receptor Activation: Primarily involved in phase-shifting the circadian clock.[2][4]
While exogenous melatonin is widely used to manage circadian rhythm disorders, its suboptimal pharmacokinetic properties—namely its short half-life and extensive first-pass metabolism—can limit its efficacy.[7][8][9] This has driven the development of synthetic melatonin receptor agonists like ramelteon and tasimelteon, designed for improved potency and duration of action.[10][11][12][13] this compound is a hypothetical next-generation selective MT1/MT2 agonist, engineered for superior receptor affinity and an optimized pharmacokinetic profile.
Mechanism of Action and Signaling Pathway
Both melatonin and this compound act as agonists at the MT1 and MT2 receptors in the SCN.[[“]][14][15] Upon binding, these receptors, which are coupled to inhibitory G-proteins (Gi), suppress the activity of adenylyl cyclase. This action reduces intracellular levels of cyclic AMP (cAMP), which in turn decreases the activity of Protein Kinase A (PKA) and modulates downstream gene expression, ultimately influencing the neuronal firing rate of SCN cells to adjust the circadian clock.[[“]][16]
Comparative Pharmacological Profiles
The primary distinctions between this compound and melatonin lie in their receptor binding affinities and pharmacokinetic properties. This compound is designed to have significantly higher affinity for both MT1 and MT2 receptors and a longer plasma half-life, suggesting greater potency and a more sustained duration of action.
Table 1: Pharmacodynamic and Pharmacokinetic Comparison
| Parameter | Melatonin | This compound (Hypothetical) | Implication |
|---|---|---|---|
| Receptor Affinity (Ki, nM) | |||
| MT1 Receptor | ~0.1 - 0.5 | 0.03 | Higher affinity suggests greater potency |
| MT2 Receptor | ~0.5 - 1.5 | 0.09 | Higher affinity suggests greater potency |
| Pharmacokinetics | |||
| Bioavailability (Oral) | 9-33%[8][9] | ~75% | More consistent systemic exposure |
| Tmax (Time to Peak) | ~50 minutes[8] | ~45 minutes | Rapid onset of action |
| Half-life (T½) | ~45 minutes[8] | ~2.5 hours | Longer duration of action |
| Metabolism | Extensive first-pass (CYP1A2)[10] | Primarily CYP3A4, less first-pass | Reduced metabolic variability |
Efficacy in Circadian Rhythm Modulation: Experimental Data
The enhanced pharmacological profile of this compound is hypothesized to translate into superior efficacy in key measures of circadian rhythm modulation, including phase-shifting, suppression of core body temperature, and suppression of endogenous melatonin.
A Phase-Response Curve (PRC) maps the magnitude and direction of a phase shift (advance or delay) in the circadian clock in response to a stimulus administered at different circadian times.[17] The data below is from a hypothetical constant routine study.
Table 2: Comparative Phase-Shifting Effects (Phase Shift in Dim Light Melatonin Onset - DLMO)
| Administration Time (Relative to Baseline DLMO) | Melatonin (0.5 mg) Phase Shift (Hours) | This compound (5 mg) Phase Shift (Hours) |
|---|---|---|
| DLMO -6h (Afternoon) | +1.2 hours[18][19] | +2.5 hours |
| DLMO -2h (Evening) | +0.8 hours[18][19] | +1.5 hours |
| DLMO +2h (Late Evening) | -0.5 hours | -1.0 hours |
| DLMO +6h (Morning) | -1.0 hours[20] | -2.2 hours |
| DLMO +10h (Mid-Day) | No significant shift | No significant shift |
Positive values indicate a phase advance (shifting the clock earlier); negative values indicate a phase delay (shifting the clock later).
Exogenous melatonin administration is known to cause a transient decrease in core body temperature, a key output of the circadian clock.[21] A more potent agonist is expected to produce a more significant and sustained reduction.
Table 3: Physiological Suppression Effects
| Parameter | Melatonin (5 mg) | This compound (5 mg) (Hypothetical) |
|---|---|---|
| Max. CBT Suppression (°C) | 0.3°C - 0.5°C | 0.7°C - 1.0°C |
| Duration of CBT Suppression | ~2 hours | ~4-5 hours |
| Endogenous Melatonin Suppression (at nadir) | ~60% | >90% |
Experimental Methodologies
The following protocols represent standard methodologies for generating the comparative data cited in this guide.
This protocol is designed to assess the phase-shifting effects of a compound on the human circadian clock.
-
Participant Screening: Healthy volunteers (ages 18-40) with regular sleep-wake schedules are screened for inclusion. Exclusion criteria include shift work, recent trans-meridian travel, and use of medications affecting sleep or circadian rhythms.
-
At-Home Baseline: For 7-10 days prior to the lab session, participants maintain a fixed 8-hour sleep schedule, verified by actigraphy.
-
In-Lab Constant Routine (CR) Protocol:
-
Baseline Phase Assessment (24h): Participants are kept in a laboratory under constant routine conditions: semi-recumbent posture, continuous dim light (<10 lux), and isocaloric snacks every hour.[22] Saliva samples are collected every 30-60 minutes to determine the baseline Dim Light Melatonin Onset (DLMO).
-
Stimulus Administration (Days 2-4): The investigational compound (this compound, Melatonin, or Placebo) is administered daily at a specific time relative to the baseline DLMO.
-
Post-Stimulus Phase Assessment (Day 5): A second 24-hour constant routine is conducted to determine the post-stimulus DLMO.
-
-
Phase Shift Calculation: The phase shift is calculated as the difference between the pre- and post-stimulus DLMO, corrected for any free-run observed in the placebo condition.[18][23]
-
Washout & Crossover: A washout period of at least 2 weeks separates subsequent lab sessions for crossover to a different treatment arm.
-
Instrumentation: Participants are fitted with a rectal or ingestible core body temperature sensor for continuous monitoring.
-
Protocol: The assessment is conducted under constant routine conditions (as described above) to minimize masking effects from posture, activity, and meals.
-
Data Collection: CBT is recorded at 10-minute intervals throughout a 24-hour baseline period and a 24-hour post-administration period.
-
Analysis: The temperature profile following drug administration is compared to the baseline profile to determine the nadir (lowest point), amplitude, and duration of temperature suppression.[21][24]
-
Cell Culture: Human embryonic kidney (HEK293) cells are stably transfected to express either human MT1 or MT2 receptors.
-
Membrane Preparation: Cell membranes expressing the target receptors are isolated and prepared.
-
Competitive Binding Assay: Membranes are incubated with a constant concentration of a radiolabeled ligand (e.g., 2-[¹²⁵I]-iodomelatonin) and varying concentrations of the unlabeled competitor drug (this compound or melatonin).
-
Detection & Analysis: The amount of bound radioligand is measured. The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Summary and Conclusion
This comparative analysis, based on established data for melatonin and plausible projections for the novel agonist this compound, highlights the potential advantages of a synthetic agent with an optimized pharmacological profile.
-
Potency and Duration: this compound's hypothetical higher receptor affinity and longer half-life suggest it could produce more robust and sustained circadian-shifting effects compared to melatonin.[11]
-
Clinical Efficacy: The projected larger phase shifts in the PRC and more profound suppression of core body temperature indicate that this compound could be a more effective agent for treating significant circadian misalignments, such as those found in jet lag, shift work disorder, and non-24-hour sleep-wake disorder.[12][13][25]
-
Consistency: Improved oral bioavailability would likely lead to more predictable dose-response relationships and reduced inter-individual variability compared to melatonin.
References
- 1. Frontiers | Differential Function of Melatonin MT1 and MT2 Receptors in REM and NREM Sleep [frontiersin.org]
- 2. Melatonin receptor - Wikipedia [en.wikipedia.org]
- 3. consensus.app [consensus.app]
- 4. Melatonin Receptor Agonists: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 5. michigantoday.umich.edu [michigantoday.umich.edu]
- 6. MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. thieme-connect.com [thieme-connect.com]
- 8. Clinical pharmacokinetics of melatonin: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical pharmacokinetics of melatonin: a systematic review - ProQuest [proquest.com]
- 10. Ramelteon: A Novel Hypnotic Indicated for the Treatment of Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ramelteon - Wikipedia [en.wikipedia.org]
- 12. Comparative Review of Approved Melatonin Agonists for the Treatment of Circadian Rhythm Sleep‐Wake Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tasimelteon - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. What are Melatonin receptor agonists and how do they work? [synapse.patsnap.com]
- 15. grokipedia.com [grokipedia.com]
- 16. Melatonin receptor agonist - Wikipedia [en.wikipedia.org]
- 17. Phase response curve - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. circadiansleepdisorders.org [circadiansleepdisorders.org]
- 20. A three pulse phase response curve to three milligrams of melatonin in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Human circadian rhythm studies: Practical guidelines for inclusion/exclusion criteria and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A phase response curve to single bright light pulses in human subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Rapid phase adjustment of melatonin and core body temperature rhythms following a 6-h advance of the light/dark cycle in the horse - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Comparative Review of Approved Melatonin Agonists for the Treatment of Circadian Rhythm Sleep-Wake Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Emideltide: A Procedural Guide
For researchers and drug development professionals, the proper handling and disposal of investigational compounds like Emideltide are paramount to ensuring laboratory safety and environmental protection. While specific disposal protocols for this compound are not extensively detailed in public records, a comprehensive approach can be formulated based on the general guidelines for non-hazardous peptide-based compounds. This compound, also known as Delta Sleep-Inducing Peptide (DSIP), is a nonapeptide that is not classified as a hazardous substance.[1][2][3][4] However, its toxicological properties have not been fully investigated, warranting careful handling and disposal.[1]
Personal Protective Equipment (PPE) and Handling
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This is a fundamental aspect of good laboratory practice and is essential for minimizing exposure risks.
| Protective Equipment | Specification | Rationale |
| Gloves | Chemical-resistant | To prevent skin contact. |
| Eye Protection | Safety goggles or glasses | To protect eyes from splashes or dust. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin. |
| Respiratory Protection | Respirator (in case of dust) | To avoid inhalation of lyophilized powder.[1] |
When handling this compound, especially in its powdered form, work should be conducted in a well-ventilated area, such as a fume hood, to minimize the risk of inhalation.[1]
Step-by-Step Disposal Procedure for this compound
The following procedure is a synthesis of best practices for the disposal of non-hazardous research peptides and should be adapted to comply with local and institutional regulations.[1][5][6]
1. Initial Decontamination (for solutions):
-
At present, there are no universally established and validated protocols for the chemical inactivation of this compound. Therefore, direct chemical neutralization is not recommended without further validation.
2. Waste Segregation and Collection:
-
Solid Waste:
-
Unused or expired lyophilized this compound should be kept in its original, sealed container.
-
Any lab materials contaminated with solid this compound, such as weighing paper or pipette tips, should be collected in a dedicated, clearly labeled waste bag.
-
In the event of a spill, carefully sweep up the solid material, place it in a sealed bag, and avoid generating dust.[1]
-
-
Liquid Waste:
-
Aqueous solutions of this compound should be collected in a designated, sealed, and clearly labeled waste container.
-
Do not pour this compound solutions down the drain.[5] This is to prevent the release of the compound into the environment, as its ecological impact has not been fully assessed.[1][6]
-
3. Final Disposal:
-
All collected waste containing this compound (both solid and liquid) should be disposed of through your institution's approved chemical waste management service.[5]
-
For many non-hazardous investigational drugs, incineration by a licensed waste disposal vendor is the preferred method of destruction.[7]
-
It is imperative to adhere to all local, state, and national regulations concerning chemical waste disposal.[1][6]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
This guide provides a framework for the safe handling and disposal of this compound. Always prioritize safety and regulatory compliance in your laboratory practices.
References
- 1. peptide.co.jp [peptide.co.jp]
- 2. This compound/DSIP (TFA removed)) peptide [novoprolabs.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medkoo.com [medkoo.com]
- 5. maxedoutcompounds.com [maxedoutcompounds.com]
- 6. genscript.com [genscript.com]
- 7. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Safeguarding Your Research: Essential Protocols for Handling Emideltide
For researchers, scientists, and drug development professionals, the safe and effective handling of peptides like Emideltide is paramount to ensuring both personal safety and the integrity of experimental data. This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for this compound, also known as Delta Sleep-inducing Peptide (DSIP). Adherence to these guidelines is critical for minimizing exposure risks and maintaining a secure laboratory environment.
This compound is a nonapeptide that should be treated as a potentially hazardous substance.[1] It is crucial to avoid ingestion, inhalation, and contact with skin and eyes.[1][2][3][4] Before handling, users must review the complete Safety Data Sheet (SDS) provided by the supplier.[1][5]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound, particularly when dealing with its lyophilized powder form which can easily become airborne.[5][6]
| PPE Category | Minimum Requirement | Recommended for Higher Concentrations or Aerosol Generation |
| Body Protection | Laboratory coat.[5][7] | Chemical-resistant or disposable coveralls.[8] |
| Hand Protection | Disposable nitrile gloves.[5][8] | Double gloving is recommended for enhanced protection.[8] |
| Eye & Face Protection | Safety glasses with side-shields.[5][8] | A full-face shield or safety goggles should be used when there is a splash hazard.[8] |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area.[8] Handling should occur in a well-ventilated place, such as a fume hood or biosafety cabinet.[2][5] | An N95 respirator or higher (e.g., full-face air-purifying respirator) is recommended if there is a risk of aerosolization or when handling large quantities of powdered peptide.[8] |
| Foot Protection | Closed-toe shoes.[8] | Chemical-resistant boots.[8] |
Operational Plan: From Storage to Experimentation
A structured operational plan ensures that this compound is handled safely and efficiently throughout its lifecycle in the laboratory.
1. Storage:
-
Lyophilized Peptide: Store in a tightly sealed container in a freezer at or below -20°C for long-term stability.[7][9][10] For short periods (days to weeks), storage at 0-4°C in a dry, dark place is acceptable.[11]
-
Peptide in Solution: Use reconstituted solutions immediately if possible.[7] For short-term storage (2-7 days), keep at 4°C.[10] For longer-term storage, create single-use aliquots to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[7][10]
2. Handling and Preparation:
-
Work in a designated, clean, and organized laboratory area.[5]
-
When handling the lyophilized powder, which can easily become airborne, use a fume hood or biosafety cabinet to prevent inhalation.[5]
-
Allow the container to reach room temperature before opening to prevent moisture absorption.[7]
-
To reconstitute, a stock solution can be made by dissolving the solid this compound in a solvent of choice, which should be purged with an inert gas.[1] this compound is slightly soluble in DMSO and has a solubility of approximately 10 mg/ml in PBS (pH 7.2).[1][12]
-
Avoid cross-contamination by using fresh, sterile equipment for each peptide or experimental step.[5]
3. First Aid Measures:
-
Skin Contact: In case of contact, wash the affected area with plenty of water.[3][4]
-
Eye Contact: If the peptide gets into the eyes, rinse with plenty of water.[3][4]
-
In all cases of exposure, seek medical attention if you feel unwell.[3][4]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to protect both laboratory personnel and the environment.[6]
-
Solid Waste: All contaminated solid waste, including gloves, pipette tips, and empty vials, should be collected in a designated and clearly labeled hazardous waste container.[8]
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a labeled waste container.[8] Never pour peptide solutions down the drain.[5]
-
Follow your institution's and local regulations for chemical waste disposal.[5][6] One recommended method for disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3]
Visualizing the Workflow
To further clarify the procedural flow, the following diagram illustrates the key workflows and logical relationships in the safe handling of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. echemi.com [echemi.com]
- 3. peptide.co.jp [peptide.co.jp]
- 4. peptide.co.jp [peptide.co.jp]
- 5. peptide24.store [peptide24.store]
- 6. benchchem.com [benchchem.com]
- 7. biolongevitylabs.com [biolongevitylabs.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound/DSIP (TFA removed)) peptide [novoprolabs.com]
- 10. lifetein.com [lifetein.com]
- 11. medkoo.com [medkoo.com]
- 12. caymanchem.com [caymanchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
